Product packaging for Ala-Thr(Cat. No.:)

Ala-Thr

Cat. No.: B13897693
M. Wt: 190.20 g/mol
InChI Key: BUQICHWNXBIBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alanyl-Threonine is a dipeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O4 B13897693 Ala-Thr

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminopropanoylamino)-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c1-3(8)6(11)9-5(4(2)10)7(12)13/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQICHWNXBIBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Ala-Thr Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of the L-alanyl-L-threonine (Ala-Thr) dipeptide. It is intended for researchers and professionals in the fields of biochemistry, drug development, and peptide science.

Chemical Structure and Identifiers

The this compound dipeptide is formed from the amino acids L-alanine and L-threonine through a peptide bond. Its chemical structure and key identifiers are summarized below.

IdentifierValue
IUPAC Name (2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid
Molecular Formula C₇H₁₄N₂O₄
Molecular Weight 190.20 g/mol
Canonical SMILES C[C@H](--INVALID-LINK--NC(=O)--INVALID-LINK--N)O
InChI Key BUQICHWNXBIBOG-LMVFSUKVSA-N
CAS Number 24032-50-6

Physicochemical Properties

The physicochemical properties of the this compound dipeptide are crucial for its handling, analysis, and potential applications.

PropertyValue
pKa₁ (α-carboxyl group) ~2.34 (Estimated)
pKa₂ (α-amino group) ~9.10 (Estimated)
Isoelectric Point (pI) ~5.72 (Estimated)[1]
LogP -4.01 (Extrapolated)
Physical Description Solid

Synthesis of this compound Dipeptide

The synthesis of this compound can be achieved through both liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). Both methods rely on the protection of reactive functional groups to ensure the correct peptide bond formation.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the stepwise addition of protected amino acids in a solution.[2] This method is well-suited for the synthesis of short peptides like dipeptides.

Experimental Protocol: Liquid-Phase Synthesis of L-Alanyl-L-Threonine

  • N-terminal Protection of L-Alanine:

    • Dissolve L-alanine in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), and a base (e.g., sodium bicarbonate) to introduce the Boc protecting group onto the amino group of alanine (B10760859).

    • Isolate the resulting Boc-Ala-OH.

  • C-terminal Protection of L-Threonine:

    • Protect the carboxyl group of L-threonine, for example, as a methyl or benzyl (B1604629) ester, to prevent its participation in the coupling reaction.

  • Coupling Reaction:

    • Dissolve the protected Boc-Ala-OH and the C-terminally protected L-threonine in an appropriate organic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

    • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), to facilitate the formation of the peptide bond.

    • Allow the reaction to proceed to completion.

  • Deprotection:

    • Remove the N-terminal Boc group from the dipeptide using an acid, such as trifluoroacetic acid (TFA).

    • Remove the C-terminal ester group, for instance, by saponification or hydrogenolysis, to yield the unprotected this compound dipeptide.

  • Purification:

    • Purify the crude dipeptide using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.[3] This method is highly efficient and allows for easy removal of excess reagents and byproducts.

Experimental Protocol: Solid-Phase Synthesis of L-Alanyl-L-Threonine

  • Resin Preparation:

    • Start with a resin pre-loaded with Fmoc-protected L-threonine (Fmoc-Thr-Wang resin). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the threonine residue, exposing the free amino group.

  • Amino Acid Coupling:

    • Activate the carboxyl group of Fmoc-protected L-alanine (Fmoc-Ala-OH) using a coupling agent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIEA).

    • Add the activated Fmoc-Ala-OH to the resin and allow the coupling reaction to proceed.

  • Cleavage and Deprotection:

    • After the final coupling step, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to cleave the dipeptide from the resin and remove the side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether, and then purify it using RP-HPLC.

SPPS_Workflow Resin Fmoc-Thr-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling (Fmoc-Ala-OH, HBTU/DIEA) Deprotection->Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Dipeptide This compound Dipeptide Purification->Dipeptide MS_Fragmentation cluster_peptide This compound Dipeptide cluster_fragments MS/MS Fragments Ala Ala Thr Thr Ala->Thr Peptide Bond b1 b₁ ion (Ala) Ala->b1 b-ion formation y1 y₁ ion (Thr) Thr->y1 y-ion formation Metabolic_Fate Extracellular Extracellular this compound Uptake Peptide Transporter Extracellular->Uptake Intracellular Intracellular this compound Uptake->Intracellular Hydrolysis Peptidase Intracellular->Hydrolysis AminoAcids Alanine + Threonine Hydrolysis->AminoAcids Metabolism Cellular Metabolism (Protein Synthesis, etc.) AminoAcids->Metabolism

References

An In-depth Technical Guide on the Biological Function of L-alanyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Guide on the Biological Function of L-alanyl-L-threonine

Executive Summary

This technical guide provides a detailed examination of the biological functions of the dipeptide L-alanyl-L-threonine. Currently, there is a notable scarcity of direct research on the specific biological roles and signaling pathways of L-alanyl-L-threonine. The majority of available scientific literature focuses on the individual constituent amino acids: L-alanine and L-threonine. Therefore, this document synthesizes the known biological functions of L-alanine and L-threonine to infer the potential physiological significance of L-alanyl-L-threonine. It is hypothesized that the primary role of this dipeptide is to serve as a source of these two amino acids, which are then absorbed and utilized by cells. L-alanyl-L-threonine has been identified as a metabolite in Aeromonas veronii. This guide will delve into the well-established functions of L-alanine and L-threonine, including their roles in metabolism, protein synthesis, and cellular signaling. We will also explore the general mechanisms of dipeptide transport and metabolism, providing a framework for understanding how L-alanyl-L-threonine might be processed in biological systems.

Introduction to L-alanyl-L-threonine

L-alanyl-L-threonine is a dipeptide composed of the amino acids L-alanine and L-threonine joined by a peptide bond. While specific biological activities of the dipeptide itself are not extensively documented, its constituent amino acids are crucial for a multitude of physiological processes. It is plausible that L-alanyl-L-threonine acts as a transportable form of these amino acids, which upon hydrolysis, release L-alanine and L-threonine to participate in their respective metabolic and signaling pathways.

Biological Functions of Constituent Amino Acids

L-Alanine

L-alanine is a non-essential amino acid, meaning it can be synthesized by the human body.[1] It plays a central role in energy metabolism and the synthesis of other important molecules.

  • Energy Production: L-alanine is a key substrate for gluconeogenesis in the liver, the process of generating glucose from non-carbohydrate sources.[2][3] During periods of fasting or intense exercise, muscle tissue releases alanine, which is transported to the liver to be converted into glucose.[2] This process is a vital part of the glucose-alanine cycle.[4]

  • Protein Synthesis: As a fundamental building block of proteins, L-alanine is essential for the synthesis of various structural and functional proteins.[3][5]

  • Immune System Support: L-alanine contributes to the normal functioning of the immune system.[6]

  • Nervous System Function: It can act as a neurotransmitter in the central nervous system.[3]

L-Threonine

L-threonine is an essential amino acid, meaning it must be obtained from the diet.[3] It is critical for protein synthesis, immune function, and the structural integrity of tissues.

  • Protein Synthesis and Metabolism: L-threonine is a vital component of many proteins, including collagen and elastin, which are crucial for skin and connective tissues.[3] It is also involved in fat metabolism and can help prevent the accumulation of fat in the liver.[3]

  • Immune Function: This amino acid plays a significant role in the production of antibodies, thereby supporting a robust immune system.[3]

  • Signaling Pathways: L-threonine has been shown to be involved in regulating cell growth, differentiation, and apoptosis through various signaling pathways. It can promote the proliferation of mouse embryonic stem cells via the PI3K/Akt, MAPKs, and mTOR signaling pathways.

Potential Metabolism and Transport of L-alanyl-L-threonine

Dipeptides are typically transported into cells by specific transporters, such as the peptide transporter 1 (PEPT1) in the intestine.[7] Once inside the cell, they are generally hydrolyzed by cytoplasmic peptidases into their constituent amino acids. It is likely that L-alanyl-L-threonine follows this general pathway, serving as an efficient delivery system for L-alanine and L-threonine.

Quantitative Data

Due to the lack of specific research on L-alanyl-L-threonine, quantitative data regarding its biological functions are not available. The following tables summarize key quantitative data for its constituent amino acids.

Table 1: Quantitative Data on L-Alanine Transport

Parameter Value Organism/System Reference
System 1 (S-1)
Vm1 ~760 pmol/s per mg of protein Rat placental brush-border membrane vesicles [8]
KT1 0.5 mM Rat placental brush-border membrane vesicles [8]
System 2 (S-2)
Vm2 ~1700 pmol/s per mg of protein Rat placental brush-border membrane vesicles [8]
KT2 9 mM Rat placental brush-border membrane vesicles [8]
Bacterial Uptake

| Na+-dependent uptake | 13% (E. coli K-12), 24% (E. coli EC-14) | Escherichia coli |[9] |

Table 2: Quantitative Data on L-Threonine Metabolism and Safety

Parameter Value Context Reference

| NOAEL (No-Observed-Adverse-Effect Level) | 12 g/day | Healthy adult males (4-week supplementation) |[10] |

Experimental Protocols

As there are no specific experimental studies on the biological function of L-alanyl-L-threonine, this section provides an overview of common methodologies used to study amino acid and dipeptide function.

Amino Acid and Dipeptide Transport Assays

Objective: To measure the uptake of an amino acid or dipeptide into cells or membrane vesicles.

Methodology:

  • Cell/Vesicle Preparation: Isolate cells or prepare membrane vesicles from the tissue of interest (e.g., intestine, kidney).

  • Incubation: Incubate the cells or vesicles with a radiolabeled form of the amino acid or dipeptide (e.g., ³H-L-alanine or ¹⁴C-L-threonine) for varying time points and concentrations.

  • Separation: Rapidly separate the cells/vesicles from the incubation medium, often by filtration or centrifugation through an oil layer.

  • Quantification: Lyse the cells/vesicles and measure the amount of radioactivity incorporated using liquid scintillation counting.

  • Kinetic Analysis: Determine transport kinetics (Km and Vmax) by plotting uptake rates against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Cell Proliferation Assays

Objective: To assess the effect of an amino acid or dipeptide on cell growth.

Methodology:

  • Cell Culture: Plate cells in a multi-well format in a growth medium.

  • Treatment: Supplement the medium with varying concentrations of the test compound (e.g., L-threonine).

  • Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).

  • Quantification of Proliferation: Measure cell viability or proliferation using assays such as MTT, WST-1, or by direct cell counting.

  • Data Analysis: Compare the proliferation rates of treated cells to untreated controls.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the activation of specific signaling pathways in response to a stimulus.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the compound of interest and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated (activated) and total forms of the signaling proteins of interest (e.g., Akt, ERK).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Signaling Pathways and Logical Relationships

While no signaling pathways have been directly attributed to L-alanyl-L-threonine, the known pathways involving its constituent amino acids are presented below.

L-Threonine Signaling in Mouse Embryonic Stem Cells

L-threonine has been shown to promote the proliferation of mouse embryonic stem cells through the activation of several key signaling pathways.

threonine_signaling L-Threonine L-Threonine Amino Acid Transporter Amino Acid Transporter L-Threonine->Amino Acid Transporter PI3K/Akt PI3K/Akt Amino Acid Transporter->PI3K/Akt MAPKs MAPKs PI3K/Akt->MAPKs mTOR mTOR PI3K/Akt->mTOR Cell Proliferation Cell Proliferation MAPKs->Cell Proliferation mTOR->Cell Proliferation

L-Threonine signaling pathway in mouse embryonic stem cells.

L-Alanine and the Glucose-Alanine Cycle

The glucose-alanine cycle is a crucial metabolic pathway for transporting nitrogen from muscle to the liver and for generating glucose.

glucose_alanine_cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M Alanine Pyruvate_M->Alanine_M Alanine_L Alanine Alanine_M->Alanine_L Bloodstream Amino_Acids Amino Acids Glutamate_M Glutamate Amino_Acids->Glutamate_M Glutamate_M->Alanine_M Transamination Pyruvate_L Pyruvate Alanine_L->Pyruvate_L Transamination Glutamate_L Glutamate Alanine_L->Glutamate_L Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose_M Bloodstream Urea Urea Glutamate_L->Urea Urea Cycle

The Glucose-Alanine Cycle.

Conclusion and Future Directions

While the dipeptide L-alanyl-L-threonine has been identified as a metabolite, its specific biological functions remain largely unexplored. This guide has provided a comprehensive overview of the well-established roles of its constituent amino acids, L-alanine and L-threonine, and has outlined the general principles of dipeptide metabolism and transport. Based on this, it is reasonable to hypothesize that L-alanyl-L-threonine serves as a source of these amino acids for cellular processes.

Future research should focus on elucidating the specific biological activities of L-alanyl-L-threonine. Key areas of investigation should include:

  • Transport kinetics and specificity: Characterizing the transporters responsible for L-alanyl-L-threonine uptake.

  • Metabolic fate: Determining the rate and location of its hydrolysis and the subsequent utilization of L-alanine and L-threonine.

  • Specific biological effects: Investigating whether the dipeptide itself has any unique signaling or metabolic effects independent of its constituent amino acids.

A deeper understanding of the biological role of L-alanyl-L-threonine could have implications for nutrition, drug delivery, and the development of novel therapeutics.

References

An In-depth Technical Guide to the Alanine-Threonine Peptide Bond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the Alanine-Threonine (Ala-Thr) peptide bond. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are working with peptides and proteins containing this specific linkage. The guide covers the physicochemical properties, conformational landscape, and experimental methodologies for the characterization of the this compound dipeptide, presenting quantitative data in a structured format and detailing experimental protocols.

Core Characteristics of the Alanine-Threonine Peptide Bond

The peptide bond is the fundamental linkage in proteins and peptides, formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of another. The this compound peptide bond, specifically, connects an alanine (B10760859) residue to a threonine residue. Due to resonance, the peptide bond exhibits partial double bond character, making it planar and rigid. This planarity restricts free rotation around the C-N bond, influencing the conformational freedom of the polypeptide chain.

The side chains of alanine (a methyl group) and threonine (a hydroxyl-containing isopropyl group) impart specific properties to the local peptide environment. The relatively small and non-polar alanine side chain contrasts with the larger, polar, and hydrogen-bonding capable threonine side chain. This difference influences the accessible conformations and potential intermolecular interactions of the this compound moiety.

Physicochemical Properties

The presence of the hydroxyl group in the threonine side chain allows for the formation of hydrogen bonds, which can influence the local conformation and interactions with solvent or other molecules. The this compound dipeptide is a metabolite and can exist in different tautomeric forms.

Quantitative Data for the Alanine-Threonine Peptide Bond

The following tables summarize the key quantitative data for the this compound peptide bond, derived from experimental and computational studies. These values provide a baseline for understanding the geometry and energetics of this specific dipeptide linkage.

Bond Lengths and Angles

The bond lengths and angles of the peptide backbone are relatively conserved, though minor variations can occur due to the nature of the adjacent amino acid side chains and the overall protein conformation.

ParameterAtom 1Atom 2Atom 3Typical Value (Å or °)
Bond Lengths
C-N Bond LengthCN~1.33 Å
N-Cα Bond LengthN~1.45 Å
Cα-C Bond LengthC~1.52 Å
Bond Angles
Cα-C-N AngleCN~116°
C-N-Cα AngleCN~121°
N-Cα-C AngleNC~111°

Note: These are generalized values for peptide bonds. Specific values for this compound may vary slightly based on the conformational state and environment.

Conformational Landscape: Dihedral Angles and Energies

The conformation of the peptide backbone is defined by the torsional angles phi (φ), psi (ψ), and omega (ω). The ω angle is typically close to 180° (trans configuration) due to the planarity of the peptide bond. The allowed combinations of φ and ψ angles are visualized in a Ramachandran plot. For an L-amino acid like alanine followed by threonine, the most favored regions in the Ramachandran plot are the right-handed alpha-helical region (φ ≈ -57°, ψ ≈ -47°) and the beta-sheet region (φ ≈ -135°, ψ ≈ +135°).

The relative energies of different conformations of the this compound dipeptide can be determined through computational modeling. The presence of the β-branched threonine side chain can introduce some steric constraints compared to a dipeptide with two non-branched residues.

ConformationApproximate φ (°)Approximate ψ (°)Relative Energy (kcal/mol)
β-sheet (extended)-139+135~0.0
Right-handed α-helix-57-47~0.5 - 1.5
Left-handed α-helix+57+47Higher Energy

Note: The relative energies are estimates based on computational studies of similar dipeptides. The β-sheet conformation is generally the global energy minimum for many short peptides in the gas phase.

Experimental Protocols

The characterization of the this compound peptide bond involves a combination of synthesis, purification, and structural analysis techniques.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) of this compound Dipeptide:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the C-terminal amino acid, Fmoc-Thr(tBu)-OH, to the resin. This is typically done using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure in DMF. The reaction is monitored for completion (e.g., using a Kaiser test).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the threonine residue using a 20% solution of piperidine (B6355638) in DMF.

  • Second Amino Acid Coupling: Couple the next amino acid, Fmoc-Ala-OH, to the deprotected N-terminus of the resin-bound threonine using the same coupling reagents as in step 2.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal alanine.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group (t-butyl from threonine) using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS).

  • Purification: Precipitate the crude peptide in cold diethyl ether. The purified this compound dipeptide is then obtained by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (to verify the molecular weight) and analytical RP-HPLC.

NMR Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation: Dissolve the purified this compound dipeptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. Add a known amount of a reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.

  • 1D ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts of the different protons in the dipeptide. The approximate chemical shifts (in ppm) are:

    • Ala Hα: ~4.1

    • Ala Hβ: ~1.4 (doublet)

    • Thr Hα: ~4.2

    • Thr Hβ: ~4.0

    • Thr Hγ: ~1.2 (doublet)

    • Amide NHs: ~8.0-8.5

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons within the same amino acid residue (e.g., Hα to Hβ in alanine, and Hα to Hβ, Hβ to Hγ in threonine).

    • TOCSY (Total Correlation Spectroscopy): This provides correlations between all protons within a spin system, which is useful for assigning all protons of a particular amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close in space (< 5 Å), providing information about the peptide's conformation and the relative orientation of the amino acid residues.

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

  • Crystallization: Dissolve the purified this compound dipeptide in a suitable solvent (e.g., water or a buffer). Screen a wide range of crystallization conditions using techniques like vapor diffusion (hanging drop or sitting drop). This involves mixing the peptide solution with a precipitant solution (containing salts, polymers like PEG, and buffers at various pH values).

  • Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined using methods like direct methods or molecular replacement (if a similar structure is known). An electron density map is then calculated.

  • Model Building and Refinement: An atomic model of the this compound dipeptide is built into the electron density map. The model is then refined to improve the fit with the experimental data, resulting in a final high-resolution crystal structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to study the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone.

  • Sample Preparation: The this compound dipeptide can be analyzed as a solid (e.g., in a KBr pellet), a hydrated film, or in solution. For solution studies, D₂O is often used as a solvent to avoid the strong absorbance of H₂O in the amide I region.

  • Data Acquisition: The infrared spectrum is recorded using an FTIR spectrometer.

  • Spectral Analysis: The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the peptide's secondary structure. The position of the amide I peak can indicate the presence of different conformations:

    • α-helix: ~1650-1658 cm⁻¹

    • β-sheet: ~1620-1640 cm⁻¹ (strong) and a weaker band at ~1680-1700 cm⁻¹ for antiparallel sheets.

    • β-turn: ~1660-1685 cm⁻¹

    • Random coil: ~1640-1650 cm⁻¹

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by the this compound dipeptide are not extensively documented, dipeptides, in general, are emerging as important signaling molecules.[1] Proteolytic cleavage of proteins and larger peptides is a common mechanism for generating signaling molecules. The this compound peptide bond can be a target for certain proteases, and its cleavage could initiate or modulate a signaling cascade. For instance, some elastase-like proteases have been shown to cleave at alanine and threonine residues.[2]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_computational Computational Modeling synthesis Solid-Phase Peptide Synthesis (SPPS) of this compound purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization nmr NMR Spectroscopy (1D & 2D) characterization->nmr xray X-ray Crystallography characterization->xray ftir FTIR Spectroscopy characterization->ftir md Molecular Dynamics Simulation nmr->md xray->md

Caption: A typical experimental workflow for the characterization of an this compound peptide bond.

signaling_pathway Proprotein Pro-protein / Pro-peptide Protease Protease (e.g., Elastase) Proprotein->Protease Cleavage at this compound site AlaThr_Dipeptide This compound Dipeptide Protease->AlaThr_Dipeptide Release Receptor Cell Surface Receptor AlaThr_Dipeptide->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

References

The Zwitterionic Structure of Ala-Thr

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Zwitterionic Structure and Isoelectric Point of the Dipeptide Ala-Thr

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the zwitterionic nature of the dipeptide Alanyl-Threonine (this compound), its isoelectric point (pI), and the principles behind its determination. Understanding these properties is crucial for applications in drug development, protein engineering, and various biochemical analyses.

In aqueous solutions, peptides and their constituent amino acids exist predominantly as zwitterions, or dipolar ions.[1][2] A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net neutral charge.[2] For the dipeptide this compound, the zwitterionic form arises from an intramolecular acid-base reaction where the acidic carboxylic acid group (-COOH) at the C-terminus of Threonine donates a proton to the basic amino group (-NH2) at the N-terminus of Alanine.

The resulting zwitterionic structure of this compound possesses a positively charged ammonium (B1175870) group (-NH3+) and a negatively charged carboxylate group (-COO-). The side chains of both Alanine (a methyl group) and Threonine (a hydroxyl group) are uncharged at physiological pH.

The equilibrium between the non-ionic form and the zwitterionic form in an aqueous solution heavily favors the zwitterion. This is due to the stabilization of the separated charges by the high dielectric constant of water and hydrogen bonding with water molecules.[2]

Isoelectric Point (pI) of this compound

The isoelectric point (pI) is the specific pH at which a molecule, such as a peptide, carries no net electrical charge.[3] At this pH, the concentration of the zwitterion is maximized, and the molecule will not migrate in an electric field, a principle utilized in techniques like isoelectric focusing.[4][5] The solubility of peptides is often at its minimum at their pI.[3][6]

For a dipeptide like this compound with non-ionizable side chains, the pI can be calculated by averaging the pKa values of the two ionizable groups: the N-terminal α-amino group and the C-terminal α-carboxyl group.[4][5]

pI = ½ (pKa₁ + pKa₂)

Where:

  • pKa₁ is the acid dissociation constant of the C-terminal carboxyl group.

  • pKa₂ is the acid dissociation constant of the N-terminal amino group.

The pKa values of the terminal groups in a peptide are slightly different from those in free amino acids due to the influence of the adjacent peptide bond. For this compound, the relevant pKa values are those for the N-terminal amino group of Alanine and the C-terminal carboxyl group of Threonine.

Quantitative Data for pI Calculation

The following table summarizes the typical pKa values for the functional groups of Alanine and Threonine, which are used to estimate the pI of the this compound dipeptide.

Amino AcidFunctional GrouppKa Value
Alanineα-Carboxyl~2.34[7][8]
α-Amino~9.69[7][8]
Threonineα-Carboxyl~2.09[7][9]
α-Amino~9.10[7][9]
Side Chain (-OH)~13

For the dipeptide this compound, we use the pKa of the N-terminal amino group of Alanine (pKa₂) and the C-terminal carboxyl group of Threonine (pKa₁).

  • pKa₁ (C-terminal -COOH of Threonine): ~2.09

  • pKa₂ (N-terminal -NH₃⁺ of Alanine): ~9.69

Calculated pI for this compound:

pI = ½ (2.09 + 9.69) = 5.89

This calculated value is an estimation. The actual experimental pI may vary slightly.

Ionic Forms of this compound at Different pH Values

The net charge of the this compound dipeptide is dependent on the pH of the solution.

  • At a pH below the pI (e.g., pH < 2.09): Both the carboxyl and amino groups are protonated, resulting in a net positive charge (+1).

  • At a pH equal to the pI (~5.89): The peptide exists predominantly in its zwitterionic form with a net charge of zero.

  • At a pH above the pI (e.g., pH > 9.69): Both the carboxyl and amino groups are deprotonated, resulting in a net negative charge (-1).

The following diagram illustrates the equilibrium between the different ionic forms of this compound.

Ala_Thr_Ionic_Forms Cationic Cationic Form Net Charge: +1 (pH < 2.09) Zwitterionic Zwitterionic Form Net Charge: 0 (pH ≈ 5.89) Cationic->Zwitterionic + OH⁻ - H₂O Zwitterionic->Cationic + H⁺ Anionic Anionic Form Net Charge: -1 (pH > 9.69) Zwitterionic->Anionic + OH⁻ - H₂O Anionic->Zwitterionic + H⁺

Ionic forms of this compound at different pH values.

Experimental Determination of Isoelectric Point

While the pI can be estimated through calculation, it is best determined experimentally.[10] Isoelectric focusing (IEF) is a high-resolution electrophoretic technique used for this purpose.

Principle of Isoelectric Focusing

IEF separates molecules, such as peptides, based on their pI. The separation is carried out in a gel matrix that contains a stable pH gradient. When a mixture of peptides is applied to the gel and an electric field is established, the peptides will migrate towards the electrode with the opposite charge.

A peptide with a net positive charge (at a pH below its pI) will move towards the cathode (negative electrode). As it moves through the pH gradient, it will encounter regions of increasing pH. This will cause its acidic groups to deprotonate, reducing its net positive charge. Conversely, a peptide with a net negative charge (at a pH above its pI) will move towards the anode (positive electrode) into regions of lower pH, causing its basic groups to become protonated and reducing its net negative charge.

This migration continues until the peptide reaches a point in the pH gradient that is equal to its pI. At this point, the peptide has no net charge and will cease to migrate in the electric field.

Simplified Experimental Workflow for Isoelectric Focusing

The following diagram outlines a simplified workflow for determining the pI of this compound using IEF.

IEF_Workflow cluster_prep Sample and Gel Preparation cluster_ief Isoelectric Focusing cluster_detection Detection and Analysis GelPrep Prepare polyacrylamide gel with a stable pH gradient SamplePrep Dissolve this compound sample in an appropriate buffer GelPrep->SamplePrep ApplySample Apply this compound sample to the gel SamplePrep->ApplySample ApplyField Apply an electric field ApplySample->ApplyField Migration Peptide migrates to its pI ApplyField->Migration Staining Stain the gel to visualize the focused peptide band Migration->Staining Analysis Determine the pH of the focused band (pI of this compound) Staining->Analysis

Simplified workflow for pI determination by IEF.

Conclusion

The zwitterionic nature and isoelectric point of the this compound dipeptide are fundamental physicochemical properties that govern its behavior in solution. A thorough understanding of these characteristics is essential for researchers and professionals in the fields of biochemistry and drug development for applications ranging from peptide synthesis and purification to the formulation of peptide-based therapeutics. While theoretical calculations provide a good estimate of the pI, experimental methods like isoelectric focusing are indispensable for accurate determination.

References

The Biological Significance of Alanine-Threonine (Ala-Thr) Containing Peptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Metabolic, Immunomodulatory, and Bioactive Roles of Peptides Incorporating the Ala-Thr Motif

Introduction

Peptides, short chains of amino acids, are fundamental signaling molecules in a vast array of physiological processes. Their specificity and diversity make them a focal point in drug discovery and biomedical research. This technical guide delves into the core biological roles of peptides containing the Alanine-Threonine (this compound) sequence. While simple di- and tripeptides containing this motif are recognized as metabolites, longer peptide sequences incorporating this compound derived from endogenous proteins exhibit significant and diverse bioactivities, including immunomodulation and enzyme inhibition. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the current understanding of this compound containing peptides, their mechanisms of action, and the experimental methodologies used to investigate them.

Metabolic Role of this compound Containing Peptides

Simple peptides containing the Alanine-Threonine sequence, such as the dipeptides this compound and Thr-Ala, and the tripeptide Thr-Ala-Ala, are recognized as metabolites in various organisms[1][2][3]. Their presence suggests involvement in the intricate network of metabolic pathways. The constituent amino acids, L-Alanine and L-Threonine, are integral to central metabolism.

  • L-Alanine is a non-essential amino acid that plays a crucial role in the glucose-alanine cycle, facilitating the transport of nitrogen from peripheral tissues to the liver.

  • L-Threonine is an essential amino acid and a key component in protein synthesis and metabolism. It can be catabolized through multiple pathways, contributing to the pool of intermediates for the tricarboxylic acid (TCA) cycle[4].

The di- and tripeptides themselves are likely intermediates in protein turnover, being products of protein degradation or precursors for protein synthesis. Their specific signaling roles as independent bioactive molecules are an area of ongoing research.

Immunomodulatory Functions

The presence of Alanine and Threonine within peptide sequences is of particular importance in the context of the immune system, specifically in T-cell recognition of antigens.

T-Cell Receptor (TCR) Recognition

T-cells recognize peptide fragments presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells[5]. The specific amino acid residues of the peptide that are exposed and available for interaction with the T-cell receptor (TCR) are critical for the strength and specificity of the immune response. Both Alanine and Threonine can serve as key contact points for the TCR. The substitution of these amino acids can significantly alter the binding affinity and the subsequent T-cell response, leading to either activation or tolerance[6]. This highlights the potential for designing this compound containing peptides as immunomodulatory agents in vaccines or for treating autoimmune diseases.

T-Helper Cell Polarization

Elastin-derived peptides (EDPs), which are generated during the degradation of the extracellular matrix protein elastin (B1584352), have been shown to influence the differentiation of T-helper (Th) cells. These peptides, which can be rich in Alanine, can promote a Th1-type immune response, characterized by the production of pro-inflammatory cytokines. This suggests a role for Ala-containing peptides in modulating the cellular immune response in inflammatory conditions[7].

A hypothetical signaling pathway for T-cell activation by an this compound containing peptide is presented below.

T_Cell_Activation cluster_APC Antigen Presenting Cell cluster_TCell T-Helper Cell MHC MHC Class II TCR TCR MHC->TCR Peptide Presentation Peptide This compound Peptide Lck Lck TCR->Lck activates CD4 CD4 CD4->MHC ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates IP3_DAG IP3 / DAG PLCg->IP3_DAG generates NFAT NFAT IP3_DAG->NFAT activates AP1 AP-1 IP3_DAG->AP1 activates NFkB NF-κB IP3_DAG->NFkB activates Cytokines Cytokine Production (e.g., IL-2, IFN-γ) NFAT->Cytokines AP1->Cytokines NFkB->Cytokines

T-Cell Activation by an this compound Peptide-MHC Complex

Enzyme Inhibition

Bioactive peptides derived from food sources, such as casein (milk protein), have been shown to possess a range of biological activities, including the inhibition of enzymes like Angiotensin-Converting Enzyme (ACE)[8]. ACE plays a crucial role in regulating blood pressure, and its inhibition is a key therapeutic strategy for hypertension.

While specific IC50 values for simple this compound peptides as ACE inhibitors are not widely reported, numerous studies have identified potent ACE-inhibitory peptides with varying sequences. The inhibitory activity is highly dependent on the peptide's amino acid composition and sequence. The table below presents IC50 values for various food-derived and synthetic peptides as ACE inhibitors, illustrating the range of potencies observed.

Peptide SequenceSourceIC50 ValueReference
Val-TrpChlorella sorokiniana0.58 µM[9]
Ile-TrpChlorella sorokiniana0.50 µM[9]
Leu-TrpChlorella sorokiniana1.11 µM[9]
YYWKSynthetic19.98 ± 8.19 μM[10]
WWDWSynthetic36.76 ± 1.32 μM[10]
LCPSynthetic8.25 ± 0.71 µM[11]
AKPSynthetic719.90 ± 16.04 µM[11]
LIIPEHRice Wine Lees60.49 ± 5.78 µg/ml[12]
LIIPQHRice Wine Lees120.10 ± 9.31 µg/ml[12]

Other Biological Activities

Chemotaxis

Elastin-derived peptides, such as the repeating hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), have demonstrated chemotactic activity for fibroblasts and monocytes[13][14][15][16]. This suggests a role for these peptides in wound healing and tissue repair by recruiting key cell types to the site of injury.

Osteogenic Differentiation

EDPs have also been shown to induce an osteogenic response in vascular smooth muscle cells[7]. This activity is thought to be mediated through the elastin-laminin receptor and may be enhanced by the presence of transforming growth factor-beta 1 (TGF-β1). This finding has implications for understanding and potentially treating vascular calcification.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of this compound containing peptides is most commonly achieved using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Thr(tBu)-OH, etc.)

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Piperidine (B6355638)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid, DIC, and Oxyma in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling1 Couple Fmoc-Thr(tBu)-OH (DIC, Oxyma) Wash1->Coupling1 Wash2 Wash (DMF, DCM) Coupling1->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DMF, DCM) Deprotection2->Wash3 Coupling2 Couple Fmoc-Ala-OH (DIC, Oxyma) Wash3->Coupling2 Wash4 Wash (DMF, DCM) Coupling2->Wash4 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash4->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified this compound Peptide Purification->FinalPeptide

Solid-Phase Peptide Synthesis Workflow for this compound
ACE Inhibition Assay

The inhibitory activity of peptides against ACE can be determined spectrophotometrically.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-His-Leu (HHL) as substrate

  • Borate (B1201080) buffer

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Test peptide

Procedure:

  • Pre-incubate the test peptide with the ACE solution in borate buffer for 10 minutes at 37°C.

  • Initiate the reaction by adding the HHL substrate and incubate for 60 minutes at 37°C.

  • Stop the reaction by adding HCl.

  • Extract the hippuric acid product with ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the hippuric acid in water.

  • Measure the absorbance at 228 nm.

  • Calculate the percentage of inhibition relative to a control without the peptide inhibitor[17].

T-Cell Polarization Assay

The effect of peptides on T-helper cell differentiation can be assessed by measuring cytokine production.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T-cell stimulation

  • Test peptide

  • ELISA kits for IFN-γ (Th1) and IL-4 (Th2)

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Culture the PBMCs in RPMI-1640 medium supplemented with FBS.

  • Stimulate the T-cells with PHA or anti-CD3/CD28 beads in the presence or absence of the test peptide.

  • Incubate the cells for 48-72 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of IFN-γ and IL-4 in the supernatant using ELISA kits[18][19][20].

Conclusion and Future Directions

Peptides containing the Alanine-Threonine sequence represent a diverse group of molecules with roles ranging from fundamental metabolism to complex immunomodulation. While the specific biological functions of simple this compound di- and tripeptides remain an active area of investigation, larger peptides incorporating this motif, particularly those derived from endogenous proteins like elastin and casein, exhibit potent and varied bioactivities. These include influencing T-cell responses, inhibiting key enzymes in physiological regulation, and promoting cellular processes such as chemotaxis and differentiation.

Future research should focus on elucidating the specific signaling pathways modulated by this compound containing peptides and quantifying their bioactivity with greater precision. The development of more targeted studies on these peptides will undoubtedly open new avenues for the design of novel therapeutics for a wide range of diseases, from hypertension to inflammatory and autoimmune disorders. The experimental protocols and foundational knowledge presented in this guide provide a solid framework for researchers to further explore the therapeutic potential of this important class of peptides.

References

An In-depth Technical Guide to the Molecular Weight of Ala-Thr Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular weight of the alanyl-threonine (Ala-Thr) dipeptide. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies related to peptide characteristics. This document details the molecular weights of the constituent amino acids, the calculation of the dipeptide's molecular weight, and a conceptual protocol for its determination.

Data Presentation: Molecular Weight Summary

The following table summarizes the molecular weights of alanine (B10760859), threonine, and the resultant this compound dipeptide.

ComponentChemical FormulaMolecular Weight ( g/mol )
L-Alanine (Ala)C₃H₇NO₂89.0932[1]
L-Threonine (Thr)C₄H₉NO₃119.1192[2]
This compound Dipeptide C₇H₁₄N₂O₄ 190.1974
Water (H₂O)H₂O18.015

Note: The molecular weight of the dipeptide is calculated by summing the molecular weights of the individual amino acids and subtracting the molecular weight of a water molecule, which is lost during the formation of the peptide bond.

Experimental Protocols: Determination of Molecular Weight

The determination of a dipeptide's molecular weight is a fundamental biochemical calculation. The following protocol outlines the theoretical steps for calculating the molecular weight of the this compound dipeptide.

Principle

The formation of a peptide bond between two amino acids is a dehydration reaction, also known as a condensation reaction. In this process, the carboxyl group (-COOH) of one amino acid reacts with the amino group (-NH₂) of the other amino acid. This reaction results in the formation of a covalent bond (the peptide bond) and the elimination of one molecule of water (H₂O).

Consequently, the molecular weight of the resulting dipeptide is the sum of the molecular weights of the two individual amino acids minus the molecular weight of the water molecule that was removed.

Calculation Steps
  • Obtain the molecular weight of the first amino acid (Alanine):

    • The molecular formula for Alanine is C₃H₇NO₂.

    • Based on atomic weights (C≈12.011, H≈1.008, N≈14.007, O≈15.999), the molecular weight is calculated as: (3 * 12.011) + (7 * 1.008) + (1 * 14.007) + (2 * 15.999) = 89.093 g/mol .[1][3][4][5]

  • Obtain the molecular weight of the second amino acid (Threonine):

    • The molecular formula for Threonine is C₄H₉NO₃.[2][6][][8]

    • Based on atomic weights, the molecular weight is calculated as: (4 * 12.011) + (9 * 1.008) + (1 * 14.007) + (3 * 15.999) = 119.119 g/mol .[2][6][][9]

  • Obtain the molecular weight of water:

    • The molecular formula for water is H₂O.

    • The molecular weight is calculated as: (2 * 1.008) + (1 * 15.999) = 18.015 g/mol .

  • Calculate the molecular weight of the this compound dipeptide:

    • (Molecular Weight of Alanine) + (Molecular Weight of Threonine) - (Molecular Weight of Water)

    • 89.0932 g/mol + 119.1192 g/mol - 18.015 g/mol = 190.1974 g/mol . This calculated value is consistent with the experimentally derived molecular weight for the Thr-Ala dipeptide of 190.20 g/mol .[10]

Mandatory Visualization: Peptide Bond Formation

The following diagram illustrates the condensation reaction between alanine and threonine to form an this compound dipeptide, highlighting the elimination of a water molecule.

Peptide_Bond_Formation cluster_reaction Alanine Alanine H₂N-CH(CH₃)-COOH plus + Alanine->plus Threonine Threonine H₂N-CH(CH(OH)CH₃)-COOH arrow Threonine->arrow plus->Threonine Ala_Thr { this compound Dipeptide | {H₂N-CH(CH₃)-CO-NH-CH(CH(OH)CH₃)-COOH}} arrow->Ala_Thr plus2 + Water { Water | H₂O} plus2->Water

Formation of an this compound dipeptide from Alanine and Threonine.

References

The Ala-Thr Sequence: A Subtle Yet Significant Motif in Protein Architecture and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of protein structure and function, even the simplest dipeptide sequences can carry profound significance. The Alanine-Threonine (Ala-Thr) sequence, composed of a small, nonpolar amino acid and a polar, hydroxyl-containing residue, represents a fascinating case of how subtle variations in the polypeptide chain can influence local conformation, stability, and biological activity. While not as extensively characterized as some canonical motifs, the this compound sequence is implicated in critical aspects of protein biology, from providing structural stability to serving as a key site for post-translational modifications that govern cellular signaling. This technical guide provides a comprehensive overview of the this compound motif, summarizing its structural and functional characteristics, detailing relevant experimental methodologies, and offering insights for its consideration in drug development.

Structural and Conformational Properties of the this compound Motif

Alanine, with its small methyl side chain, exhibits a high degree of conformational flexibility and is frequently found in both α-helices and β-sheets.[5][6] Threonine, with its bulkier β-branched side chain containing a hydroxyl group, has more restricted conformational freedom compared to Alanine.[7] The presence of the Cβ branch in threonine can influence its preference for certain secondary structures.

Table 1: General Conformational Preferences of Alanine and Threonine

Amino AcidPreferred Secondary Structure(s)General Ramachandran Plot RegionsNotes
Alanine (Ala) α-helix, β-sheetOccupies both α-helical and β-sheet regions with high frequency.High propensity for α-helix formation.
Threonine (Thr) β-sheetMore restricted than Alanine, with a preference for the β-sheet region.The hydroxyl group can form hydrogen bonds, influencing local structure.

The juxtaposition of the flexible Alanine and the more constrained Threonine in an this compound sequence suggests a nuanced conformational landscape. The Ala residue can adopt a wider range of φ/ψ angles, potentially accommodating the structural preferences of the neighboring Thr. The hydroxyl group of the Threonine side chain can also form hydrogen bonds with the peptide backbone or other side chains, further influencing the local structure.

Functional Roles of the this compound Sequence

The functional significance of the this compound motif is multifaceted, ranging from contributing to protein stability to acting as a crucial site for post-translational modifications that regulate protein activity.

Contribution to Protein Stability

The substitution of Alanine with Threonine, or vice versa, can have measurable effects on protein stability. In a study on thioredoxin from a psychrophilic bacterium, a Thr-to-Ala mutation was shown to destabilize α-helices, leading to reduced packing density.[8][9][10] This suggests that the hydroxyl group of Threonine can participate in stabilizing interactions, such as hydrogen bonds, that are absent with the nonpolar Alanine. The thermodynamic consequences of such mutations can be subtle but are critical for protein function in different environments.

Post-Translational Modifications: A Hub for Regulation

Threonine residues are primary targets for several critical post-translational modifications (PTMs), most notably phosphorylation. The presence of an Ala residue adjacent to a Thr can influence the recognition of that Thr by protein kinases.

Phosphorylation:

Protein kinases recognize and phosphorylate specific consensus sequences. While a universal this compound phosphorylation motif does not exist, the Ala residue at the -1 position relative to the phosphorylatable Threonine (pT) is a feature of some kinase recognition sites. For example, some Ser/Thr kinases show a preference for certain amino acids surrounding the target residue, and the small, non-polar nature of Alanine can be a determining factor.[11][12]

The phosphorylation of a Thr within an this compound motif can induce significant conformational changes, creating binding sites for other proteins and triggering downstream signaling events. This "phospho-switch" is a fundamental mechanism in cellular signal transduction.

Table 2: Kinase Families and General Recognition Motifs

Kinase FamilyGeneral Recognition Motif (pS/pT = phospho-Ser/Thr)Role of Residues Adjacent to Phosphorylation Site
MAP Kinases (e.g., Erk1/2) P-X-pS/pT-P (Proline-directed)Proline at the +1 position is often critical.
AGC Kinases (e.g., PKA, Akt) R-X-X-pS/pT-Φ (Φ = hydrophobic residue)Basic residues (Arg) at -2 and -3 positions are important for substrate recognition.
CDK Family pS/pT-P-X-K/RProline at the +1 position is a key determinant.

While these are general motifs, the specific context, including the presence of an Ala at the -1 or other nearby positions, contributes to the efficiency and specificity of phosphorylation.

Role in Larger Structural and Functional Motifs

The this compound sequence is often found within larger, functionally significant repeat regions. For instance, Pro-Ala-Thr (PAT) repeats have been identified in viral proteins, where they play a role in determining the cellular localization of the protein and its interaction partners.[13] The iterative nature of these repeats can create extended structures that serve as scaffolds for protein-protein interactions.

Experimental Protocols for Studying the this compound Motif

A variety of experimental techniques can be employed to investigate the structural and functional properties of the this compound sequence.

Solid-Phase Peptide Synthesis (SPPS)

To study the intrinsic properties of the this compound motif or its role within a larger peptide, custom peptides can be synthesized using SPPS.

Protocol for Fmoc/tBu-based Solid-Phase Peptide Synthesis of an this compound Containing Peptide:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the C-terminal amino acid (e.g., Fmoc-Ala-OH) to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.[7][14][15][16][17]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine (B6355638) in DMF.

  • Subsequent Amino Acid Couplings: Sequentially couple the remaining amino acids (e.g., Fmoc-Thr(tBu)-OH, followed by Fmoc-Ala-OH) using the same coupling and deprotection steps. The hydroxyl group of Threonine is typically protected with a tert-butyl (tBu) group.

  • Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.

Protocol for 2D NMR Analysis of an this compound Dipeptide:

  • Sample Preparation: Dissolve the purified this compound dipeptide in a suitable solvent (e.g., H₂O/D₂O 9:1) to a concentration of 1-5 mM. Adjust the pH to the desired value.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system.[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their respective atoms in the this compound dipeptide. The characteristic chemical shifts of Alanine and Threonine protons will aid in this process.[1][18]

  • Structural Analysis: Analyze the NOE cross-peaks to determine inter-proton distances. Use these distance restraints, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures consistent with the NMR data.

Table 3: Typical ¹H NMR Chemical Shift Ranges for Alanine and Threonine Residues

ProtonAlanine (Ala)Threonine (Thr)
NH 8.1 - 8.5 ppm8.0 - 8.4 ppm
4.1 - 4.5 ppm4.2 - 4.6 ppm
1.3 - 1.7 ppm4.0 - 4.4 ppm
γ-CH₃ N/A1.1 - 1.5 ppm

Note: Chemical shifts are dependent on the local environment and can vary.

Mass Spectrometry (MS)

Mass spectrometry is essential for verifying the mass of synthesized peptides and for identifying post-translational modifications, such as phosphorylation.

Protocol for Analysis of an this compound Containing Phosphopeptide by MS:

  • Sample Preparation and Enrichment: If analyzing a complex mixture, enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

  • Mass Analysis: Analyze the sample using a mass spectrometer, such as a MALDI-TOF or an ESI-Q-TOF instrument.

  • Tandem Mass Spectrometry (MS/MS): Select the ion corresponding to the phosphopeptide and subject it to fragmentation (e.g., by collision-induced dissociation - CID).

  • Data Analysis: Analyze the fragmentation pattern to confirm the peptide sequence and pinpoint the site of phosphorylation. The loss of a phosphate (B84403) group (neutral loss of 98 Da from the precursor ion or fragment ions containing the phosphosite) is a characteristic signature of phosphorylation.[2][19]

Visualizing Workflows and Pathways

Logical Workflow for Investigating an this compound Motif

The following diagram illustrates a typical workflow for the comprehensive investigation of an this compound motif in a protein of interest.

Workflow cluster_0 In Silico Analysis cluster_1 Experimental Validation cluster_2 Data Interpretation & Drug Design A Identify Protein with this compound Motif B Sequence Alignment (Conservation Analysis) A->B C Structural Modeling (Predict local conformation) A->C D PTM Prediction (e.g., Phosphorylation) A->D F Site-Directed Mutagenesis (e.g., Ala->Gly, Thr->Val) B->F G Structural Analysis (NMR, X-ray Crystallography) C->G H Functional Assays (e.g., Kinase Assay) D->H E Peptide Synthesis (this compound containing peptide) E->G E->H F->H J Correlate Structure with Function G->J I Mass Spectrometry (Confirm PTMs) H->I I->J K Identify Druggable Pockets (if applicable) J->K L Design Modulators (e.g., kinase inhibitors) K->L

Workflow for this compound Motif Investigation
Hypothetical Signaling Pathway Involving this compound Phosphorylation

This diagram illustrates a hypothetical signaling pathway where the phosphorylation of a Threonine within an this compound motif acts as a molecular switch.

Signaling_Pathway Ligand External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds and Activates UpstreamKinase Upstream Ser/Thr Kinase Receptor->UpstreamKinase Activates SubstrateProtein Substrate Protein (contains this compound motif) UpstreamKinase->SubstrateProtein Phosphorylates Thr in this compound motif PhosphorylatedProtein Phosphorylated Substrate (pThr in Ala-pThr) SubstrateProtein->PhosphorylatedProtein PhosphorylatedProtein->SubstrateProtein Dephosphorylates EffectorProtein Effector Protein (binds to phospho-motif) PhosphorylatedProtein->EffectorProtein Recruits and Activates CellularResponse Cellular Response (e.g., Gene Expression, Proliferation) EffectorProtein->CellularResponse Initiates Phosphatase Phosphatase Phosphatase->PhosphorylatedProtein

Hypothetical this compound Phosphorylation Pathway

Implications for Drug Development

The this compound motif, particularly when it is a site of regulatory phosphorylation, can be an attractive target for drug development.

  • Kinase Inhibitors: If the phosphorylation of an this compound motif is implicated in a disease state, developing inhibitors against the specific upstream kinase can be a viable therapeutic strategy.

  • Targeting Protein-Protein Interactions: The phosphorylated Ala-pThr motif can create a binding interface for other proteins. Small molecules designed to mimic this phosphomotif or to block the binding pocket on the effector protein could be developed to modulate the signaling pathway.

  • Allosteric Modulation: Molecules that bind near the this compound motif could allosterically modulate the protein's conformation, either preventing or enhancing its phosphorylation or its interaction with other proteins.

Conclusion

The this compound sequence, while seemingly simple, embodies the complexity and subtlety of protein structure and function. Its conformational properties, influenced by the distinct characteristics of its constituent amino acids, and its role as a potential site for critical post-translational modifications, underscore its importance in protein biology. For researchers in drug development, a thorough understanding of such motifs, aided by the experimental and computational approaches outlined in this guide, can unveil new opportunities for therapeutic intervention. As our knowledge of the proteome continues to expand, the significance of these seemingly minor sequence features will undoubtedly become even more apparent.

References

Conformational Landscape of the Ala-Thr Dipeptide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the conformational preferences of the Alanine-Threonine (Ala-Thr) dipeptide, a fundamental building block of many therapeutic proteins and peptides. Understanding the three-dimensional structure and dynamic behavior of dipeptides is paramount in rational drug design, as local conformational biases can significantly influence the overall structure, stability, and function of larger biomolecules. This document summarizes key quantitative data, details the primary experimental and computational methodologies used in conformational analysis, and provides visual representations of critical concepts and workflows to aid researchers, scientists, and drug development professionals in this field.

Introduction to Dipeptide Conformational Analysis

The biological function of proteins and peptides is intrinsically linked to their three-dimensional structure. This structure is dictated by the sequence of amino acids and the rotational freedom around the single bonds of the polypeptide backbone. The conformation of a dipeptide, the simplest unit containing a peptide bond, is primarily described by two dihedral angles: phi (φ) and psi (ψ).[1][2] The φ angle represents the rotation around the N-Cα bond, while the ψ angle describes the rotation around the Cα-C bond.[1][2] The planarity of the peptide bond (due to partial double-bond character) restricts rotation around the C-N bond (ω angle), which is typically found in the trans conformation (~180°).[1]

The graphical representation of the energetically allowed combinations of φ and ψ angles is known as a Ramachandran plot.[1][3] Steric hindrance between atoms in the backbone and side chains limits the possible conformations, resulting in specific "allowed" regions within the plot that correspond to common secondary structures like α-helices and β-sheets.[3][4][5] The this compound dipeptide, with its small, non-polar alanine (B10760859) residue and polar, hydroxyl-containing threonine residue, presents an interesting case study in how differing side-chain properties can influence backbone conformation.

Stable Conformations of the this compound Dipeptide

While extensive datasets specifically detailing all stable conformations of the this compound dipeptide are proprietary or spread across numerous computational studies, the general principles can be understood by examining the well-studied alanine dipeptide as a model system and considering the influence of the threonine side chain. The primary low-energy conformations are found in the α-helical and β-sheet regions of the Ramachandran plot.

The threonine side chain, with its β-carbon, introduces more steric hindrance than the simple methyl group of alanine, which can further restrict the allowed φ and ψ angles. The hydroxyl group of threonine can also participate in intramolecular hydrogen bonding, potentially stabilizing certain conformations.

Below is a summary of the major conformational regions and their corresponding approximate dihedral angles, primarily based on the alanine dipeptide model.

ConformationApproximate φ AngleApproximate ψ Angle
Right-handed α-helix (αR)-57°-47°
β-sheet-130°+140°
Left-handed α-helix (αL)+57°+47°

Experimental Protocols for Conformational Analysis

The determination of dipeptide conformations relies on a combination of experimental and computational techniques. The two primary experimental methods are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.[6][7][8] For dipeptides, NMR can provide information on dihedral angles through the measurement of scalar (J) couplings.

Detailed Methodology for Dipeptide Conformational Analysis using NMR:

  • Sample Preparation:

    • Dissolve the synthesized and purified this compound dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.

    • Add a small amount of a reference standard, such as DSS or TSP, for chemical shift calibration.

    • Adjust the pH of the sample to the desired value, as conformational preferences can be pH-dependent.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to identify all proton resonances.

    • Perform two-dimensional (2D) NMR experiments to resolve overlapping signals and establish proton connectivity. Key experiments include:

      • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is crucial for assigning protons within each amino acid residue.

      • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the unambiguous assignment of all protons belonging to a particular residue.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which can help define the overall three-dimensional structure.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton chemical shifts based on the COSY and TOCSY spectra.

    • Measure the three-bond J-coupling constant between the amide proton and the α-proton (³J(HN,Hα)).

    • Use the Karplus equation to relate the measured ³J(HN,Hα) value to the dihedral angle φ. The Karplus equation is an empirical relationship of the form: ³J(HN,Hα) = Acos²(θ - 60°) - Bcos(θ - 60°) + C where θ is the dihedral angle, and A, B, and C are empirically derived parameters.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecular structure in the solid state.[9][10][11]

Detailed Methodology for Dipeptide Crystallography:

  • Crystallization:

    • Prepare a highly purified and concentrated solution of the this compound dipeptide.

    • Screen a wide range of crystallization conditions, varying parameters such as pH, temperature, precipitating agent (e.g., salts, polymers), and dipeptide concentration. The hanging drop or sitting drop vapor diffusion method is commonly used.

    • Monitor the crystallization trials regularly for the formation of single, well-ordered crystals.

  • Data Collection:

    • Carefully mount a suitable crystal on a goniometer head.

    • Cryo-cool the crystal in a stream of liquid nitrogen to minimize radiation damage during data collection.

    • Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source.

    • Rotate the crystal and collect the diffraction pattern on a detector.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions, space group, and intensities of the diffraction spots.

    • Solve the "phase problem" to obtain an initial electron density map. For small molecules like dipeptides, direct methods are often successful.

    • Build an atomic model of the this compound dipeptide into the electron density map.

    • Refine the atomic coordinates and thermal parameters against the experimental data until the calculated and observed diffraction patterns show good agreement.

    • Validate the final structure using various quality metrics.

Computational Chemistry in Conformational Analysis

Computational methods are indispensable for exploring the potential energy surface of a dipeptide and identifying stable conformations.[12][13][14]

Typical Workflow for Computational Conformational Analysis:

  • Initial Structure Generation: Create an initial 3D structure of the this compound dipeptide.

  • Conformational Search: Systematically rotate the φ and ψ dihedral angles and perform energy minimization at each step to generate a Ramachandran plot.

  • High-Level Energy Calculations: For the low-energy conformations identified, perform more accurate quantum mechanical calculations (e.g., using Density Functional Theory or Møller-Plesset perturbation theory) to obtain their relative energies.

  • Solvent Effects: Incorporate the effects of a solvent (e.g., water) using implicit or explicit solvent models, as solvation can significantly influence conformational preferences.

Visualizing Key Concepts and Workflows

Diagrams

Ala_Thr_Dipeptide N_term N CA_Ala N_term->CA_Ala phi φ C_Ala C CA_Ala->C_Ala CB_Ala CA_Ala->CB_Ala psi ψ O_Ala O C_Ala->O_Ala N_Thr N C_Ala->N_Thr Peptide Bond CA_Thr N_Thr->CA_Thr C_Thr C CA_Thr->C_Thr CB_Thr CA_Thr->CB_Thr O_Thr O C_Thr->O_Thr OG1_Thr Oγ1 CB_Thr->OG1_Thr CG2_Thr Cγ2 CB_Thr->CG2_Thr

Caption: Chemical structure of the this compound dipeptide.

Conformational_Analysis_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation comp_start Build Initial Dipeptide Structure conf_search Conformational Search (Scan φ, ψ) comp_start->conf_search energy_min Energy Minimization conf_search->energy_min ramachandran Generate Ramachandran Plot energy_min->ramachandran qm_calc High-Level QM Calculations ramachandran->qm_calc solvent_model Incorporate Solvent Effects qm_calc->solvent_model comp_end Predicted Stable Conformations solvent_model->comp_end exp_end Experimentally Determined Conformations comp_end->exp_end Compare & Validate exp_start Synthesize & Purify Dipeptide nmr NMR Spectroscopy exp_start->nmr xray X-ray Crystallography exp_start->xray nmr->exp_end xray->exp_end

Caption: Workflow for conformational analysis of dipeptides.

Signaling_Pathways AlaThr This compound Dipeptide AlphaHelix α-Helix Conformation AlaThr->AlphaHelix φ ≈ -57° ψ ≈ -47° BetaSheet β-Sheet Conformation AlaThr->BetaSheet φ ≈ -130° ψ ≈ +140° Other Other Minor Conformations AlaThr->Other

Caption: Relationship between this compound and major conformations.

Conclusion

The conformational analysis of the this compound dipeptide, and dipeptides in general, provides fundamental insights into the structural preferences of polypeptide chains. A synergistic approach, combining the strengths of experimental techniques like NMR and X-ray crystallography with the exploratory power of computational chemistry, is essential for a comprehensive understanding. The data and methodologies presented in this guide serve as a valuable resource for researchers in drug development, aiding in the design of novel peptide and protein-based therapeutics with optimized structure and function.

References

Solubility of Ala-Thr Dipeptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical Properties and Experimental Methodologies for Alanine-Threonine Dipeptide Solubility Determination

The solubility of peptides is a critical parameter in drug development, biochemical research, and pharmaceutical formulation. Understanding the solubility of a specific dipeptide like L-Alanyl-L-Threonine (Ala-Thr) in various solvents is essential for its handling, purification, and application. This technical guide provides a comprehensive overview of the known physicochemical properties of the this compound dipeptide, detailed experimental protocols for solubility determination, and a qualitative analysis of its expected solubility behavior in different solvent systems.

Physicochemical Properties of this compound Dipeptide

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility. The dipeptide is composed of L-Alanine, a small, nonpolar amino acid, and L-Threonine, a polar, uncharged amino acid containing a hydroxyl group. This combination imparts a degree of polarity to the molecule. Key computed properties are summarized in the table below.

PropertyValueSource
Molecular Formula C7H14N2O4PubChem
Molecular Weight 190.20 g/mol PubChem
XLogP3 -3.9PubChem
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 4PubChem

Table 1: Physicochemical properties of L-Alanyl-L-Threonine.

The negative XLogP3 value indicates a hydrophilic nature, suggesting a preference for polar solvents. The presence of multiple hydrogen bond donors and acceptors further supports its potential for favorable interactions with protic solvents like water.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound dipeptide in a range of different solvents is not extensively published. Research has focused more on the solubility of its constituent amino acids, L-Alanine and L-Threonine, in various aqueous and organic solvent mixtures. Studies on other dipeptides, such as those combining Alanine and Glycine, have shown that solubility is highly dependent on the amino acid sequence and the solvent composition. For instance, the solubility of dipeptides in ethanol-water and DMSO-water mixtures has been investigated, revealing complex, non-linear relationships.[1]

Given the absence of specific data for this compound, this guide provides detailed experimental protocols that can be employed to determine its solubility in solvents of interest.

Experimental Protocols for Solubility Determination

The determination of peptide solubility is a fundamental experimental procedure. The two most common methods are the gravimetric method and the photometric (spectroscopic) method.[1]

Gravimetric Method

This method relies on the direct measurement of the mass of the dissolved solute in a saturated solution.

Methodology:

  • Sample Preparation: An excess amount of the this compound dipeptide is added to a known volume or mass of the solvent in a sealed container (e.g., a vial or Eppendorf tube).

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step to prevent changes in solubility.

  • Solvent Evaporation: A precisely measured aliquot of the clear supernatant (the saturated solution) is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven or by lyophilization) until a constant weight of the dried solute is achieved.

  • Calculation: The solubility is calculated as the mass of the dried solute per volume or mass of the solvent used.

Photometric (UV-Vis Spectrophotometry) Method

This method is based on the principle that the absorbance of a solution is proportional to the concentration of the absorbing species (Beer-Lambert Law).

Methodology:

  • Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at a specific wavelength (typically in the low UV range for peptides, e.g., 210-220 nm). A calibration curve of absorbance versus concentration is then plotted.

  • Sample Preparation and Equilibration: As with the gravimetric method, a saturated solution of this compound is prepared by agitating an excess amount of the dipeptide in the solvent at a constant temperature until equilibrium is reached.

  • Phase Separation: The saturated solution is clarified by centrifugation or filtration.

  • Dilution: A small, accurately measured aliquot of the saturated supernatant is diluted with the solvent to bring its concentration within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted sample is measured at the same wavelength used for the calibration curve.

  • Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Qualitative Solubility Prediction

Based on the structure of this compound and general principles of peptide solubility, the following qualitative predictions can be made:

  • Water: Due to its polar nature and the presence of hydrogen bonding groups, this compound is expected to be readily soluble in water.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be moderate. The hydroxyl group of threonine can interact favorably with these solvents, but the overall polarity is less than that of water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good for dissolving peptides. DMSO, in particular, is a strong hydrogen bond acceptor and can effectively solvate the peptide backbone.[2]

  • Nonpolar Solvents (e.g., Hexane, Toluene): this compound is expected to have very low solubility in nonpolar solvents due to its hydrophilic character.

Experimental and Logical Workflows

The process of determining and analyzing dipeptide solubility can be visualized through a logical workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_output Output start Start: Select Solvents prep_peptide Prepare this compound Dipeptide start->prep_peptide prep_solutions Prepare Solvent Systems start->prep_solutions saturate Create Saturated Solutions (Constant Temperature Agitation) prep_peptide->saturate prep_solutions->saturate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) saturate->separate gravimetric Gravimetric Analysis: Evaporate Solvent, Weigh Residue separate->gravimetric photometric Photometric Analysis: Dilute, Measure Absorbance separate->photometric calculate Calculate Solubility gravimetric->calculate photometric->calculate data_table Tabulate Quantitative Data calculate->data_table end End: Technical Report data_table->end

Figure 1: Experimental workflow for determining this compound dipeptide solubility.

Signaling Pathways

Currently, there is no specific, well-documented signaling pathway that is uniquely modulated by the this compound dipeptide. Dipeptides, in general, can be involved in various cellular processes, including nutrient sensing and metabolic regulation. For example, certain dipeptides have been shown to influence the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[3] However, the specific role of this compound in such pathways remains an area for future research.

The diagram below illustrates a generalized representation of how a dipeptide might influence a signaling pathway, based on current understanding of peptide signaling.

signaling_pathway cluster_input Input Signal cluster_receptor Cellular Interaction cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response dipeptide This compound Dipeptide receptor Cell Surface Receptor or Transporter dipeptide->receptor Binding/Transport protein1 Signaling Protein 1 (e.g., Kinase) receptor->protein1 Activation protein2 Signaling Protein 2 protein1->protein2 Phosphorylation or other modification tf Transcription Factor protein2->tf Activation response Gene Expression, Metabolic Change, or other Cellular Response tf->response Regulation

Figure 2: Generalized dipeptide signaling pathway.

Conclusion

References

Spectroscopic and Biological Insights into L-alanyl-L-threonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the dipeptide L-alanyl-L-threonine. It is designed to be a valuable resource for researchers and professionals involved in drug development and other scientific disciplines where the characterization of small biomolecules is crucial. This document compiles available spectroscopic data, details relevant experimental protocols, and presents a logical workflow for the biological investigation of this dipeptide.

Physicochemical Properties of L-alanyl-L-threonine

L-alanyl-L-threonine (Ala-Thr) is a dipeptide composed of the amino acids L-alanine and L-threonine linked by a peptide bond.[1] Its structure and basic properties are fundamental to understanding its spectroscopic and biological behavior.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₄PubChem[1]
Molecular Weight 190.20 g/mol PubChem[1]
Monoisotopic Mass 190.09535693 DaPubChem[1]
IUPAC Name (2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acidPubChem[1]
Canonical SMILES C--INVALID-LINK--O)NC(=O)--INVALID-LINK--N">C@HOPubChem [
Physical Description SolidHuman Metabolome Database

Spectroscopic Data

This section summarizes the available spectroscopic data for L-alanyl-L-threonine. Due to the limited availability of experimentally derived public data for this specific dipeptide, predicted data and general characteristics are included where applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. The following table presents the predicted ¹H NMR spectral data for L-alanyl-L-threonine.

Table 2.1: Predicted ¹H NMR Spectral Data for L-alanyl-L-threonine

AtomPredicted Chemical Shift (ppm)Multiplicity
Hα (Ala)4.15Quartet
Hβ (Ala)1.45Doublet
Hα (Thr)4.35Doublet
Hβ (Thr)4.25Multiplet
Hγ (Thr)1.25Doublet

Note: This data is based on prediction and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The PubChem database indicates the availability of an FTIR spectrum for L-alanyl-L-threonine, obtained using the KBr wafer technique.[1] Key expected absorption bands for a dipeptide like L-alanyl-L-threonine are listed below.

Table 2.2: Expected Infrared Absorption Bands for L-alanyl-L-threonine

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3000N-H stretchAmine (NH₃⁺), Amide
~3000-2800C-H stretchAliphatic
~1680-1630C=O stretchAmide I
~1570-1510N-H bendAmide II
~1725-1700C=O stretchCarboxylic acid (COOH)
~1400-1300O-H bendCarboxylic acid
~3500-3200O-H stretchHydroxyl group
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The monoisotopic mass of L-alanyl-L-threonine is 190.09535693 Da.[1]

Table 2.3: Mass Spectrometry Data for L-alanyl-L-threonine

ParameterValue
Monoisotopic Mass 190.09535693 Da
Circular Dichroism (CD) Spectroscopy

Experimental Protocols

This section outlines detailed methodologies for the key spectroscopic techniques used in the characterization of dipeptides like L-alanyl-L-threonine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of L-alanyl-L-threonine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., DSS or TMS).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard 1D proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlated Spectroscopy) to establish proton-proton couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in L-alanyl-L-threonine.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of L-alanyl-L-threonine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and assign the major absorption bands to their corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the accurate mass and fragmentation pattern of L-alanyl-L-threonine.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Dissolve a small amount of L-alanyl-L-threonine in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a concentration of approximately 1-10 µM.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.

  • Data Acquisition (MS1):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition (MS/MS - Fragmentation):

    • Select the [M+H]⁺ ion for collision-induced dissociation (CID).

    • Acquire the product ion spectrum to observe the fragmentation pattern. Key fragments would include the b- and y-ions resulting from cleavage of the peptide bond.

  • Data Analysis:

    • Determine the accurate mass of the parent ion and its fragments.

    • Propose a fragmentation pathway consistent with the observed product ions.

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the solution conformation of L-alanyl-L-threonine.

Protocol:

  • Sample Preparation:

    • Dissolve L-alanyl-L-threonine in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a final concentration of approximately 0.1-0.5 mg/mL. The buffer should be transparent in the far-UV region.

  • Instrumentation: Use a circular dichroism spectropolarimeter.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer using a quartz cuvette with a path length of 0.1 cm.

    • Record the CD spectrum of the sample from approximately 260 nm to 190 nm.

    • Typical parameters include a scanning speed of 50 nm/min, a bandwidth of 1 nm, and an accumulation of 3-5 scans.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) to normalize for concentration and path length.

    • Analyze the resulting spectrum for characteristic secondary structure features (e.g., random coil, β-turn).

Biological Workflow: Uptake of L-alanyl-L-threonine in E. coli

While specific signaling pathways directly involving L-alanyl-L-threonine are not well-documented, its transport and metabolism are of significant interest. The following diagram illustrates a generalized workflow for studying the uptake of this dipeptide in a bacterial model system such as Escherichia coli, based on published research.[2]

experimental_workflow cluster_preparation 1. Strain Preparation cluster_growth_assay 2. Phenotypic Growth Assay cluster_uptake_experiment 3. Radiolabeled Uptake Experiment wild_type Wild-type E. coli minimal_media_thr Minimal Media + L-Threonine wild_type->minimal_media_thr mutant_strain Threonine Auxotrophic Mutant Strain mutant_strain->minimal_media_thr minimal_media_dipeptide Minimal Media + L-alanyl-L-threonine mutant_strain->minimal_media_dipeptide incubation Incubation and Growth Monitoring minimal_media_thr->incubation minimal_media_dipeptide->incubation cell_culture Grow E. coli cells to mid-log phase radiolabel Incubate with radiolabeled L-alanyl-L-threonine cell_culture->radiolabel quenching Quench uptake and separate cells radiolabel->quenching scintillation Quantify intracellular radioactivity via scintillation counting quenching->scintillation

Workflow for studying L-alanyl-L-threonine uptake in E. coli.

This workflow outlines the key steps to investigate whether E. coli can utilize L-alanyl-L-threonine as a source of threonine and to quantify the uptake of the dipeptide.

Conclusion

This technical guide has summarized the available spectroscopic data for L-alanyl-L-threonine and provided detailed experimental protocols for its comprehensive characterization. While a complete set of experimental spectra is not yet publicly available, the information and methodologies presented here offer a solid foundation for researchers working with this dipeptide. The included biological workflow provides a practical approach to investigating its transport and metabolism in a model organism. Further research is encouraged to expand the experimental spectroscopic database for L-alanyl-L-threonine, which will undoubtedly aid in its future applications in drug development and other scientific fields..

References

Methodological & Application

Application Note: Solid-Phase Synthesis of Ala-Thr Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence.[1] This application note provides a detailed protocol for the synthesis of the dipeptide Alanine-Threonine (Ala-Thr) using the widely adopted Fmoc/tBu strategy.[2][3] This method relies on the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile protecting groups for the amino acid side chains.[4][5] For Threonine, which possesses a hydroxyl group in its side chain, protection is crucial to prevent unwanted side reactions.[6] The tert-butyl (tBu) group is commonly employed for this purpose due to its stability during the basic conditions of Fmoc deprotection and its ready cleavage under acidic conditions.[4][6]

This protocol is designed for manual synthesis but can be adapted for automated peptide synthesizers.

Materials and Reagents

Reagent Abbreviation Purpose Typical Supplier
Rink Amide Resin-Solid support for peptide synthesisVarious
N,N-DimethylformamideDMFSolvent for swelling, washing, and reactionsVarious
DichloromethaneDCMSolvent for swelling and washingVarious
Piperidine (B6355638)-Reagent for Fmoc deprotectionVarious
Fmoc-Thr(tBu)-OH-Protected Threonine amino acidVarious
Fmoc-Ala-OH-Protected Alanine amino acidVarious
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateHBTUCoupling reagentVarious
1-HydroxybenzotriazoleHOBtCoupling additive to suppress racemizationVarious
N,N-DiisopropylethylamineDIPEABase for coupling reactionVarious
Trifluoroacetic acidTFAReagent for cleavage from resin and side-chain deprotectionVarious
TriisopropylsilaneTISScavenger to prevent side reactions during cleavageVarious
WaterH₂OScavenger in the cleavage cocktailVarious

Experimental Protocols

I. Resin Preparation and Swelling

The initial step in SPPS is the preparation of the solid support, which involves swelling the resin to ensure optimal accessibility of the reactive sites.[7]

  • Place the Rink Amide resin in a suitable reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[4]

  • After swelling, drain the DMF from the reaction vessel.

II. First Amino Acid Coupling (Fmoc-Thr(tBu)-OH)

The C-terminal amino acid, in this case, Threonine, is coupled to the swollen resin.

  • Fmoc Deprotection of Resin:

    • Add a 20% solution of piperidine in DMF to the swollen resin.[4]

    • Agitate the mixture for 5 minutes and then drain the solution.[4]

    • Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Activation and Coupling of Fmoc-Thr(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[4]

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.[4] Allow for a pre-activation time of 1-5 minutes.[4]

    • Add the activated Fmoc-Thr(tBu)-OH solution to the deprotected resin.

    • Agitate the mixture for 30-120 minutes at room temperature to ensure complete coupling.[4]

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

III. Second Amino Acid Coupling (Fmoc-Ala-OH)

The second amino acid, Alanine, is coupled to the resin-bound Threonine.

  • Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in section II.1 to remove the Fmoc group from the resin-bound Threonine.

  • Activation and Coupling of Fmoc-Ala-OH:

    • Prepare the activated Fmoc-Ala-OH solution as described in section II.2, substituting Fmoc-Thr(tBu)-OH with Fmoc-Ala-OH.

    • Add the activated Fmoc-Ala-OH solution to the deprotected resin-Thr.

    • Agitate the mixture for 30-120 minutes.

    • Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times).

IV. Final Fmoc Deprotection

The Fmoc group from the N-terminal Alanine is removed.

  • Repeat the Fmoc deprotection step as described in section II.1.

  • Wash the resin-Ala-Thr(tBu) thoroughly with DMF and then DCM.

  • Dry the resin under vacuum.

V. Cleavage and Deprotection

The final step involves cleaving the dipeptide from the resin and removing the side-chain protecting group from Threonine.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.

  • Add the cleavage cocktail to the dried resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the purified this compound dipeptide.

Quantitative Data Summary

Step Parameter Value Unit
Resin SwellingTime30 - 60minutes
Fmoc DeprotectionPiperidine in DMF20% (v/v)
Deprotection Time5 + 15minutes
Amino Acid CouplingFmoc-Amino Acid3 - 5equivalents
HBTU2.9equivalents
HOBt3equivalents
DIPEA6 - 10equivalents
Coupling Time30 - 120minutes
CleavageTFA in Cocktail95% (v/v)
TIS in Cocktail2.5% (v/v)
Water in Cocktail2.5% (v/v)
Cleavage Time2 - 3hours

Experimental Workflow

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF, 30-60 min) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple_thr 3. Couple Fmoc-Thr(tBu)-OH (HBTU/HOBt/DIPEA) wash1->couple_thr wash2 Wash (DMF) couple_thr->wash2 deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 Wash (DMF) deprotect2->wash3 couple_ala 5. Couple Fmoc-Ala-OH (HBTU/HOBt/DIPEA) wash3->couple_ala wash4 Wash (DMF/DCM) couple_ala->wash4 final_deprotect 6. Final Fmoc Deprotection wash4->final_deprotect cleavage 7. Cleavage & Deprotection (TFA/TIS/H2O) final_deprotect->cleavage end_product End: this compound Dipeptide cleavage->end_product

Caption: Workflow for the solid-phase synthesis of this compound dipeptide.

References

Application Notes and Protocols for the Liquid-Phase Synthesis of Ala-Thr Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the liquid-phase synthesis of the alanyl-threonine (Ala-Thr) dipeptide. The methodologies described herein are foundational for the production of peptides for research, therapeutic development, and various biochemical applications. Liquid-phase peptide synthesis (LPPS) offers significant advantages for shorter sequences, including scalability, ease of purification of intermediates, and cost-effectiveness.

Two common strategies are presented: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies. Both are widely used in peptide chemistry and the choice between them often depends on the specific requirements of the final product and the overall synthetic plan.

Data Presentation

The following tables summarize the key quantitative data associated with the liquid-phase synthesis of this compound dipeptide using both Boc and Fmoc strategies. These values are representative and may vary depending on the specific reaction conditions, scale, and purity of the reagents.

Table 1: Summary of Protecting Groups for this compound Synthesis

Amino AcidN-Terminal Protecting GroupSide-Chain Protecting GroupC-Terminal Protecting Group
Alanine (Ala)Boc or FmocNoneMethyl ester (-OMe) or Benzyl ester (-OBzl)
Threonine (Thr)Boc or Fmoctert-butyl (tBu)Methyl ester (-OMe) or Benzyl ester (-OBzl)

Table 2: Representative Yields and Purity for this compound Dipeptide Synthesis

Synthesis StepBoc Strategy Yield (%)Fmoc Strategy Yield (%)Purity (%)
N-terminal Protection> 95%> 95%> 98%
C-terminal Protection> 90%> 90%> 98%
Coupling Reaction80 - 90%85 - 95%> 95% (crude)
N-terminal Deprotection> 95%> 95%> 98%
Final Product (after purification)~70% (overall)46% (overall for Fmoc-Ala-Thr-OH)[1]> 99%[1]

Experimental Protocols

Detailed methodologies for the key experiments in the liquid-phase synthesis of this compound dipeptide are provided below.

Protocol 1: Boc-Based Synthesis of Boc-Ala-Thr(tBu)-OMe

This protocol outlines the synthesis of a fully protected this compound dipeptide using the Boc strategy.

1.1. Materials and Reagents:

  • Boc-Ala-OH

  • H-Thr(tBu)-OMe

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

1.2. Experimental Procedure:

  • Activation of Boc-Ala-OH:

    • In a clean, dry round-bottom flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[2]

  • Coupling Reaction:

    • In a separate flask, dissolve H-Thr(tBu)-OMe (1.0 equivalent) and DIPEA (1.1 equivalents) in anhydrous DCM and cool to 0 °C.

    • Add the solution of H-Thr(tBu)-OMe to the activated Boc-Ala-OH mixture.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).[2]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Ala-Thr(tBu)-OMe.

    • The crude product can be further purified by silica (B1680970) gel column chromatography if necessary.

1.3. N-terminal Deprotection of Boc-Ala-Thr(tBu)-OMe:

  • Materials:

    • Boc-Ala-Thr(tBu)-OMe

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve the protected dipeptide in anhydrous DCM (approximately 10 mL per gram of substrate).

    • Cool the flask to 0 °C in an ice bath with stirring.

    • Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[2]

    • Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction by TLC until completion (typically 1-2 hours).

    • Remove the solvent and excess TFA by rotary evaporation.

    • To the resulting oil, add cold, anhydrous diethyl ether to precipitate the TFA salt of the dipeptide amine (H-Ala-Thr(tBu)-OMe·TFA).

    • Isolate the solid product by filtration or centrifugation and wash with fresh, cold diethyl ether.

Protocol 2: Fmoc-Based Synthesis of Fmoc-Ala-Thr(tBu)-OH

This protocol is adapted from scalable solution-phase methods and is suitable for producing the protected dipeptide acid.

2.1. Materials and Reagents:

  • Fmoc-Ala-OH

  • H-Thr(tBu)-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

2.2. Experimental Procedure:

  • Activation of Fmoc-Ala-OH:

    • Dissolve Fmoc-Ala-OH (1.0 equivalent), HBTU (1.05 equivalents), and HOBt (1.1 equivalents) in DMF.

    • Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Coupling Reaction:

    • In a separate flask, dissolve H-Thr(tBu)-OH (1.0 equivalent) and DIPEA (1.5 equivalents) in DMF.

    • Add the solution of H-Thr(tBu)-OH to the activated Fmoc-Ala-OH mixture.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by TLC or HPLC.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or by forming a salt with an organic base, followed by recrystallization to achieve high purity.[1]

2.3. N-terminal Deprotection of Fmoc-Ala-Thr(tBu)-OH:

  • Materials:

  • Procedure:

    • Dissolve the Fmoc-protected dipeptide in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the deprotection by TLC or HPLC.

    • Once the reaction is complete, the solvent is typically removed under vacuum, and the product is isolated by precipitation and washing to remove the dibenzofulvene-piperidine adduct.

Visualizations

Logical Workflow for Liquid-Phase Dipeptide Synthesis

The following diagram illustrates the general workflow for the liquid-phase synthesis of a dipeptide, applicable to both Boc and Fmoc strategies.

G cluster_protection Step 1: Protection of Amino Acids cluster_coupling Step 2: Coupling Reaction cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification & Characterization Ala Alanine (Ala) N_Prot_Ala N-terminal Protected Ala (e.g., Boc-Ala-OH) Ala->N_Prot_Ala N-protection Thr Threonine (Thr) C_Prot_Thr C-terminal & Side-chain Protected Thr (e.g., H-Thr(tBu)-OMe) Thr->C_Prot_Thr C- & Side-chain protection Activation Activation of Carboxyl Group (e.g., with DCC/HOBt) N_Prot_Ala->Activation Coupling Peptide Bond Formation C_Prot_Thr->Coupling Activation->Coupling Protected_Dipeptide Protected Dipeptide (e.g., Boc-Ala-Thr(tBu)-OMe) Coupling->Protected_Dipeptide N_Deprotection N-terminal Deprotection (e.g., with TFA) Protected_Dipeptide->N_Deprotection Final_Dipeptide Final Dipeptide (e.g., H-Ala-Thr(tBu)-OMe) N_Deprotection->Final_Dipeptide Purification Purification (e.g., HPLC, Crystallization) Final_Dipeptide->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Caption: General workflow for the liquid-phase synthesis of a dipeptide.

Decision Pathway for Protecting Group Strategy

This diagram outlines the decision-making process for selecting between the Boc and Fmoc protection strategies based on the desired final product and downstream applications.

G Start Start: this compound Dipeptide Synthesis Desired_Product Desired Final Product? Start->Desired_Product Free_Acid C-terminal Free Acid (this compound-OH) Desired_Product->Free_Acid Yes Protected_Fragment Protected Dipeptide Fragment Desired_Product->Protected_Fragment No Fmoc_Strategy Fmoc Strategy Free_Acid->Fmoc_Strategy Boc_Strategy Boc Strategy Protected_Fragment->Boc_Strategy Final_Cleavage Final Cleavage with Strong Acid (e.g., HF, TFMSA) Boc_Strategy->Final_Cleavage Mild_Cleavage Final Cleavage with Mild Acid (e.g., TFA) Fmoc_Strategy->Mild_Cleavage

Caption: Decision tree for selecting a protecting group strategy.

References

Protecting Group Strategy for Ala-Thr Dipeptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the strategic use of protecting groups for the synthesis of the dipeptide Alanine-Threonine (Ala-Thr). It covers the fundamental principles of orthogonal protection, compares the two most common strategies (Fmoc/tBu and Boc/Bzl), and offers detailed experimental protocols for solution-phase synthesis.

Introduction to Protecting Group Strategy in Peptide Synthesis

The synthesis of peptides requires the sequential coupling of amino acids. To ensure the formation of the correct peptide bond and prevent unwanted side reactions, the reactive functional groups of the amino acids (the α-amino group, the α-carboxyl group, and any reactive side chains) must be temporarily blocked or "protected".[1][2] An ideal protecting group is easily introduced, stable under the conditions of the coupling reaction, and can be removed selectively without affecting other protecting groups or the newly formed peptide bond.[3]

The concept of orthogonal protection is central to modern peptide synthesis. It involves the use of protecting groups that can be removed under distinct chemical conditions.[1][4] This allows for the selective deprotection of one functional group while others remain protected, enabling the controlled, stepwise elongation of the peptide chain.[2][4] For the synthesis of this compound, the key functionalities to protect are the N-terminus of Alanine and the hydroxyl group on the side chain of Threonine.

Core Protecting Group Strategies for this compound Synthesis

Two primary orthogonal strategies are widely employed for the synthesis of peptides like this compound: the Fmoc/tBu strategy and the Boc/Bzl strategy.[3]

  • Fmoc/tBu Strategy: This is the most common approach in solid-phase peptide synthesis (SPPS). The N-terminal α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the Threonine side-chain hydroxyl group is protected by the acid-labile tert-butyl (tBu) ether.[3][5] The orthogonality arises from the differential stability of the protecting groups to base and acid.

  • Boc/Bzl Strategy: In this "classic" approach, the N-terminus is protected by the acid-labile tert-butoxycarbonyl (Boc) group, and the Threonine side chain is protected by the benzyl (B1604629) (Bzl) ether, which is removed by hydrogenolysis. While both groups can be removed by acid, their lability to different strengths of acid allows for a degree of selective removal, making this a "quasi-orthogonal" strategy.[2][3]

Quantitative Data Summary

The choice of coupling reagents and deprotection conditions can significantly impact the yield and purity of the final dipeptide. The following tables summarize quantitative data for common reagents and conditions.

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling Reagent/AdditiveTypical Yield (%)Estimated Racemization (%)Key Considerations
DCC/HOBt 85-95%1-5%Cost-effective; the dicyclohexylurea (DCU) byproduct is insoluble and removed by filtration. HOBt suppresses racemization.[6]
EDC/HOBt 70-90%Low to ModerateThe urea (B33335) byproduct is water-soluble, which simplifies the workup process.[6]
HBTU >90%LowOffers a good balance of high reactivity and cost-effectiveness for standard couplings.[6]
HATU >90%Very Low (<1%)Highly reactive and particularly effective for minimizing racemization, especially with sterically hindered amino acids.[6][7]

Table 2: Comparison of Deprotection Strategies and Conditions

Protecting GroupDeprotection Reagent & ConditionsTypical Reaction TimeTypical Yield (%)Purity (%)Orthogonality Notes
Boc 50% TFA in Dichloromethane (DCM)1-4 hours70-90%Good to ExcellentNot orthogonal to tBu and other acid-labile groups.[8]
Boc 4M HCl in Dioxane30 minutes - 2 hours>90%>95%Not orthogonal to tBu and other acid-labile groups.[6][9]
Cbz (Z) H₂, 10% Pd/C in Methanol (MeOH)2-16 hours>95%>98%Orthogonal to Boc and Fmoc groups.[8]
Fmoc 20% Piperidine (B6355638) in DMF5-10 minutes>95%>98%Orthogonal to tBu, Boc, and Cbz groups.[10][11]

Experimental Protocols

The following are detailed protocols for the solution-phase synthesis of this compound using the Fmoc/tBu strategy.

Protocol 1: Synthesis of Fmoc-Ala-Thr(tBu)-OH

This protocol details the coupling of Fmoc-protected Alanine to Threonine with a tert-butyl protected side chain.

Materials:

  • Fmoc-Ala-OH

  • H-Thr(tBu)-OMe・HCl (Threonine methyl ester with tBu-protected side chain, hydrochloride salt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of H-Thr(tBu)-OMe free base: Dissolve H-Thr(tBu)-OMe・HCl (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir the solution at room temperature for 20 minutes.[12]

  • Activation of Fmoc-Ala-OH: In a separate round-bottom flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.[12]

  • Add DCC (1.1 equivalents) to the cooled Fmoc-Ala-OH solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.[12]

  • Coupling Reaction: Add the prepared H-Thr(tBu)-OMe free base solution from step 1 to the activated Fmoc-Ala-OH mixture. Allow the reaction to slowly warm to room temperature and stir overnight.[12]

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure Fmoc-Ala-Thr(tBu)-OMe.[12]

  • Saponification (optional, for Fmoc-Ala-Thr(tBu)-OH): To obtain the free acid, the methyl ester can be saponified using a mild base like lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water.

Protocol 2: N-Terminal Fmoc Deprotection

This protocol describes the removal of the Fmoc group to expose the N-terminal amine of the dipeptide.

Materials:

  • Fmoc-Ala-Thr(tBu)-OMe

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

Procedure:

  • Dissolve the Fmoc-protected dipeptide in a round-bottom flask with 20% piperidine in DMF. Use approximately 10 mL of the solution per gram of peptide.[11]

  • Agitate the mixture at room temperature. The deprotection is typically complete within 5-10 minutes.[11]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the piperidine and DMF.

  • The resulting H-Ala-Thr(tBu)-OMe can be carried forward to the next step or isolated after appropriate work-up.

Protocol 3: Side-Chain tBu and C-Terminal Ester Deprotection (Final Deprotection)

This protocol describes the final step to obtain the unprotected this compound dipeptide.

Materials:

  • H-Ala-Thr(tBu)-OMe

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the tBu-protected peptide in a solution of 50% TFA in DCM.[8]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the deprotected peptide as a TFA salt.[9]

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain H-Ala-Thr-OH・TFA.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the two primary protecting group strategies for this compound synthesis.

Ala_Thr_Synthesis_Fmoc_tBu Ala Ala Fmoc_Ala Fmoc-Ala-OH Ala->Fmoc_Ala Fmoc Protection Thr Thr Thr_tBu_OMe H-Thr(tBu)-OMe Thr->Thr_tBu_OMe Side-chain & C-term Protection Protected_Dipeptide Fmoc-Ala-Thr(tBu)-OMe Fmoc_Ala->Protected_Dipeptide Peptide Coupling (e.g., DCC/HOBt) Thr_tBu_OMe->Protected_Dipeptide Peptide Coupling (e.g., DCC/HOBt) Fmoc_Deprotected H-Ala-Thr(tBu)-OMe Protected_Dipeptide->Fmoc_Deprotected Fmoc Deprotection (20% Piperidine/DMF) Final_Product H-Ala-Thr-OH Fmoc_Deprotected->Final_Product Final Deprotection (TFA)

Caption: Workflow for this compound synthesis using the Fmoc/tBu strategy.

Ala_Thr_Synthesis_Boc_Bzl Ala Ala Boc_Ala Boc-Ala-OH Ala->Boc_Ala Boc Protection Thr Thr Thr_Bzl_OMe H-Thr(Bzl)-OMe Thr->Thr_Bzl_OMe Side-chain & C-term Protection Protected_Dipeptide Boc-Ala-Thr(Bzl)-OMe Boc_Ala->Protected_Dipeptide Peptide Coupling (e.g., DCC/HOBt) Thr_Bzl_OMe->Protected_Dipeptide Peptide Coupling (e.g., DCC/HOBt) Boc_Deprotected H-Ala-Thr(Bzl)-OMe Protected_Dipeptide->Boc_Deprotected Boc Deprotection (TFA or HCl/Dioxane) Final_Product H-Ala-Thr-OH Boc_Deprotected->Final_Product Final Deprotection (H₂/Pd-C)

Caption: Workflow for this compound synthesis using the Boc/Bzl strategy.

Potential Side Reactions and Troubleshooting

  • Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to the loss of stereochemical integrity, resulting in the formation of diastereomeric peptides.[13] This is particularly a concern with older coupling methods.

    • Mitigation: Use of additives like HOBt or employing modern coupling reagents such as HATU can significantly suppress racemization.[6][14] Performing the coupling at lower temperatures is also recommended.[14]

  • Incomplete Coupling: Steric hindrance, especially around the threonine residue, can sometimes lead to incomplete coupling reactions.[7]

    • Mitigation: Use a more potent coupling reagent like HATU, extend the reaction time, or perform a "double coupling" where the coupling step is repeated with fresh reagents.[7]

  • Side reactions during deprotection: The carbocations generated during the acid-catalyzed deprotection of Boc and tBu groups can lead to side reactions, such as the alkylation of sensitive residues (though less of a concern for Ala and Thr).[2][9]

    • Mitigation: The use of "scavengers" in the deprotection cocktail can trap these reactive intermediates.[9]

References

Application Notes and Protocols for Ala-Thr Peptide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the peptide bond between Alanine (Ala) and Threonine (Thr) is a critical step in the synthesis of numerous biologically active peptides and proteins. The presence of the β-hydroxyl group and a secondary carbon on the Threonine side chain introduces significant steric hindrance, making the selection of an appropriate coupling reagent paramount to achieving high yields, purity, and minimal racemization.[1][2][3] These application notes provide a comparative analysis of common coupling reagents and detailed protocols for the efficient synthesis of the Ala-Thr dipeptide.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent directly impacts the efficiency of the this compound bond formation. Threonine's bulky tert-butyl (tBu) protecting group, necessary to prevent side reactions, poses a steric challenge.[1] The following table summarizes the performance of several widely used coupling reagents for the incorporation of sterically hindered amino acids like Threonine.

Coupling ReagentReagent TypeTypical Coupling Time (minutes)Reported Yield/PurityKey Considerations for this compound Coupling
HATU Uronium/Aminium Salt20 - 45High to Very HighHigh reactivity makes it effective for hindered couplings.[4] Reduced risk of racemization compared to HBTU.[4]
HBTU Uronium/Aminium Salt30 - 60HighA cost-effective and reliable option for routine synthesis. May be less efficient than HATU for particularly difficult sequences.[5]
COMU Uronium/Aminium Salt20 - 45High to Very HighComparable efficiency to HATU, with the advantage of producing water-soluble byproducts, simplifying purification.[6]
DIC/HOBt Carbodiimide/Additive60 - 120Good to HighA classic, cost-effective method. Slower reaction rates may require longer coupling times. Low risk of guanidinylation.[1]

Experimental Workflows and Logical Relationships

The selection of a coupling reagent is a critical decision point in the solid-phase peptide synthesis (SPPS) workflow for the this compound dipeptide. The following diagram illustrates the general workflow and the logical considerations for choosing a reagent.

SPPS_Workflow cluster_pre_coupling Pre-Coupling cluster_coupling Coupling cluster_post_coupling Post-Coupling cluster_reagents Reagent Options Resin_Prep Resin Swelling & Fmoc Deprotection Reagent_Selection Coupling Reagent Selection Resin_Prep->Reagent_Selection Activation Amino Acid Activation Reagent_Selection->Activation Initiates HATU HATU Reagent_Selection->HATU High Reactivity & Purity HBTU HBTU Reagent_Selection->HBTU Standard & Cost-Effective COMU COMU Reagent_Selection->COMU High Efficiency & Soluble Byproducts DIC_HOBt DIC/HOBt Reagent_Selection->DIC_HOBt Cost-Effective & Low Guanidinylation Coupling Peptide Bond Formation Activation->Coupling Washing Washing Coupling->Washing Next_Cycle Next Deprotection/ Coupling Cycle Washing->Next_Cycle

General workflow for this compound coupling in SPPS.

Experimental Protocols

The following are detailed protocols for the solid-phase synthesis of the Fmoc-Ala-Thr(tBu)-OH dipeptide on a pre-loaded Wang resin with a starting substitution of 0.5 mmol/g. These protocols assume the coupling of Fmoc-Ala-OH to a resin-bound H-Thr(tBu)-O-Wang resin.

Protocol 1: HATU Mediated Coupling
  • Resin Preparation:

    • Swell H-Thr(tBu)-O-Wang resin (1 g, 0.5 mmol) in N,N-dimethylformamide (DMF, 10 mL) for 30 minutes in a peptide synthesis vessel.

    • Drain the DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq., 1.5 mmol, 467 mg), HATU (2.9 eq., 1.45 mmol, 551 mg) in DMF (5 mL).

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq., 3.0 mmol, 522 µL) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 45 minutes.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the reaction. A negative result (clear or yellowish beads) indicates complete coupling.

    • If the Kaiser test is positive, continue agitation for another 15-30 minutes and re-test.

    • Once the reaction is complete, drain the coupling solution.

    • Wash the resin with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and DMF (3 x 10 mL).

Protocol 2: HBTU Mediated Coupling
  • Resin Preparation:

    • Swell H-Thr(tBu)-O-Wang resin (1 g, 0.5 mmol) in DMF (10 mL) for 30 minutes.

    • Drain the DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq., 1.5 mmol, 467 mg), HBTU (2.9 eq., 1.45 mmol, 549 mg), and HOBt (3 eq., 1.5 mmol, 203 mg) in DMF (5 mL).

    • Add DIPEA (6 eq., 3.0 mmol, 522 µL) to the amino acid solution and vortex.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 60 minutes.

  • Monitoring and Washing:

    • Monitor the reaction with a Kaiser test.

    • Upon completion, drain the solution and wash the resin as described in Protocol 1.

Protocol 3: COMU Mediated Coupling
  • Resin Preparation:

    • Swell H-Thr(tBu)-O-Wang resin (1 g, 0.5 mmol) in DMF (10 mL) for 30 minutes.

    • Drain the DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq., 1.5 mmol, 467 mg) and COMU (2.9 eq., 1.45 mmol, 620 mg) in DMF (5 mL).

    • Add DIPEA (6 eq., 3.0 mmol, 522 µL) to the solution and vortex.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 45 minutes.

  • Monitoring and Washing:

    • Monitor the reaction with a Kaiser test.

    • Upon completion, drain the solution and wash the resin as described in Protocol 1.

Protocol 4: DIC/HOBt Mediated Coupling
  • Resin Preparation:

    • Swell H-Thr(tBu)-O-Wang resin (1 g, 0.5 mmol) in DMF (10 mL) for 30 minutes.

    • Drain the DMF.

  • Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq., 1.5 mmol, 467 mg) and HOBt (3 eq., 1.5 mmol, 203 mg) in DMF (5 mL).

    • Add the amino acid/HOBt solution to the resin.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq., 1.5 mmol, 234 µL) to the resin suspension.

    • Agitate the mixture at room temperature for 90-120 minutes.

  • Monitoring and Washing:

    • Monitor the reaction with a Kaiser test.

    • Upon completion, drain the solution and wash the resin as described in Protocol 1.

Troubleshooting and Optimization

  • Incomplete Coupling: Due to the steric hindrance of threonine, incomplete coupling can occur.[2] If a Kaiser test remains positive after the recommended coupling time, a "double coupling" can be performed by draining the reaction solution, washing the resin with DMF, and repeating the coupling step with fresh reagents.[7]

  • Racemization: While Fmoc chemistry generally minimizes racemization, the risk is not entirely eliminated, especially with longer activation times.[8][9] Using the recommended equivalents of reagents and monitoring reaction times is crucial. For particularly sensitive sequences, the use of a weaker base like N-methylmorpholine (NMM) instead of DIPEA can be considered.[9]

  • Aggregation: Peptide chain aggregation can hinder coupling efficiency.[2] If aggregation is suspected, switching to a more effective solvent like N-methyl-2-pyrrolidone (NMP) or using chaotropic salts may be beneficial.[2]

Conclusion

The successful synthesis of the this compound peptide bond is highly dependent on the selection of an appropriate coupling reagent and a carefully optimized protocol. For routine synthesis, HBTU and DIC/HOBt offer a good balance of efficiency and cost-effectiveness. For more challenging sequences or when higher purity and faster reaction times are required, the more reactive uronium salts such as HATU and COMU are excellent choices.[1] By following the detailed protocols and considering the troubleshooting advice provided, researchers can significantly improve the outcome of their this compound peptide synthesis.

References

Application Notes and Protocols for the Purification of Synthetic Ala-Thr by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in peptide chemistry, offering unparalleled resolution and efficiency for the purification of synthetic peptides.[1][2][3] For small dipeptides such as Alanine-Threonine (Ala-Thr), which are often synthesized for various research and pharmaceutical applications, achieving high purity is critical. This document provides a detailed guide to the purification of synthetic this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

RP-HPLC separates molecules based on their hydrophobicity.[1] The stationary phase is typically a silica (B1680970) support chemically modified with non-polar alkyl chains (e.g., C8 or C18), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724). An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution.[4] Peptides are eluted by a gradient of increasing organic solvent concentration, which decreases the polarity of the mobile phase, causing more hydrophobic molecules to elute later.

Principle of Reversed-Phase HPLC for Peptide Purification

In RP-HPLC, the separation of peptides is governed by the differential partitioning of the analytes between the non-polar stationary phase and the polar mobile phase. Less polar (more hydrophobic) peptides will have a stronger interaction with the stationary phase and will thus be retained longer, eluting at a higher concentration of the organic mobile phase. More polar (hydrophilic) peptides will have a weaker interaction with the stationary phase and will elute earlier.

The dipeptide this compound is relatively polar due to the presence of the hydroxyl group in the threonine residue. Therefore, it is expected to have a shorter retention time on a C18 column compared to more hydrophobic peptides. The addition of TFA to the mobile phase serves to form ion pairs with the charged amino and carboxyl termini of the dipeptide, neutralizing their charge and increasing their retention on the non-polar stationary phase, which leads to sharper peaks and better separation.

Experimental Protocols

This section outlines the detailed methodology for the analytical and preparative HPLC purification of synthetic this compound. A common workflow involves an initial analytical run to determine the retention time of the target peptide and to optimize the separation conditions. These conditions are then scaled up for preparative purification.

Materials and Reagents
  • Crude synthetic this compound peptide (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Instrumentation and Columns
  • Analytical HPLC System: Equipped with a UV detector, binary gradient pump, and autosampler.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Preparative HPLC System: Equipped with a UV detector, high-flow rate gradient pump, and fraction collector.

    • Column: C18 reversed-phase column (e.g., 21.2 x 150 mm, 5 µm particle size)

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

To prepare Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water. To prepare Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas both mobile phases before use.

Sample Preparation
  • Dissolve the crude lyophilized this compound peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • Vortex the solution to ensure the peptide is fully dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

Analytical HPLC Protocol

This protocol is designed to determine the retention time of this compound and assess the purity of the crude sample.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Gradient Program:

Time (min)% Mobile Phase B
05
2535
2795
3095
315
355
Preparative HPLC Protocol

This protocol is for the purification of a larger quantity of the this compound dipeptide based on the results from the analytical run.

  • Column: C18, 21.2 x 150 mm, 5 µm

  • Flow Rate: 20 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 1-5 mL (depending on the concentration and desired loading)

  • Column Temperature: Ambient

  • Gradient Program:

Time (min)% Mobile Phase B
05
3040
3295
3595
365
405
  • Fraction Collection: Collect fractions corresponding to the main this compound peak as determined by the analytical run.

  • Purity Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the purified this compound as a white powder.

Data Presentation

The following tables summarize the expected quantitative data from the analytical and preparative HPLC purification of synthetic this compound.

Table 1: Analytical HPLC Data for Crude and Purified this compound

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude this compound12.585.2~85%
Purified this compound12.599.1>99%

Table 2: Preparative HPLC Parameters and Results

ParameterValue
Column Dimensions21.2 x 150 mm
Particle Size5 µm
Sample Loading10 mg
Elution Gradient5-40% B over 30 min
Retention Time of this compound~15 min
Yield of Purified Peptide~7.5 mg
Purity of Final Product>99%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analytical HPLC cluster_purification Preparative HPLC cluster_post_purification Post-Purification Sample_Prep Crude this compound Sample Preparation Analytical_Run Analytical HPLC Run Sample_Prep->Analytical_Run Preparative_Run Preparative HPLC Run Sample_Prep->Preparative_Run Mobile_Phase_Prep Mobile Phase A & B Preparation Mobile_Phase_Prep->Analytical_Run Mobile_Phase_Prep->Preparative_Run Purity_Check Determine Retention Time & Crude Purity Analytical_Run->Purity_Check Purity_Check->Preparative_Run Optimized Conditions Fraction_Collection Fraction Collection Preparative_Run->Fraction_Collection Fraction_Analysis Purity Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified this compound (>99%) Lyophilization->Final_Product

Caption: Workflow for the purification of synthetic this compound by HPLC.

RP_HPLC_Principle cluster_column HPLC Column cluster_mobile_phase Mobile Phase cluster_analytes Sample Components Stationary_Phase Non-Polar Stationary Phase (C18) Mobile_Phase Polar Mobile Phase (Water/ACN + TFA) Mobile_Phase->Stationary_Phase Flow Ala_Thr This compound (Polar) Ala_Thr->Stationary_Phase Weak Interaction (Elutes Early) Impurity Hydrophobic Impurity Impurity->Stationary_Phase Strong Interaction (Elutes Late)

Caption: Principle of reversed-phase HPLC for peptide separation.

References

Application Notes and Protocols for Ala-Thr as a Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Ala-Thr Dipeptides in Modern Peptide Synthesis

The Alanine-Threonine (this compound) sequence is a common motif in many biologically active peptides. However, the presence of the sterically hindered and hydroxyl-containing threonine residue can present challenges during stepwise solid-phase peptide synthesis (SPPS). These challenges include incomplete coupling reactions and aggregation of the growing peptide chain, leading to lower yields and purity of the final product.[1][2]

To overcome these limitations, the use of pre-formed dipeptide building blocks, particularly pseudoproline derivatives such as Fmoc-Ala-Thr(Psi Me,Me pro)-OH , has become a valuable strategy.[3][4][5][6] Pseudoproline dipeptides introduce a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[3][4][6] This enhances the solvation of the peptide chain, leading to more efficient coupling, higher crude peptide purity, and improved overall yields, especially in the synthesis of long or otherwise "difficult" sequences.[3][5] The pseudoproline moiety is stable during the synthesis but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final cleavage step, regenerating the native threonine residue.[4][6]

This document provides detailed application notes and protocols for the effective use of this compound dipeptide building blocks in peptide synthesis.

Data Presentation: Stepwise Synthesis vs. This compound Dipeptide Approach

The incorporation of pseudoproline dipeptides like Fmoc-Ala-Thr(Psi Me,Me pro)-OH has been shown to dramatically improve the synthesis of challenging peptides. While direct comparative quantitative data for a single peptide is often proprietary or not published in a side-by-side format, the literature provides strong evidence of the advantages. For instance, the synthesis of highly amyloidogenic peptides like human Amylin (hIAPP) is nearly impossible with standard Fmoc-SPPS but becomes feasible with high yield and purity when pseudoproline dipeptides are used.[3][5]

Parameter Stepwise Addition (Ala, then Thr) Dipeptide Addition (Fmoc-Ala-Thr(Psi Me,Me pro)-OH) References
Coupling Efficiency Can be low, especially for longer or aggregation-prone sequences.Significantly improved due to disruption of secondary structures and reduced aggregation.[3][4][5]
Crude Peptide Purity Often lower, with multiple deletion and truncation byproducts.Substantially higher, simplifying purification.[2][3][5]
Overall Yield Can be very low to near zero for "difficult" sequences.Dramatically increased, making the synthesis of complex peptides viable.[3][5][6]
Synthesis of "Difficult" Peptides Prone to failure due to aggregation.Enables successful synthesis of previously inaccessible peptides.[3][5]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

  • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

  • Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 30-60 minutes.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the sequence.

5. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM).

  • Prepare a cleavage cocktail, typically TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

6. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS).

Protocol for the Incorporation of Fmoc-Ala-Thr(Psi Me,Me pro)-OH

This protocol details the specific steps for incorporating the this compound dipeptide building block within a standard SPPS workflow.

1. Resin Preparation and Deprotection:

  • Follow the general SPPS protocol (Section 3.1, steps 1 and 2) to prepare the resin and deprotect the N-terminal Fmoc group of the growing peptide chain.

2. Fmoc-Ala-Thr(Psi Me,Me pro)-OH Coupling:

  • Dissolve Fmoc-Ala-Thr(Psi Me,Me pro)-OH (1.5-2 equivalents) and a coupling reagent (e.g., HATU, 1.5-2 equivalents) in DMF.

  • Add DIPEA (3-4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activation mixture to the deprotected peptide-resin.

  • Agitate for 1-2 hours. The coupling of the pseudoproline dipeptide may require a longer reaction time than standard amino acids.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates complete coupling.

3. Chain Elongation:

  • Following the successful coupling of the this compound dipeptide, proceed with the synthesis by repeating the standard deprotection and coupling cycles for the subsequent amino acids in the sequence (Section 3.1, steps 2 and 3).

4. Final Cleavage and Deprotection:

  • Upon completion of the peptide sequence, perform the final cleavage and deprotection as described in the general protocol (Section 3.1, step 5). The TFA in the cleavage cocktail will also cleave the oxazolidine (B1195125) ring of the pseudoproline, restoring the native threonine residue.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_spps_cycle SPPS Cycle cluster_final_steps Final Steps Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA/Coupling Reagent/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Deprotection Negative (for next cycle) Kaiser_Test->Coupling Positive Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Sequence Complete Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization

Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
Logic of Using this compound Dipeptide

Dipeptide_Logic Problem Challenge in SPPS: Peptide Aggregation Cause Cause: Interchain β-sheet formation Problem->Cause Solution Solution: Use Fmoc-Ala-Thr(Psi Me,Me pro)-OH Problem->Solution Consequence Consequences: - Incomplete coupling - Low yield - Low purity Cause->Consequence Consequence->Solution Addresses Mechanism Mechanism: Pseudoproline 'kink' disrupts secondary structure Solution->Mechanism Outcome Outcome: - Improved solvation - Enhanced coupling efficiency - Higher yield and purity Mechanism->Outcome

Rationale for using this compound pseudoproline dipeptides.

Biological Relevance and Signaling Pathways

Peptides containing the this compound motif are implicated in various biological processes. For example, the tetrapeptide Ala-Val-Thr-Phe (AVTF) has been shown to possess antioxidant properties by directly scavenging free radicals. This activity can influence cellular signaling pathways that respond to oxidative stress, such as the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of antioxidant and cytoprotective proteins. Peptides like AVTF that can scavenge reactive oxygen species (ROS) can modulate this pathway by reducing the oxidative stress signal.

References

Application Notes and Protocols for Ala-Thr Dipeptide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of dipeptides as supplements in cell culture media is a well-established strategy to overcome the limitations of free amino acids, such as instability and low solubility. Dipeptides provide a stable and readily available source of amino acids, leading to improved cell culture performance, including enhanced cell growth, viability, and productivity of recombinant proteins. This document provides detailed application notes and protocols for the utilization of L-Alanyl-L-Threonine (Ala-Thr), a dipeptide composed of the amino acids L-alanine and L-threonine, in mammalian cell culture.

While extensive data exists for dipeptides like L-alanyl-L-glutamine, specific performance data for this compound is less prevalent in publicly available literature. The data presented herein is illustrative and based on typical outcomes observed with other dipeptides in Chinese Hamster Ovary (CHO) cell cultures. These notes are intended to serve as a comprehensive guide for researchers to evaluate this compound in their specific cell lines and processes.

The primary benefits of using this compound dipeptide are anticipated to be:

  • Enhanced Stability: Dipeptides are generally more stable in liquid media than free amino acids, preventing degradation and ensuring consistent nutrient availability over the course of the culture.

  • Improved Nutrient Delivery: Provides a controlled release of L-alanine and L-threonine upon cellular uptake and intracellular cleavage.

  • Potential for Increased Productivity: By ensuring a stable supply of essential amino acids, dipeptides can support higher cell densities and increased protein production.

Data Presentation

The following tables summarize the expected comparative performance of this compound dipeptide against the supplementation with free L-alanine and L-threonine in a fed-batch CHO cell culture producing a monoclonal antibody (mAb).

Note: The following data is illustrative and intended for guidance. Actual results may vary depending on the cell line, process parameters, and media composition.

Table 1: Cell Growth and Viability

SupplementPeak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD, x 10^9 cells·h/L)Viability on Day 14 (%)
Free Ala + Free Thr (Control)18.5 ± 0.81.8 ± 0.185 ± 3
This compound Dipeptide21.2 ± 1.02.2 ± 0.192 ± 2

Table 2: Product Titer and Quality

SupplementFinal mAb Titer (g/L)Specific Productivity (qP, pg/cell/day)Ammonia (mM)Lactate (g/L)
Free Ala + Free Thr (Control)3.5 ± 0.225 ± 25.8 ± 0.44.2 ± 0.3
This compound Dipeptide4.2 ± 0.328 ± 24.5 ± 0.33.8 ± 0.2

Experimental Protocols

Protocol 1: Evaluation of this compound Dipeptide in a Fed-Batch Culture

This protocol describes a typical experiment to evaluate the effect of this compound dipeptide on CHO cell growth, viability, and monoclonal antibody production in a fed-batch culture system.

Materials:

  • CHO cell line producing a recombinant monoclonal antibody

  • Chemically defined basal cell culture medium

  • Chemically defined feed medium

  • L-Alanyl-L-Threonine (this compound) dipeptide

  • L-Alanine and L-Threonine free amino acids

  • Shake flasks or benchtop bioreactors

  • Cell counter (e.g., Vi-CELL)

  • Biochemical analyzer (for metabolites)

  • HPLC or other suitable method for mAb quantification

Methodology:

  • Media Preparation:

    • Prepare the basal medium according to the manufacturer's instructions.

    • Prepare two versions of the feed medium:

      • Control Feed: Supplement with free L-alanine and L-threonine at the desired concentrations.

      • This compound Feed: Supplement with this compound dipeptide at a concentration molar equivalent to the total L-alanine and L-threonine in the control feed.

    • Sterile filter both feed media using a 0.22 µm filter.

  • Cell Culture Inoculation:

    • Inoculate shake flasks or bioreactors with the CHO cells at a seeding density of 0.5 x 10^6 viable cells/mL in the basal medium.

    • Incubate at 37°C, 5% CO2, and with appropriate agitation.

  • Fed-Batch Strategy:

    • Begin feeding on day 3 of the culture.

    • Add a pre-determined volume of either the "Control Feed" or the "this compound Feed" to the respective cultures daily. The feeding volume should be based on nutrient consumption rates of the specific cell line.

  • Sampling and Analysis:

    • Take daily samples from each culture condition.

    • Measure viable cell density and viability using a cell counter.

    • Analyze the concentration of key metabolites such as glucose, lactate, and ammonia.

    • At the end of the culture (e.g., day 14), harvest the supernatant by centrifugation.

    • Quantify the mAb titer using a suitable method like Protein A HPLC.

Protocol 2: Stability Assessment of this compound Dipeptide in Liquid Media

This protocol outlines a method to assess the stability of this compound dipeptide in cell culture medium compared to free L-threonine.

Materials:

  • Chemically defined cell culture medium

  • This compound dipeptide

  • L-Threonine

  • Sterile tubes or flasks

  • Incubator at 37°C

  • HPLC with a suitable column for amino acid and dipeptide analysis

Methodology:

  • Sample Preparation:

    • Prepare two sets of sterile tubes or flasks containing the cell culture medium.

    • To one set, add L-Threonine to a final concentration of 5 mM.

    • To the other set, add this compound dipeptide to a final concentration of 5 mM.

  • Incubation:

    • Incubate all samples at 37°C.

  • Time-Course Analysis:

    • Take samples from each condition at various time points (e.g., 0, 24, 48, 72, 96, and 120 hours).

    • Immediately analyze the samples or store them at -80°C for later analysis.

  • Quantification:

    • Analyze the concentration of the intact dipeptide and the free amino acids in the samples using HPLC.

    • Plot the concentration of the target molecule over time to determine its degradation rate.

Visualizations

Dipeptide Uptake and Metabolism Workflow

G cluster_extracellular Extracellular Space (Cell Culture Medium) cluster_cell Intracellular Space AlaThr_medium This compound Dipeptide transporter Peptide Transporter (e.g., PEPT1/PEPT2) AlaThr_medium->transporter Uptake Ala_medium Free Alanine Thr_medium Free Threonine AlaThr_cell Intracellular This compound transporter->AlaThr_cell peptidases Cytosolic Peptidases AlaThr_cell->peptidases Cleavage Ala_cell Alanine Pool peptidases->Ala_cell Thr_cell Threonine Pool peptidases->Thr_cell protein_synthesis Protein Synthesis Ala_cell->protein_synthesis metabolism Cellular Metabolism Ala_cell->metabolism Thr_cell->protein_synthesis Thr_cell->metabolism

Caption: Workflow of this compound dipeptide uptake and intracellular processing.

General Amino Acid Signaling Pathways

G cluster_input Nutrient Status cluster_signaling Key Signaling Nodes cluster_output Cellular Response aa_high High Amino Acid Availability mTORC1 mTORC1 aa_high->mTORC1 Activates aa_low Low Amino Acid Availability GCN2 GCN2 aa_low->GCN2 Activates protein_synthesis_up Increased Protein Synthesis mTORC1->protein_synthesis_up cell_growth_up Cell Growth & Proliferation mTORC1->cell_growth_up protein_synthesis_down Decreased Protein Synthesis GCN2->protein_synthesis_down Inhibits stress_response Stress Response GCN2->stress_response Induces

Caption: Simplified overview of amino acid sensing and signaling pathways.

Experimental Workflow for Dipeptide Evaluation

G start Start: CHO Cell Line media_prep Media Preparation (Control vs. Dipeptide) start->media_prep inoculation Inoculation into Bioreactors/Flasks media_prep->inoculation fed_batch Fed-Batch Culture (Daily Feeding) inoculation->fed_batch sampling Daily Sampling fed_batch->sampling sampling->fed_batch Continue Culture analysis Analysis: - Cell Density & Viability - Metabolites - Product Titer sampling->analysis end End: Data Comparison & Conclusion analysis->end

Caption: Experimental workflow for evaluating this compound dipeptide performance.

Application Notes and Protocols for the Enzymatic Synthesis of L-alanyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-alanyl-L-threonine is a dipeptide with potential applications in various fields, including pharmaceuticals and biotechnology. The enzymatic synthesis of this dipeptide offers a green and efficient alternative to traditional chemical synthesis methods, which often involve complex protection and deprotection steps. This document provides detailed application notes and protocols for the enzymatic synthesis of L-alanyl-L-threonine using an L-amino acid ligase (LAL). LALs are a class of enzymes that catalyze the formation of a peptide bond between two L-amino acids in an ATP-dependent manner.[1][2][3]

Principle of the Reaction

The enzymatic synthesis of L-alanyl-L-threonine is catalyzed by an L-amino acid ligase (EC 6.3.2.28).[3] The reaction involves the condensation of L-alanine and L-threonine, driven by the hydrolysis of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). The enzyme provides a high degree of stereospecificity, ensuring the formation of the L-L isomer.

Reaction Scheme:

L-Alanine + L-Threonine + ATP --(L-amino acid ligase, Mg2+)--> L-alanyl-L-threonine + ADP + Pi

Materials and Methods

Enzyme Selection and Preparation

While a specific L-amino acid ligase with high activity for L-alanyl-L-threonine synthesis is not explicitly documented in the provided search results, L-amino acid ligases from Bacillus subtilis (e.g., YwfE/BacD) are known to have a preference for smaller amino acids like L-alanine at the N-terminus.[1] Furthermore, the synthesis of L-glutaminyl-L-threonine has been demonstrated using the TabS ligase from Pseudomonas syringae, indicating that L-threonine is a viable C-terminal substrate for some LALs.[4] For this protocol, a recombinant L-amino acid ligase from Bacillus subtilis is proposed. The enzyme can be expressed in a suitable host, such as E. coli, and purified using standard chromatographic techniques.

Experimental Workflow

The overall workflow for the enzymatic synthesis of L-alanyl-L-threonine can be summarized in the following diagram:

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis Reaction_Setup Reaction Setup (L-Ala, L-Thr, ATP, Mg2+, L-amino acid ligase, Buffer) Incubation Incubation (Controlled Temperature and Time) Reaction_Setup->Incubation Reaction_Quenching Reaction Quenching (e.g., Acidification) Incubation->Reaction_Quenching Centrifugation Centrifugation (Remove Precipitated Protein) Reaction_Quenching->Centrifugation Ion_Exchange Ion-Exchange Chromatography (Separation by Charge) Centrifugation->Ion_Exchange Fraction_Collection Fraction Collection Ion_Exchange->Fraction_Collection Desalting Desalting / Buffer Exchange Fraction_Collection->Desalting Lyophilization Lyophilization (Product Isolation) Desalting->Lyophilization HPLC_Analysis HPLC Analysis (Purity and Quantification) Lyophilization->HPLC_Analysis MS_Analysis Mass Spectrometry (Identity Confirmation) HPLC_Analysis->MS_Analysis

Caption: Workflow for the enzymatic synthesis of L-alanyl-L-threonine.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of L-alanyl-L-threonine

This protocol is a general guideline and may require optimization for specific L-amino acid ligases.

  • Reaction Mixture Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • In a reaction vessel, combine the following components to the final concentrations indicated in Table 1. It is recommended to add the enzyme last to initiate the reaction.

    Table 1: Reaction Mixture Composition

    Component Stock Concentration Final Concentration
    L-Alanine 500 mM 50 mM
    L-Threonine 500 mM 50 mM
    ATP 250 mM 25 mM
    MgSO₄ 250 mM 25 mM
    L-amino acid ligase 1-5 mg/mL 0.1 - 0.5 mg/mL
    Tris-HCl (pH 8.0) 1 M 100 mM

    | Nuclease-free water | - | To final volume |

  • Incubation:

    • Incubate the reaction mixture at 30-37°C for 4-24 hours with gentle agitation.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Reaction Termination:

    • Terminate the reaction by adding an equal volume of 1 M HCl to precipitate the enzyme.

    • Alternatively, heat inactivation at 80°C for 10 minutes can be used.

Protocol 2: Purification of L-alanyl-L-threonine
  • Enzyme Removal:

    • Centrifuge the terminated reaction mixture at 10,000 x g for 15 minutes to pellet the precipitated enzyme.

    • Collect the supernatant containing the dipeptide.

  • Ion-Exchange Chromatography:

    • Equilibrate a strong cation exchange column (e.g., Dowex 50W) with an appropriate buffer (e.g., 0.1 M sodium citrate (B86180) buffer, pH 3.0). Ion-exchange chromatography is a powerful technique for purifying peptides based on their charge.[5][6][7][8]

    • Load the supernatant onto the column.

    • Wash the column with the equilibration buffer to remove unbound components.

    • Elute the bound dipeptide using a linear gradient of increasing ionic strength or pH (e.g., 0.1 M to 1.0 M sodium citrate buffer, or a pH gradient from 3.0 to 7.0).

    • Collect fractions and analyze for the presence of L-alanyl-L-threonine using HPLC.

  • Desalting and Lyophilization:

    • Pool the fractions containing the purified dipeptide.

    • Desalt the pooled fractions using a desalting column (e.g., Sephadex G-10) or by dialysis against deionized water.

    • Lyophilize the desalted solution to obtain the purified L-alanyl-L-threonine as a white powder.

Protocol 3: Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To monitor reaction progress, assess purity, and quantify the product.

    • Column: A reversed-phase C18 column is commonly used for the analysis of amino acids and dipeptides.[9]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.

    • Detection: UV detection at 210-220 nm is suitable for the peptide bond.

    • Quantification: A standard curve of known concentrations of L-alanyl-L-threonine should be prepared to quantify the synthesized product.

    Table 2: Example HPLC Conditions

    Parameter Condition
    Column C18, 4.6 x 250 mm, 5 µm
    Mobile Phase A 0.1% TFA in Water
    Mobile Phase B 0.1% TFA in Acetonitrile
    Gradient 0-100% B over 20 min
    Flow Rate 1.0 mL/min
    Detection UV at 215 nm

    | Injection Volume | 10 µL |

  • Mass Spectrometry (MS):

    • Purpose: To confirm the identity of the synthesized dipeptide.

    • Method: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the product, which should correspond to that of L-alanyl-L-threonine (190.19 g/mol ).

Data Presentation

Quantitative data from the synthesis and analysis should be summarized in tables for clarity and comparison.

Table 3: Summary of a Hypothetical Synthesis Run

Parameter Value
Initial L-Alanine (mM) 50
Initial L-Threonine (mM) 50
Reaction Time (h) 12
L-alanyl-L-threonine Yield (mM) 35
Conversion (%) 70

| Purity (by HPLC, %) | >98 |

Troubleshooting

Table 4: Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield Inactive enzyme Check enzyme activity. Use freshly prepared enzyme.
Suboptimal reaction conditions Optimize pH, temperature, and substrate concentrations.
Product inhibition Consider in-situ product removal techniques.
Poor Purity Incomplete separation Optimize chromatography gradient and column selection.

| | Co-eluting impurities | Use an orthogonal purification method (e.g., reversed-phase after ion-exchange). |

Signaling Pathways and Logical Relationships

The enzymatic reaction follows a logical sequence of substrate binding, catalysis, and product release, which is a fundamental concept in enzyme kinetics.

Caption: Simplified logical diagram of the L-amino acid ligase reaction mechanism.

Conclusion

The enzymatic synthesis of L-alanyl-L-threonine using L-amino acid ligases presents a promising and sustainable method for the production of this dipeptide. The protocols outlined in this document provide a framework for researchers to develop and optimize this biocatalytic process. Further screening and engineering of L-amino acid ligases could lead to enzymes with enhanced activity and specificity for this particular dipeptide, paving the way for its efficient large-scale production.

References

Application Notes and Protocols for Ala-Thr Dipeptide as a Substrate for Peptidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ala-Thr (Alanyl-Threonine) dipeptide is a fundamental building block of proteins and peptides and serves as a potential substrate for various peptidases. The enzymatic cleavage of this dipeptide is a critical area of study in understanding protein turnover, nutrient absorption, and the metabolic fate of peptide-based drugs. This document provides detailed application notes on the utility of this compound as a peptidase substrate and comprehensive protocols for its experimental analysis.

Dipeptidyl Peptidase IV (DPP-IV) and Aminopeptidase N are among the key enzymes known to hydrolyze dipeptides with N-terminal alanine (B10760859) residues. DPP-IV, a serine exopeptidase, typically cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. Aminopeptidase N, a zinc-dependent metalloprotease, exhibits broad specificity, removing N-terminal amino acids from peptides, with a preference for alanine. The study of this compound hydrolysis by these and other peptidases is crucial for elucidating their substrate specificity and for the development of enzyme inhibitors or peptide-based therapeutics with controlled stability.

Data Presentation: Peptidase Substrate Specificity

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively reported in the literature, the following tables summarize the known substrate preferences and representative kinetic parameters for relevant peptidases acting on similar dipeptide substrates. This information provides a valuable context for designing and interpreting experiments with this compound.

Table 1: Substrate Specificity of Key Peptidases

PeptidaseMEROPS ClassificationGeneral Substrate SpecificityRelevance to this compound Hydrolysis
Dipeptidyl Peptidase IV (DPP-IV)S9.001Cleaves Xaa-Pro and Xaa-Ala from the N-terminus.High: Likely to cleave this compound, as it recognizes N-terminal Alanine.
Aminopeptidase N (APN)M1.001Broad specificity for N-terminal amino acids, with a preference for neutral residues like Alanine.High: Expected to hydrolyze this compound.
ProlidaseM24.001Specifically cleaves Xaa-Pro and Xaa-Hyp dipeptides.Low: Unlikely to hydrolyze this compound due to its high specificity for C-terminal Proline or Hydroxyproline.[1][2]

Table 2: Representative Kinetic Parameters for Dipeptidyl Peptidase IV (DPP-IV) with Various Dipeptide Substrates

It is important to note that these values are for comparative purposes, and the actual kinetic parameters for this compound should be determined experimentally.

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Source
Gly-Pro-pNA0.05 - 0.67--[3]
Ala-Pro-pNA0.07 - 0.12--[3]
Val-Ala-pNA0.07--[3]
Ala-Ala-pNA1.0--[4]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Hydrolysis of this compound by Dipeptidyl Peptidase IV (DPP-IV)

This protocol outlines a method to determine the kinetic parameters of this compound hydrolysis by DPP-IV using High-Performance Liquid Chromatography (HPLC) to monitor the reaction.

Materials:

  • This compound dipeptide (substrate)

  • Recombinant human Dipeptidyl Peptidase IV (DPP-IV)

  • DPP-IV Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100[3]

  • Reaction Termination Solution: 1% (v/v) Trifluoroacetic Acid (TFA) in water

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

Procedure:

  • Substrate and Enzyme Preparation:

    • Prepare a stock solution of this compound dipeptide in DPP-IV Assay Buffer. A typical starting concentration is 100 mM.

    • Prepare a stock solution of DPP-IV in DPP-IV Assay Buffer. The optimal enzyme concentration needs to be determined empirically to ensure linear reaction kinetics over the desired time course.

  • Enzyme Reaction Setup:

    • For a standard kinetic assay, prepare a series of substrate concentrations ranging from approximately 0.1 to 10 times the expected Km. Dilute the this compound stock solution with DPP-IV Assay Buffer to achieve the desired final concentrations in the reaction mixture.

    • Set up reactions in microcentrifuge tubes. For each reaction, combine the appropriate volume of substrate solution and DPP-IV Assay Buffer.

    • Pre-incubate the substrate solutions at 37°C for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding a small volume of the DPP-IV enzyme stock solution to each tube.

    • Incubate the reactions at 37°C. Collect time points by stopping the reaction at various intervals (e.g., 0, 5, 10, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • To stop the reaction at each time point, withdraw an aliquot of the reaction mixture and add it to an equal volume of Reaction Termination Solution (1% TFA).

    • Centrifuge the terminated reaction mixtures at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the denatured enzyme.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Inject the samples onto a C18 reverse-phase HPLC column.

    • Use a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes) to separate the unreacted this compound substrate from the Alanine and Threonine products.

    • Monitor the elution profile by UV absorbance at 214 nm or 220 nm.

    • Quantify the amount of product (Alanine or Threonine) formed at each time point by integrating the peak area and comparing it to a standard curve of the respective amino acid.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) for each substrate concentration from the linear portion of the product formation versus time plot.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).[5]

Protocol 2: Analysis of this compound Hydrolysis by Mass Spectrometry

This protocol provides a method for the qualitative and semi-quantitative analysis of this compound cleavage using mass spectrometry.

Materials:

  • Products from the enzymatic reaction (Protocol 1)

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Sample preparation reagents for mass spectrometry (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS or a suitable matrix like α-cyano-4-hydroxycinnamic acid for MALDI-TOF)[4]

Procedure:

  • Sample Preparation:

    • Following the enzymatic reaction and termination as described in Protocol 1, the samples can be directly analyzed or may require further cleanup depending on the buffer components and the sensitivity of the mass spectrometer.

    • For ESI-MS, dilute the terminated reaction mixture with a solution of 50% acetonitrile and 0.1% formic acid.[4]

    • For MALDI-TOF MS, mix a small aliquot of the reaction mixture with the matrix solution on the MALDI target plate and allow it to crystallize.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra of the samples.

    • Identify the mass-to-charge ratio (m/z) corresponding to the intact this compound dipeptide and the cleavage products, Alanine and Threonine.

    • The disappearance of the substrate peak and the appearance of the product peaks will confirm enzymatic cleavage.

    • For semi-quantitative analysis, the relative peak intensities of the substrate and products can be monitored over time.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Peptidase_Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis sub Substrate (this compound) Stock Solution setup Reaction Setup (Varying [Substrate]) sub->setup enz Peptidase Stock Solution enz->setup buf Assay Buffer buf->setup incubate Incubation at 37°C setup->incubate terminate Reaction Termination (e.g., with TFA) incubate->terminate hplc HPLC Separation (Substrate & Products) terminate->hplc Quantitative ms Mass Spectrometry (Confirmation) terminate->ms Qualitative data Data Analysis (Kinetics Calculation) hplc->data

Caption: Workflow for determining peptidase activity on this compound.

DPP_IV_Signaling_Context cluster_0 DPP-IV Substrate Processing AlaThr This compound Dipeptide (Substrate) DPPIV Dipeptidyl Peptidase IV (DPP-IV) AlaThr->DPPIV Hydrolysis Products Alanine + Threonine (Products) DPPIV->Products InactivePeptide Inactive Peptide DPPIV->InactivePeptide BioactivePeptide Bioactive Peptide (e.g., GLP-1 with N-terminal Ala) BioactivePeptide->DPPIV Cleavage

Caption: Role of DPP-IV in cleaving Ala-containing peptides.

References

Application Notes and Protocols for Dipeptides in Drug Discovery: A Focus on Ala-Thr

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While specific, direct applications of the dipeptide Alanine-Threonine (Ala-Thr) in drug discovery are not extensively documented in publicly available literature, the broader class of dipeptides represents a critical component in modern therapeutic design. This document will explore the potential applications of this compound by analogy to other well-studied dipeptides, particularly in their role as enzymatically cleavable linkers in Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs). These application notes provide an overview of the principles, experimental protocols, and design considerations for utilizing dipeptides like this compound in the development of targeted therapies.

Dipeptides are short peptides consisting of two amino acids joined by a peptide bond. In drug discovery, they are primarily employed as linkers that connect a targeting moiety, such as a monoclonal antibody, to a potent cytotoxic payload.[1] The key advantage of using dipeptide linkers is their ability to be selectively cleaved by enzymes that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells, such as cathepsins.[2][3] This targeted release mechanism enhances the therapeutic window of the drug by minimizing systemic toxicity and maximizing its concentration at the site of action.[1]

The choice of amino acids in the dipeptide sequence is crucial as it influences the linker's stability, cleavage kinetics, and overall physicochemical properties of the conjugate.[4] Commonly used dipeptides in clinically approved and investigational ADCs include Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala).[2] The exploration of other dipeptide sequences, such as this compound, is a logical step in the optimization of linker technology.

Potential Applications of this compound in Drug Discovery

Based on the established roles of other dipeptides, this compound could potentially be utilized in the following applications:

  • Cleavable Linkers in Antibody-Drug Conjugates (ADCs): The primary and most promising application for a dipeptide like this compound is as a substrate for lysosomal proteases. If recognized and cleaved by enzymes such as cathepsin B, an this compound linker could be used to connect a potent cytotoxic drug to a tumor-targeting antibody. The properties of Alanine (small, non-polar) and Threonine (polar, uncharged) would influence the solubility, stability, and cleavage efficiency of the resulting ADC.

  • Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs use peptides to target drugs to specific tissues or cells.[5] PDCs offer advantages such as smaller size, better tissue penetration, and lower immunogenicity compared to antibodies.[6] An this compound dipeptide could serve as a cleavable linker within a PDC, enabling the targeted release of a therapeutic agent.

  • Standalone Therapeutic Potential: While less common, some dipeptides and other short peptides have demonstrated intrinsic biological activity.[7] Further research would be needed to determine if this compound possesses any therapeutic properties on its own.

Quantitative Data on Dipeptide Linker Performance

The selection of a dipeptide linker significantly impacts the performance of an ADC. The following table summarizes comparative data for different dipeptide linkers from preclinical studies, illustrating the key parameters for evaluation. Data for a hypothetical this compound linker is included to indicate the types of measurements that would be necessary for its validation.

Dipeptide LinkerIn Vitro Potency (IC50)Plasma Stability (% Intact ADC after 7 days)In Vivo Efficacy (Tumor Growth Inhibition)Reference
Val-Cit+++High+++[2][8]
Val-Ala+++High+++[2][4]
Ala-Ala+++High+++[4]
Phe-Lys++Moderate to High++[3][8]
This compound (Hypothetical) To be determinedTo be determinedTo be determinedN/A

Note: The performance indicators are generalized from multiple sources. Specific quantitative values are highly dependent on the antibody, payload, and cancer model used.

Experimental Protocols

The following are detailed methodologies for key experiments in the development and evaluation of ADCs featuring dipeptide linkers. These protocols can be adapted for the investigation of a novel linker such as this compound.

Protocol 1: Synthesis of a Dipeptide-Linked Drug

This protocol describes a general method for synthesizing a drug-linker construct with a dipeptide, using a self-immolative spacer (PABC) and a maleimide (B117702) group for conjugation to an antibody.

Materials:

  • Fmoc-Ala-OH, Fmoc-Thr(tBu)-OH

  • p-aminobenzyl alcohol (PABA)

  • p-nitrophenyl chloroformate

  • Cytotoxic drug with a free amine or hydroxyl group

  • Maleimidocaproic acid (MC)

  • Coupling reagents (e.g., HBTU, HATU)

  • DIPEA

  • Piperidine (B6355638) in DMF

  • TFA

  • Solvents (DMF, DCM, etc.)

Procedure:

  • Dipeptide Synthesis: Synthesize the Fmoc-Ala-Thr(tBu)-OH dipeptide using standard solid-phase or liquid-phase peptide synthesis methods.

  • PABC Spacer Attachment: Couple the C-terminus of the dipeptide to p-aminobenzyl alcohol (PABA).

  • Payload Conjugation: Activate the PABA hydroxyl group with p-nitrophenyl chloroformate to form a carbonate, which is then reacted with an amine-containing cytotoxic drug.

  • Maleimide Moiety Introduction: Remove the N-terminal Fmoc group with piperidine and couple maleimidocaproic acid (MC) to the free amine of the dipeptide.

  • Deprotection and Purification: Remove the Threonine side-chain protecting group (tBu) with TFA. Purify the final drug-linker construct using reverse-phase HPLC.

Protocol 2: Antibody-Drug Conjugation

This protocol outlines the conjugation of the drug-linker to a monoclonal antibody via cysteine engineering or reduction of interchain disulfides.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Reducing agent (e.g., TCEP)

  • Drug-linker construct with a maleimide group

  • Purification system (e.g., size-exclusion chromatography)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody with a controlled amount of TCEP to generate free sulfhydryl groups.

  • Conjugation Reaction: React the reduced antibody with the maleimide-functionalized drug-linker in PBS. The maleimide group will form a stable thioether bond with the antibody's sulfhydryl groups.

  • Purification: Remove unconjugated drug-linker and aggregated antibody by size-exclusion chromatography.

  • Characterization: Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.

Protocol 3: In Vitro Cleavage Assay

This assay evaluates the susceptibility of the dipeptide linker to cleavage by a specific lysosomal protease.

Materials:

  • Fluorogenic dipeptide substrate (e.g., this compound-AMC)

  • Recombinant human cathepsin B

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, with DTT)

  • Fluorometer

Procedure:

  • Enzyme Activation: Activate cathepsin B in the assay buffer.

  • Reaction Initiation: Add the fluorogenic dipeptide substrate to the activated enzyme solution.

  • Fluorescence Monitoring: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC).

  • Data Analysis: Calculate the rate of cleavage from the linear portion of the fluorescence versus time plot. Determine kinetic parameters (Km and kcat) by performing the assay at various substrate concentrations.[1]

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action for an ADC with a cleavable dipeptide linker.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Fusion Payload Free Drug (Payload) Lysosome->Payload 4. Linker Cleavage (this compound) Nucleus Nucleus Payload->Nucleus 5. Target Engagement DNA DNA Payload->DNA 6. Cytotoxicity (e.g., DNA Damage)

Caption: Mechanism of action of an ADC with a cleavable dipeptide linker.

Experimental Workflow

The diagram below outlines the typical workflow for the design, synthesis, and evaluation of an ADC with a dipeptide linker.

ADC_Workflow start Design Phase synthesis Synthesis start->synthesis Select Target, Antibody, Payload, and Linker (this compound) conjugation Conjugation synthesis->conjugation Synthesize Drug-Linker in_vitro In Vitro Evaluation conjugation->in_vitro Conjugate to Antibody in_vivo In Vivo Evaluation in_vitro->in_vivo Characterization, Stability, Cleavage, Cytotoxicity Assays lead_optimization Lead Optimization in_vivo->lead_optimization Pharmacokinetics, Efficacy in Animal Models lead_optimization->synthesis Iterative Refinement preclinical Preclinical Development lead_optimization->preclinical Select Lead Candidate

Caption: Workflow for the development of an ADC with a dipeptide linker.

While the dipeptide this compound has not been extensively studied as a component in drug discovery, the principles governing the use of other dipeptides provide a strong rationale for its investigation. The primary application would be as a cleavable linker in ADCs and PDCs, where its specific properties could offer advantages in terms of stability, cleavage kinetics, and the overall therapeutic index of the conjugate. The experimental protocols and workflows described herein provide a framework for the synthesis and evaluation of this compound-containing therapeutics. Further research is warranted to fully elucidate the potential of this compound and other novel dipeptides in the advancement of targeted drug delivery.

References

Application Notes and Protocols for Fmoc-Ala-Thr-OH in Peptide Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Thr-OH, particularly in its pseudoproline dipeptide form, Fmoc-Ala-Thr(ψPro)-OH, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its application is especially pivotal in the synthesis of "difficult" peptide sequences, which are prone to aggregation and result in low yields and purity. This phenomenon is often caused by the formation of secondary structures, such as β-sheets, within the growing peptide chain on the solid support. The incorporation of Fmoc-Ala-Thr(ψPro)-OH disrupts these secondary structures, thereby enhancing the solvation of the peptide chain and improving coupling efficiencies. These application notes provide a comprehensive overview of the use of Fmoc-Ala-Thr-OH in the synthesis of therapeutic peptides, with a focus on Glucagon-Like Peptide-1 (GLP-1) analogues, and include detailed experimental protocols.

Key Applications

The primary application of Fmoc-Ala-Thr-OH, as a pseudoproline dipeptide, is to overcome sequence-dependent aggregation during Fmoc-SPPS. This leads to:

  • Increased Crude Peptide Purity: By minimizing deletion sequences and other side products resulting from incomplete coupling reactions.

  • Enhanced Synthesis Yield: Improved coupling efficiency directly translates to a higher overall yield of the desired peptide.[1]

  • Improved Solubility: Peptides incorporating pseudoprolines often exhibit better solubility, which is advantageous for both the synthesis process and subsequent purification.[1]

A notable example of its application is in the synthesis of GLP-1 analogues like Liraglutide (B1674861). The sequence of Liraglutide contains several regions prone to aggregation, and the strategic incorporation of pseudoproline dipeptides, including those derived from Ala-Thr, has been shown to be crucial for achieving high crude purity and yield.[2][3][4]

Data Presentation: Quantitative Impact of Pseudoproline Dipeptides

The use of pseudoproline dipeptides, such as Fmoc-Ala-Thr(ψPro)-OH, has a demonstrable impact on the successful synthesis of complex peptides. The following table summarizes the improvement in crude peptide purity during the synthesis of the GLP-1 analogue, Liraglutide, with the sequential introduction of pseudoproline dipeptides.

Synthesis Strategy for LiraglutideCrude Peptide Purity (%)Overall Yield after Purification (%)Reference
Standard Fmoc-SPPS without PseudoprolinesUnsatisfactoryNot Reported[4]
With Fmoc-Val-Ser(ψPro)-OHImproved but still suboptimalNot Reported[4]
With Fmoc-Phe-Thr(ψPro)-OH and Fmoc-Val-Ser(ψPro)-OHFurther ImprovedNot Reported[4]
With Fmoc-Gly-Thr(ψPro)-OH, Fmoc-Phe-Thr(ψPro)-OH, and Fmoc-Val-Ser(ψPro)-OH84%69%[2][3]

Experimental Protocols

General Protocol for Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Ala-Thr(ψPro)-OH.

Materials:

  • Rink Amide resin or pre-loaded resin

  • Fmoc-protected amino acids

  • Fmoc-Ala-Thr(ψPro)-OH

  • Coupling reagents: HBTU, HATU, or DIC/OxymaPure

  • Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. A negative test indicates complete coupling.

    • If the coupling is incomplete, the step can be repeated (double coupling).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Incorporation of Fmoc-Ala-Thr(ψPro)-OH:

    • Follow the same coupling procedure as in step 3, using Fmoc-Ala-Thr(ψPro)-OH as the amino acid derivative. A slightly longer coupling time (e.g., 2-4 hours) may be beneficial.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol for Peptide Purification and Analysis

Materials:

  • Crude peptide

  • Solvents for HPLC: Acetonitrile (ACN) and water, both with 0.1% TFA

  • Reverse-phase HPLC system with a C8 or C18 column

  • Mass spectrometer

Procedure:

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and ACN).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a gradient of ACN in water (both containing 0.1% TFA).[2][3][5]

    • Collect the fractions containing the desired peptide.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the peptide by mass spectrometry to confirm the correct molecular weight.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection for last amino acid Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: A diagram illustrating the key steps in a single cycle of Solid-Phase Peptide Synthesis (SPPS).

GLP1_Signaling cluster_membrane Cell Membrane GLP1R GLP-1 Receptor Gs Gs Protein GLP1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces GLP1 GLP-1 Analogue GLP1->GLP1R Binds Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Gene_Transcription Gene Transcription (β-cell proliferation & survival) PKA->Gene_Transcription Regulates Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: The GLP-1 receptor signaling pathway in a pancreatic β-cell.[6][7][8]

References

Troubleshooting & Optimization

Technical Support Center: Ala-Thr Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ala-Thr dipeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are experiencing a significantly lower than expected yield for our this compound dipeptide synthesis. What are the common causes?

Low yield in dipeptide synthesis can arise from several factors throughout the process. The most common culprits include:

  • Incomplete Deprotection: If the protecting group on the N-terminal of the first amino acid is not completely removed, the subsequent coupling reaction will be inefficient, leading to a lower yield of the desired dipeptide.[1]

  • Poor Coupling Efficiency: The activation of the carboxylic acid on the incoming amino acid and the subsequent amide bond formation are critical. Inefficient coupling can be due to steric hindrance, inappropriate coupling reagents, or suboptimal reaction conditions.[1][2]

  • Side Reactions: Undesired reactions, such as racemization or reactions involving the side chains of the amino acids, can consume starting materials and reduce the yield of the target product.

  • Peptide Aggregation: Especially in solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, making reactive sites inaccessible.[3] While less common for a dipeptide, it can still be a contributing factor depending on the specific sequence and conditions.

  • Suboptimal Purification: Significant product loss can occur during the purification steps. This could be due to poor precipitation or issues with the chromatographic separation.[4]

Q2: How can we improve the coupling efficiency for the this compound bond formation?

Improving coupling efficiency is key to maximizing your dipeptide yield. Consider the following strategies:

  • Choice of Coupling Reagent: The selection of the coupling reagent is critical. Carbodiimides like DCC and DIC are cost-effective options for liquid-phase synthesis.[5][6][7] For more challenging couplings or in solid-phase synthesis, aminium/uronium or phosphonium (B103445) salt-based reagents like HBTU, HATU, or PyBOP are generally more efficient.[7] HATU and its analogs are particularly effective for sterically hindered couplings.

  • Activation and Additives: Ensure complete activation of the carboxylic acid. The addition of reagents like HOBt or HOAt can suppress side reactions and improve coupling efficiency, especially when using carbodiimides.[7]

  • Reaction Conditions: Optimize the reaction temperature and time. While most coupling reactions are performed at room temperature, some difficult couplings may benefit from slightly elevated temperatures.[2] However, be mindful that higher temperatures can also increase the risk of racemization. Reaction times of 2-4 hours are typical, but may need to be extended for less reactive amino acids.[5]

  • Solvent Choice: Use high-quality, anhydrous solvents like DMF or NMP to prevent unwanted side reactions with water.[1] NMP can be a better choice than DMF for improving the solvation of the growing peptide chain and reducing aggregation.[1]

Q3: We suspect incomplete deprotection of our N-terminal protecting group. How can we address this?

Incomplete deprotection is a common reason for low yield.[1] Here’s how to troubleshoot it:

  • Verify Deprotection Conditions: Ensure you are using the correct deprotection method for your chosen protecting group.

    • Boc (tert-Butoxycarbonyl): Removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[8][9]

    • Cbz (Benzyloxycarbonyl): Typically removed by catalytic hydrogenolysis (e.g., H₂ with Pd/C).[8][10]

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions, commonly with a solution of piperidine (B6355638) in DMF.[11][12]

  • Optimize Deprotection Time and Reagent Concentration: If you suspect incomplete deprotection, you can try extending the reaction time or using a fresh deprotection solution. For Fmoc deprotection, a standard is 20% piperidine in DMF.[11]

  • Monitoring the Reaction: For solid-phase synthesis, you can use a colorimetric test like the Kaiser test to confirm the presence of a free primary amine after the deprotection step. A positive test indicates successful deprotection.[13]

Q4: What are the best practices for purifying the final this compound dipeptide?

Purification is a critical step where significant product loss can occur.[4]

  • Precipitation: After cleavage from the resin in SPPS or work-up in liquid-phase synthesis, the crude peptide is often precipitated using a solvent in which it is insoluble, such as cold diethyl ether.[13] Ensure the peptide is fully precipitated before centrifugation or filtration.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptides.[13][14]

    • Column Choice: A C18 column is typically a good starting point for dipeptide purification.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) containing an ion-pairing agent like TFA (typically 0.1%) is commonly used.[14]

    • Method Optimization: Optimize the gradient to achieve good separation between your desired peptide and any impurities.

  • Characterization: After purification, confirm the identity and purity of your dipeptide using techniques like Mass Spectrometry (MS) and analytical HPLC.[14][15]

Data Presentation: Comparison of Common Synthesis Parameters

Table 1: Common N-Terminal Protecting Groups and their Deprotection Conditions

Protecting GroupAbbreviationDeprotection ReagentTypical ConditionsStability
tert-ButoxycarbonylBocTrifluoroacetic Acid (TFA)25-50% TFA in DCM, 0°C to RTLabile to acid, stable to base and hydrogenolysis[9]
BenzyloxycarbonylCbz or ZH₂/Palladium on CarbonH₂, Pd/C, RT, atmospheric pressureLabile to hydrogenolysis and strong acids, stable to mild base[8][9][10]
9-FluorenylmethyloxycarbonylFmocPiperidine20% Piperidine in DMF, RTLabile to base, stable to acid and hydrogenolysis[11][12]

Table 2: Comparison of Common Coupling Reagents

Coupling ReagentAbbreviationTypeAdvantagesDisadvantages
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideLow cost, widely used in liquid-phase synthesis[5]Byproduct (DCU) is poorly soluble, not ideal for SPPS[5][6]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUAminium/Uronium SaltEfficient, fast reaction times, low racemization with HOBt[6]Requires a base, potential for side reactions if not used correctly.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUAminium/Uronium SaltHighly efficient, especially for sterically hindered couplingsMore expensive than other reagents.
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOPPhosphonium SaltVery effective, particularly for N-methyl amino acids[6]Can be less stable in solution compared to uronium salts.

Experimental Protocols

Protocol 1: Liquid-Phase Synthesis of Boc-Ala-Thr-OMe

This protocol outlines a general procedure for the synthesis of an this compound dipeptide in solution using Boc protection and DCC as the coupling agent.

Materials:

  • Boc-Ala-OH

  • H-Thr-OMe·HCl (Threonine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Threonine Methyl Ester: To a suspension of H-Thr-OMe·HCl (1.1 equivalents) in anhydrous DCM, add DIPEA or TEA (1.1 equivalents) at 0°C. Stir for 15-20 minutes to generate the free amine.

  • Activation of Alanine: In a separate flask, dissolve Boc-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) to the Boc-Ala-OH solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Coupling Reaction: Add the cold solution of H-Thr-OMe from step 1 to the activated Boc-Ala-OH mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude Boc-Ala-Thr-OMe.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of this compound using Fmoc Chemistry

This protocol describes the manual synthesis of this compound-NH₂ on a Rink Amide resin.[13]

Materials:

  • Rink Amide resin

  • Fmoc-Thr(tBu)-OH

  • Fmoc-Ala-OH

  • HBTU and HOBt, or HATU

  • DIPEA

  • 20% Piperidine in DMF (v/v)

  • DMF, NMP, DCM (peptide synthesis grade)

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF or NMP for at least 1 hour.[13]

  • First Amino Acid Loading (Fmoc-Thr(tBu)-OH):

    • Drain the solvent.

    • Perform Fmoc deprotection on the Rink Amide resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF or NMP.

    • Add the activation mixture to the resin and agitate for 1-2 hours.[13]

    • Wash the resin thoroughly. Perform a Kaiser test to confirm the absence of free amines.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Repeat once.

    • Wash the resin thoroughly with DMF and DCM.

  • Second Amino Acid Coupling (Fmoc-Ala-OH):

    • Activate Fmoc-Ala-OH (3 eq) using the same procedure as in step 2 and couple it to the resin-bound Threonine.

    • Wash the resin and confirm coupling completion with a Kaiser test.

  • Final Fmoc Deprotection: Repeat the deprotection procedure as described in step 3.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[13]

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by RP-HPLC.

Visualizations

experimental_workflow_lpps cluster_activation Alanine Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification Boc_Ala Boc-Ala-OH DCC_HOBt DCC / HOBt in DCM Boc_Ala->DCC_HOBt 0°C Activated_Ala Activated Boc-Ala DCC_HOBt->Activated_Ala Dipeptide Boc-Ala-Thr-OMe Activated_Ala->Dipeptide Coupling Thr_ester H-Thr-OMe Thr_ester->Dipeptide Crude Crude Product Dipeptide->Crude Filtration & Extraction Purified Pure Dipeptide Crude->Purified Column Chromatography

Caption: Liquid-Phase Synthesis Workflow for Boc-Ala-Thr-OMe.

experimental_workflow_spps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple_Thr Couple Fmoc-Thr(tBu)-OH Wash1->Couple_Thr Wash2 Wash Couple_Thr->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Couple_Ala Couple Fmoc-Ala-OH Wash3->Couple_Ala Wash4 Wash Couple_Ala->Wash4 Deprotect3 Final Fmoc Deprotection Wash4->Deprotect3 Cleave Cleavage from Resin (TFA Cocktail) Deprotect3->Cleave Purify Precipitation & RP-HPLC Cleave->Purify Final_Product This compound-NH₂ Purify->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

troubleshooting_logic Start Low Dipeptide Yield Check_Deprotection Incomplete Deprotection? Start->Check_Deprotection Check_Coupling Poor Coupling Efficiency? Start->Check_Coupling Check_Purification Product Loss During Purification? Start->Check_Purification Side_Reactions Side Reactions? Start->Side_Reactions Deprotection_Yes Yes Check_Deprotection->Deprotection_Yes Coupling_Yes Yes Check_Coupling->Coupling_Yes Purification_Yes Yes Check_Purification->Purification_Yes Side_Reactions_Yes Yes Side_Reactions->Side_Reactions_Yes Optimize_Deprotection Optimize Deprotection: - Check Reagents - Extend Reaction Time - Monitor with Kaiser Test Deprotection_Yes->Optimize_Deprotection Action Optimize_Coupling Optimize Coupling: - Change Coupling Reagent - Use Additives (HOBt) - Check Solvents Coupling_Yes->Optimize_Coupling Action Optimize_Purification Optimize Purification: - Adjust Precipitation - Optimize HPLC Gradient Purification_Yes->Optimize_Purification Action Minimize_Side_Reactions Minimize Side Reactions: - Lower Temperature - Use Racemization Suppressors Side_Reactions_Yes->Minimize_Side_Reactions Action

Caption: Troubleshooting Logic for Low this compound Dipeptide Yield.

References

Technical Support Center: Ala-Thr Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Ala-Thr peptide coupling.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing the Alanine-Threonine (this compound) sequence.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

  • Symptom: Kaiser test remains positive after the initial coupling step, or mass spectrometry of the crude product shows a significant peak corresponding to the truncated sequence (peptide without Ala).

  • Potential Causes & Solutions:

    • Steric Hindrance: The β-branched structure of threonine, especially when protected with a bulky group like tert-butyl (tBu), can sterically hinder the incoming activated alanine.

      • Solution 1: Extend Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 3-4 hours to allow for complete acylation.

      • Solution 2: Double Coupling: If a single coupling is insufficient, perform a second coupling with a fresh solution of activated Fmoc-Ala-OH.

      • Solution 3: Use a More Potent Coupling Reagent: Switch to a more powerful uronium/aminium salt-based coupling reagent like HATU or HCTU, which are known to be effective for sterically hindered amino acids.[1]

    • Peptide Aggregation: For longer sequences containing hydrophobic residues, the growing peptide chain can aggregate on the solid support, making the N-terminus inaccessible.

      • Solution 1: Change Solvent: Switch from DMF to NMP, which is often more effective at disrupting secondary structures and improving solvation.[2]

      • Solution 2: Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt aggregation.[2]

      • Solution 3: Incorporate Pseudoproline Dipeptides: For particularly difficult sequences, consider using a pre-formed Fmoc-Xaa-Thr(ΨPro)-OH dipeptide in place of individual amino acid couplings. This disrupts β-sheet formation and improves solubility.[3]

Issue 2: Presence of a Side Product with a Mass of -18 Da

  • Symptom: HPLC analysis of the crude peptide shows a significant impurity peak with a mass corresponding to the target peptide minus 18 Da (loss of water).

  • Potential Cause & Solution:

    • Dehydration (β-elimination): This side reaction can occur if the threonine hydroxyl group is unprotected or if the protecting group is labile under the reaction conditions. The hydroxyl group can be O-acylated, followed by β-elimination to form a dehydroamino acid residue.

      • Solution 1: Verify Threonine Protection: Ensure that you are using a threonine derivative with a stable side-chain protecting group, such as Fmoc-Thr(tBu)-OH.[1] The tert-butyl group is robust and stable under the basic conditions of Fmoc deprotection.[1]

      • Solution 2: Optimize Coupling Conditions: Avoid prolonged pre-activation times of the incoming amino acid, as this can increase the risk of side reactions. Use milder bases where possible.

Issue 3: Presence of a Side Product with the Same Mass as the Target Peptide

  • Symptom: HPLC analysis shows a shoulder peak or a poorly resolved peak adjacent to the main product peak, and mass spectrometry confirms it has the same mass.

  • Potential Cause & Solution:

    • Epimerization/Racemization: The chiral center of the amino acid can undergo inversion during activation and coupling, leading to the formation of a diastereomer. While the Fmoc group generally suppresses racemization, certain conditions can promote it.

      • Solution 1: Choose an Appropriate Coupling Reagent and Additive: The combination of DIC with an additive like OxymaPure® has been shown to be very effective at suppressing racemization for sterically hindered and racemization-prone residues.[4]

      • Solution 2: Use a Weaker Base: If using uronium/aminium salt reagents, consider switching from a strong base like DIPEA to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, although this may require longer coupling times.[4] Avoid excessive amounts of base.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during this compound peptide coupling?

A1: The main side reaction involves the hydroxyl group of the threonine side chain. If left unprotected, it can lead to:

  • O-acylation: The hydroxyl group can be acylated by the activated alanine, forming an ester linkage (depsipeptide) instead of a peptide bond. This terminates the peptide chain and introduces a significant impurity.[5]

  • Dehydration (β-elimination): Following O-acylation, the threonine residue can undergo β-elimination, resulting in the formation of a dehydroamino acid. This leads to a product with a mass loss of 18 Da.

Q2: Why is it crucial to use a protecting group for the threonine side chain?

A2: Protecting the threonine hydroxyl group is essential to prevent O-acylation and subsequent dehydration. The most commonly used protecting group in Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyl (tBu) group, as in Fmoc-Thr(tBu)-OH. The tBu group is stable under the basic conditions used for Fmoc removal (piperidine) but is readily cleaved by strong acids like Trifluoroacetic acid (TFA) during the final cleavage from the resin.

Q3: Which coupling reagent is best for the this compound coupling?

A3: The choice of coupling reagent depends on the specific requirements of the synthesis, such as the need to minimize racemization or couple sterically hindered residues.

  • For Routine Couplings: HBTU offers a good balance of performance and cost-effectiveness.[4]

  • For Difficult or Sterically Hindered Couplings: HATU is a more reactive uronium salt that is highly effective for hindered couplings and can lead to faster reaction times.[1]

  • To Minimize Racemization: A carbodiimide-based activation with DIC and an additive like OxymaPure® is an excellent choice for suppressing epimerization.[4]

Q4: When should I consider using a pseudoproline dipeptide?

A4: Pseudoproline dipeptides, such as Fmoc-Ala-Thr(ΨMe,MePro)-OH, are recommended for synthesizing:

  • Long peptides (>30 amino acids): These are prone to aggregation.[3]

  • Hydrophobic sequences: Peptides with a high content of hydrophobic residues tend to aggregate.[3]

  • "Difficult sequences": Peptides that are known to form strong secondary structures or have failed to synthesize under standard conditions.[3] The pseudoproline introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets, which improves solvation and coupling efficiency.[3]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Fmoc-Thr(tBu)-OH Acylation

Coupling ReagentReagent TypeTypical Coupling Time (min)Relative EfficiencyRacemization RiskKey Considerations
HATU Uronium/Aminium Salt20 - 45Very HighLowHigh reactivity, effective for hindered amino acids; higher cost.[1]
HBTU Uronium/Aminium Salt30 - 60HighLowGood balance of performance and cost for routine synthesis.[4]
HCTU Uronium/Aminium Salt20 - 45High to Very HighLowMore reactive than HBTU, good for difficult couplings.[1]
PyBOP Phosphonium Salt30 - 60HighLowGood for sterically demanding couplings; byproducts can be difficult to remove.[1]
DIC/HOBt Carbodiimide/Additive60 - 120Good to HighLowCost-effective, low risk of guanidinylation side reactions.[1]
DIC/OxymaPure® Carbodiimide/Additive60 - 120Good to HighVery LowExcellent racemization suppression.[4]

Note: The exact performance and yields are sequence-dependent. Data is extrapolated from studies on sterically hindered amino acids and general principles of SPPS.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Ala-OH to N-terminal Threonine using HATU

This protocol describes a standard manual procedure for coupling Fmoc-Alanine to a resin-bound peptide with an N-terminal Threonine residue, where the Threonine side chain is protected with a tBu group.

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Take a small sample of resin beads and perform a Kaiser test.

    • A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.

    • If the Kaiser test is positive (blue beads), continue the coupling for an additional 1-2 hours and re-test. A double coupling may be necessary if the test remains positive.

  • Washing:

    • Once the reaction is complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

Protocol 2: Incorporation of an Fmoc-Ala-Thr(ΨMe,MePro)-OH Pseudoproline Dipeptide

This protocol is for incorporating a pseudoproline dipeptide to overcome aggregation and improve coupling efficiency.

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin (with the amino acid preceding the this compound sequence at the N-terminus) in DMF in a reaction vessel.

  • Dipeptide Activation:

    • In a separate vial, dissolve the Fmoc-Ala-Thr(ΨMe,MePro)-OH dipeptide (5 equivalents) and HATU (5 equivalents) in a minimum volume of DMF.

    • Add DIPEA (10 equivalents) and mix for 1-2 minutes.

  • Coupling Reaction:

    • Immediately add the activated dipeptide solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Wash the resin as described in Protocol 1.

  • Final Cleavage:

    • Upon completion of the full peptide synthesis, the final cleavage from the resin using a standard TFA cocktail will simultaneously remove the side-chain protecting groups and convert the pseudoproline back to the native threonine residue.[6]

Visualizations

Side_Reactions_in_Ala_Thr_Coupling cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Fmoc-Ala-OH Fmoc-Ala-OH Activated Ala* Activated Ala* Fmoc-Ala-OH->Activated Ala* H-Thr(R)-Peptide-Resin H-Thr(R)-Peptide-Resin Desired Pathway Desired Pathway H-Thr(R)-Peptide-Resin->Desired Pathway Coupling Reagent Coupling Reagent Coupling Reagent->Activated Ala* Activated Ala*->Desired Pathway N-acylation Side Reaction Pathway Side Reaction Pathway Activated Ala*->Side Reaction Pathway O-acylation (if Thr-OH is unprotected) Fmoc-Ala-Thr(R)-Peptide-Resin Desired Dipeptide Desired Pathway->Fmoc-Ala-Thr(R)-Peptide-Resin O-Acylated Side Product O-Acylated Side Product Side Reaction Pathway->O-Acylated Side Product Dehydration Product (-18 Da) Dehydration Product (-18 Da) O-Acylated Side Product->Dehydration Product (-18 Da) β-elimination

Caption: Reaction pathways in this compound peptide coupling.

Troubleshooting_Ala_Thr_Coupling cluster_solutions Troubleshooting Solutions Start Start this compound Coupling KaiserTest Kaiser Test Positive? Start->KaiserTest MassSpec Check Crude MS Data KaiserTest->MassSpec No Extend Extend Coupling Time KaiserTest->Extend Yes Success Coupling Successful MassSpec->Success Only Target Mass VerifyProtection Verify Thr(tBu) Protection MassSpec->VerifyProtection Mass = Target - 18 Da OptimizeCoupling Optimize Coupling Conditions (e.g., DIC/Oxyma) MassSpec->OptimizeCoupling Diastereomer Peak Present DoubleCouple Perform Double Coupling Extend->DoubleCouple HATU Use HATU/HCTU DoubleCouple->HATU Pseudoproline Use Pseudoproline Dipeptide HATU->Pseudoproline VerifyProtection->Start OptimizeCoupling->Start

Caption: Troubleshooting workflow for this compound coupling issues.

References

Preventing racemization during Ala-Thr synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ala-Thr dipeptide synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to preventing racemization during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound peptide synthesis?

A1: Racemization is the process that leads to a mixture of stereoisomers, where the chiral center of an amino acid inverts during a chemical reaction.[1] In this compound synthesis, this typically occurs at the alpha-carbon of the activated alanine (B10760859) residue. The primary mechanism involves the formation of a planar oxazolone (B7731731) intermediate after the carboxyl group of the N-protected alanine is activated by a coupling reagent.[2] This planar structure loses its stereochemical integrity, allowing the incoming threonine amine group to attack from either side, resulting in both the desired L-Ala-L-Thr and the undesired D-Ala-L-Thr dipeptide. A secondary, less common mechanism is the direct abstraction of the alpha-proton by a strong base, which also leads to a planar intermediate and subsequent racemization.[2][3]

Q2: Which amino acids are generally most susceptible to racemization?

A2: While any amino acid (except glycine) can undergo racemization, some are particularly susceptible. Histidine (His) and cysteine (Cys) are known to be highly prone to racemization.[2][4] Other sensitive residues include serine (Ser) and phenylalanine (Phe).[2] The hydroxyl group in threonine's side chain makes it a residue that requires careful handling, though it is generally less problematic than histidine or cysteine.[5]

Q3: Why is it crucial to prevent racemization in drug development?

A3: In drug development, the stereochemistry of a peptide therapeutic is critical to its biological activity, efficacy, and safety. The specific three-dimensional structure of a peptide determines how it interacts with its biological target (e.g., a receptor or enzyme). The presence of diastereomers, resulting from racemization, can lead to a product with reduced potency, altered pharmacological properties, or potential immunogenicity. Furthermore, separating these closely related impurities during purification is often difficult and costly, impacting the overall yield and economic viability of the synthesis.[1]

Troubleshooting Guide: High D-Ala Impurity Detected

Issue: My post-synthesis analysis (e.g., chiral HPLC) of the this compound dipeptide shows a significant percentage of the D-Ala-L-Thr diastereomer.

This is a common problem stemming from the coupling step. The following guide will help you identify and resolve the root cause.

Step 1: Evaluate Your Coupling Reagent and Additives

Question: Are you using a carbodiimide (B86325) coupling reagent like DCC or DIC without an additive?

Answer: Carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are known to cause significant racemization when used alone because they promote the formation of the problematic oxazolone intermediate.[2][6]

  • Solution: Always use carbodiimide reagents in conjunction with racemization-suppressing additives. The most common and effective additives are 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogs like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[7][8][9] These additives react with the activated amino acid to form an active ester intermediate that is more reactive towards the amine component and less prone to racemization.[7]

  • Optimization: For particularly sensitive couplings, consider switching to onium-salt-based reagents (phosphonium or aminium/uronium) like HBTU, HATU, HCTU, or PyBOP.[9][10] These reagents are generally more efficient and result in lower levels of racemization, especially when used with additives like HOBt or HOAt.[6][9] The combination of DIC with Oxyma has been shown to be effective at preventing racemization for sensitive amino acids.[11]

Step 2: Assess the Base Used in the Reaction

Question: What base are you using, and at what concentration?

Answer: The choice of base and its strength can dramatically influence the rate of racemization. Strong or sterically unhindered bases can readily abstract the α-proton from the activated amino acid, leading to racemization via direct enolization.[7][10]

  • Solution: Avoid strong bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) when possible, or use them in minimal necessary amounts.[10]

  • Optimization: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) (pKa 7.38) or 2,4,6-collidine (pKa 7.43) are excellent alternatives that are known to minimize racemization compared to the more basic DIEA (pKa 10.1).[4][7][10]

Step 3: Review Your Reaction Temperature and Time

Question: Are you running the coupling reaction at an elevated temperature? Is the pre-activation time too long?

Answer: Higher reaction temperatures accelerate most chemical reactions, including the pathways that lead to racemization.[12][13] Similarly, allowing the activated amino acid to sit for an extended period before the amine component is introduced increases the opportunity for the oxazolone intermediate to form and racemize.[10]

  • Solution: Perform the coupling reaction at a lower temperature. Running the reaction at 0°C is a standard practice to reduce the rate of racemization.[2] If using microwave synthesis, lowering the coupling temperature from 80°C to 50°C can limit racemization for sensitive residues.[4]

  • Optimization: Minimize the activation time. Instead of pre-activating the alanine, use an in situ activation protocol where the coupling reagent is added to the mixture of the protected alanine and resin-bound threonine.[10] If pre-activation is necessary for a difficult coupling, keep the time to an absolute minimum (e.g., 1-5 minutes) before adding it to the reaction vessel.[14]

Step 4: Consider the Solvent System

Question: What solvent are you using for the coupling reaction?

Answer: The polarity of the solvent can influence the rate of racemization. While solvent choice is often constrained by the solubility of reagents and the swelling of the solid-phase resin, it can be a useful parameter to adjust.[2]

  • Solution: If possible, consider using less polar solvents, as this can sometimes reduce the extent of racemization.[2] However, for solid-phase synthesis, solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are often required for proper resin swelling and reaction kinetics.[15] In such cases, optimization of other factors (reagent, base, temperature) is more critical.

Quantitative Data Summary

Direct quantitative data for this compound racemization is highly dependent on specific experimental setups. However, the following table provides a qualitative and comparative summary of common strategies to mitigate racemization during peptide synthesis.

StrategyEffectivenessKey Considerations
Addition of HOBt/HOAt/Oxyma HighEssential when using carbodiimides (DCC, DIC). HOAt and Oxyma are generally more effective than HOBt.[7][8]
Use of Onium Salt Reagents (HATU, HCTU) HighVery efficient coupling with low racemization. More expensive than carbodiimides.[10]
Lowering Reaction Temperature (e.g., to 0°C) Moderate to HighReduces the rate of racemization but also slows the coupling reaction. May require longer reaction times.[2]
Use of Weaker/Hindered Base (NMM, Collidine) Moderate to HighSignificantly reduces base-catalyzed racemization compared to DIEA or TEA.[4][7]
Use of Less Polar Solvents ModerateEffect can be significant, but choice is often limited by solubility and resin compatibility.[2]
Minimizing Activation Time ModerateCrucial for preventing the buildup of racemization-prone intermediates.[10]

Visual Guides and Protocols

Racemization Mechanism and Suppression

The following diagram illustrates the primary racemization pathway via an oxazolone intermediate and how additives like HOBt can suppress it.

G cluster_activation Activation cluster_coupling Coupling with Threonine A Fmoc-L-Ala-OH AR Activated Intermediate (e.g., O-acylisourea) A->AR + Coupling Reagent (e.g., DIC) OX Planar Oxazolone (Achiral) AR->OX Intramolecular Cyclization AE HOBt Active Ester (Less prone to racemization) AR->AE + HOBt (Additive) LL Fmoc-L-Ala-L-Thr-Resin (Desired Product) OX->LL Attack from 'bottom' face DL Fmoc-D-Ala-L-Thr-Resin (Racemized Product) OX->DL Attack from 'top' face AE->LL Rapid Coupling THR H-L-Thr-Resin

Caption: Mechanism of racemization via oxazolone formation and its suppression by HOBt.

Troubleshooting Workflow for Racemization

Use this flowchart to diagnose and solve issues with racemization in your this compound synthesis.

G start High Racemization Detected in this compound Synthesis check_reagent 1. Check Coupling Reagent start->check_reagent reagent_q Using DCC/DIC alone? check_reagent->reagent_q reagent_s Add HOBt, HOAt, or Oxyma. Consider switching to HATU/HCTU. reagent_q->reagent_s Yes check_base 2. Check Base reagent_q->check_base No reagent_s->check_base base_q Using DIEA or TEA? check_base->base_q base_s Switch to a weaker/hindered base like NMM or Collidine. base_q->base_s Yes check_temp 3. Check Temperature base_q->check_temp No base_s->check_temp temp_q Coupling > 0°C? check_temp->temp_q temp_s Perform coupling at 0°C. temp_q->temp_s Yes end Re-analyze Peptide Purity temp_q->end No temp_s->end

Caption: A logical workflow for troubleshooting racemization issues.

Experimental Protocols

Protocol 1: Low-Racemization Coupling Cycle for Fmoc-Ala onto H-Thr-Resin

This protocol outlines a standard procedure for a single coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.

Materials:

  • H-Thr-Wang resin (or other suitable resin)

  • Fmoc-Ala-OH

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure

  • Base: N-methylmorpholine (NMM)

  • Deprotection Solution: 20% piperidine (B6355638) in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Peptide synthesis vessel and shaker

Procedure:

  • Resin Swelling:

    • Place the H-Thr-resin in the reaction vessel.

    • Add sufficient DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation.

  • Reagent Preparation (perform during resin swelling):

    • In a separate vial, prepare the amino acid solution. For a 0.2 mmol scale synthesis, dissolve Fmoc-Ala-OH (3 equivalents, 0.6 mmol), and OxymaPure (3 equivalents, 0.6 mmol) in DMF.

    • Prepare a separate solution for the coupling reagent: DIC (3 equivalents, 0.6 mmol) in DMF.

    • Prepare a separate solution for the base: NMM (6 equivalents, 1.2 mmol) in DMF.

  • Fmoc Deprotection (if starting from Fmoc-Thr-Resin):

    • Drain the swelling solvent from the resin.

    • Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain.

    • Add a fresh portion of the deprotection solution and agitate for 15 minutes. Drain.[16]

  • Washing:

    • Wash the resin thoroughly to remove residual piperidine. Perform the following wash cycles, using enough solvent to cover the resin and agitating for 1 minute per wash:

      • DMF (x5)

      • DCM (x3)

      • DMF (x3)

  • Coupling Reaction (in situ activation):

    • Cool the reaction vessel to 0°C using an ice bath.[2]

    • To the washed and drained resin, add the prepared Fmoc-Ala-OH/OxymaPure solution.

    • Add the NMM solution.

    • Immediately add the DIC solution to initiate the coupling.[6]

    • Agitate the reaction mixture at 0°C for 10 minutes, then allow it to warm to room temperature and continue agitating for 1-2 hours.

    • Perform a qualitative test (e.g., Kaiser test) to monitor reaction completion. If the test is positive (indicating free amines), the coupling is incomplete and may need to be repeated or extended.

  • Final Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin with DMF (x3), DCM (x3), and DMF (x3) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: After the final coupling and washing steps, wash the peptide-resin with DCM (x3) and dry it under vacuum for at least 1 hour.

  • Cleavage: Prepare a cleavage cocktail appropriate for your protecting groups. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[16]

  • Reaction: Add the cleavage cocktail to the dried resin and stir at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[17]

  • Isolation: Isolate the peptide pellet by centrifugation, wash it twice with cold diethyl ether, and dry it under vacuum.[17] The crude peptide is now ready for purification (e.g., RP-HPLC) and analysis for chiral purity.

References

Ala-Thr dipeptide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alanyl-threonine (Ala-Thr) dipeptide. This resource is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting guidance for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound dipeptide in aqueous solution?

The most common degradation pathway for this compound, like other simple dipeptides, is the hydrolysis of the peptide bond. This reaction breaks the dipeptide into its constituent amino acids: L-Alanine and L-Threonine. This process can be catalyzed by acids, bases, or specific enzymes (peptidases).[1]

Q2: What are the expected degradation products of this compound?

Under typical experimental conditions, the primary degradation products are L-Alanine and L-Threonine. However, under conditions of extreme heat or in the presence of certain reagents, other minor products could form. These may include dehydration products (loss of a water molecule) or products from side-chain reactions.[2] In enzymatic environments, threonine itself can be degraded further into compounds like acetaldehyde (B116499) and glycine (B1666218) by enzymes such as threonine aldolase.[3]

Q3: How does pH affect the stability of the this compound dipeptide?

Q4: How does temperature influence the stability of this compound?

Higher temperatures accelerate the rate of chemical degradation, including hydrolysis of the peptide bond.[5] For optimal stability, especially in solution, it is crucial to store the dipeptide at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles, which can promote aggregation or degradation.

Q5: What are the best practices for storing this compound dipeptide?

For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C in a desiccated environment. For short-term use, stock solutions can be prepared and stored at 4°C for a few days, though stability at this temperature should be verified for your specific experimental conditions. For longer-term storage in solution, freezing at -20°C or -80°C is recommended.

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of this compound in My Buffer

  • Question: I am having trouble dissolving the this compound dipeptide, or it is precipitating out of my solution. What can I do?

  • Answer:

    • Check the pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of your buffer away from the pI can significantly improve solubility. The estimated pI of this compound is around 5.5-6.0. Try dissolving it in a buffer with a pH of 7 or higher, or a mildly acidic buffer (pH 3-4).

    • Use a Different Solvent: If aqueous buffers are not effective, you can attempt to dissolve the peptide in a small amount of a polar organic solvent like DMSO or DMF, and then slowly add it to your aqueous buffer with vigorous stirring.

    • Sonication: Gentle sonication can help break up aggregates and improve the rate of dissolution. Be careful not to heat the sample during this process.

Issue 2: Evidence of Peptide Aggregation

  • Question: My solution appears cloudy, or I'm seeing a loss of material during experiments. I suspect aggregation. How can I address this?

  • Answer: Both alanine (B10760859) and threonine residues can contribute to the propensity of a peptide to aggregate.

    • Optimize Peptide Concentration: Aggregation is a concentration-dependent process. Try working with lower concentrations of the dipeptide if your experimental design allows.

    • Adjust Solution Conditions: Factors like pH, ionic strength, and temperature can influence aggregation. Systematically varying these parameters may help you find conditions where the peptide remains monomeric.

    • Incorporate Aggregation-Disrupting Excipients: In some cases, the addition of small amounts of organic solvents, detergents, or stabilizing agents can help prevent aggregation. However, ensure these are compatible with your downstream applications.

Issue 3: Unexpected Peaks in HPLC or Mass Spectrometry Analysis

  • Question: My analytical results show more than one peak for this compound, or I see masses that don't correspond to the dipeptide or its constituent amino acids. What could be the cause?

  • Answer:

    • Contaminants from Synthesis/Purification: A common contaminant in commercially available peptides is trifluoroacetic acid (TFA), which is used during HPLC purification.[6] TFA can form adducts with your peptide, leading to unexpected masses (+114 Da). It can also affect cell-based assays. Consider TFA removal or exchange for a more biocompatible counter-ion like acetate (B1210297) or chloride if it interferes with your experiment.

    • Degradation Products: The extra peaks could be degradation products. The most common would be alanine and threonine from hydrolysis. Other possibilities include dehydrated forms of the peptide (M-18 Da) or oxidized species (M+16 Da).[2][7] Use tandem mass spectrometry (MS/MS) to fragment the unexpected peaks and identify their structures.

    • Diketopiperazine Formation: During synthesis or upon storage, especially in solution, dipeptides can cyclize to form diketopiperazines.[8][9] This involves the formation of a cyclic dipeptide, which would have a mass corresponding to the loss of a water molecule from the parent dipeptide.

Quantitative Data Summary

While specific, experimentally-derived kinetic data for this compound dipeptide is not widely published, the stability generally follows established principles of peptide chemistry. The following table summarizes the expected stability trends under various conditions. Researchers should perform their own stability studies to determine precise degradation rates in their specific formulation or experimental system.

ConditionParameterExpected Effect on this compound StabilityRationale
pH Acidic (pH 1-3)Decreased Stability The peptide bond is susceptible to acid-catalyzed hydrolysis.
Neutral (pH 6-8)Optimal Stability The peptide bond is generally most stable in the neutral pH range.[5]
Alkaline (pH > 9)Decreased Stability Base-catalyzed hydrolysis of the peptide bond occurs. Threonine side chains can also be unstable under alkaline conditions.[6]
Temperature Low (-80°C to 4°C)High Stability Lowers the rate of all chemical degradation reactions.
Ambient (~25°C)Moderate Stability Degradation will occur over time; solutions are typically stable for hours to days.
Elevated (>40°C)Low Stability Significantly accelerates the rate of hydrolysis and other degradation reactions.[5]
Enzymes Peptidases/ProteasesVery Low Stability Enzymes will rapidly cleave the peptide bond.

Experimental Protocols

Protocol: this compound Dipeptide Stability Assessment by RP-HPLC

This protocol provides a framework for assessing the stability of this compound in a specific buffer at a given temperature.

1. Objective: To quantify the degradation of this compound dipeptide over time under defined conditions (e.g., pH 4.0, 7.4, and 9.0 at 40°C).

2. Materials:

  • This compound dipeptide, high purity grade (>98%)

  • HPLC-grade water, acetonitrile (B52724) (ACN), and trifluoroacetic acid (TFA)

  • Buffers of desired pH (e.g., citrate (B86180) for pH 4.0, phosphate (B84403) for pH 7.4, borate (B1201080) for pH 9.0)

  • Calibrated HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Temperature-controlled incubator or water bath

  • Autosampler vials

3. Method:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound dipeptide in HPLC-grade water to prepare a concentrated stock solution (e.g., 5 mg/mL).

  • Preparation of Stability Samples:

    • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 1 mg/mL.

    • Aliquot approximately 1.2 mL of each solution into separate, clearly labeled autosampler vials. Prepare enough vials for all time points.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject one vial from each pH condition onto the HPLC system to get the initial concentration and purity.

  • Incubation: Place the remaining vials in a 40°C incubator.

  • Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours), remove one vial for each pH condition from the incubator. Immediately quench any further degradation by freezing at -20°C or by adding a quenching agent if necessary, until analysis is possible.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical starting gradient could be 0-30% B over 20 minutes. This must be optimized to achieve good separation between the parent this compound peak and its degradation products (Alanine and Threonine).[10][11]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm or 220 nm

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Integrate the peak area of the this compound dipeptide at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • Plot the natural logarithm of the remaining percentage versus time. The slope of this line will be the negative of the pseudo-first-order degradation rate constant (k).

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Visualizations

Ala_Thr_Degradation_Pathway AlaThr This compound Dipeptide Condition H₂O (Acid, Base, or Enzyme) AlaThr->Condition Ala L-Alanine Thr L-Threonine Condition->Ala Condition->Thr

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental_Workflow start Prepare this compound Stock & Stability Samples (pH x, y, z) t0 Analyze T=0 Sample (RP-HPLC) start->t0 incubate Incubate Samples (e.g., 40°C) start->incubate data Calculate % Remaining & Degradation Rate t0->data Reference timepoint Collect Samples at Time Points (T=x) incubate->timepoint timepoint->incubate Continue incubation analyze Analyze Timed Samples (RP-HPLC) timepoint->analyze For each time point analyze->data end Determine Half-Life data->end

Caption: Experimental workflow for dipeptide stability testing.

References

Technical Support Center: Optimizing Ala-Thr Cleavage from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of the dipeptide Alanine-Threonine (Ala-Thr) from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when cleaving this compound from a resin?

A1: The primary challenges in cleaving this compound from a resin often revolve around the properties of the Threonine (Thr) residue and the linkage to the solid support. Key issues include:

  • Steric Hindrance: The bulky side chain of Threonine can sterically hinder the access of the cleavage reagent to the ester linkage connecting the peptide to the resin.

  • Incomplete Cleavage: Sub-optimal cleavage conditions, such as incorrect reagent concentration, insufficient reaction time, or low temperature, can lead to incomplete removal of the dipeptide from the resin.

  • Side Reactions: The hydroxyl group in the Threonine side chain can be susceptible to side reactions like dehydration or acylation, especially under harsh acidic conditions.

  • Racemization: The chiral center of the amino acids can be prone to racemization during the cleavage process, affecting the stereochemical purity of the final product.

Q2: Which cleavage cocktail is recommended for cleaving this compound from a Wang or Rink Amide resin?

A2: The choice of cleavage cocktail depends on the type of resin and the protecting groups used. For a standard Fmoc-based solid-phase peptide synthesis on a Wang or Rink Amide resin, a common and effective cleavage cocktail is Reagent K.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleavage of this compound from the resin.

Problem Possible Cause(s) Recommended Solution(s)
Low Cleavage Yield 1. Incomplete deprotection of the N-terminal Fmoc group.2. Steric hindrance from the Thr residue.3. Sub-optimal cleavage cocktail composition or reaction time.1. Ensure complete Fmoc deprotection using a fresh solution of 20% piperidine (B6355638) in DMF and monitor with a UV detector.2. Increase the cleavage reaction time or temperature slightly (e.g., from 2 hours to 3-4 hours at room temperature).3. Use a well-optimized cleavage cocktail such as Reagent K and ensure a sufficient volume to swell the resin completely.
Presence of Side Products 1. Dehydration of the Thr side chain.2. Re-attachment of scavenged carbocations to the peptide.1. Use a cleavage cocktail containing a scavenger like water or triisopropylsilane (B1312306) (TIS) to suppress dehydration.2. Ensure a high concentration of scavengers in the cleavage cocktail to effectively capture reactive species.
Peptide Degradation 1. Prolonged exposure to strong acid.2. Oxidation of sensitive residues (if present).1. Minimize the cleavage time to the minimum required for complete cleavage.2. If other sensitive residues are present, consider adding a scavenger like dithiothreitol (B142953) (DTT) to the cleavage cocktail.

Experimental Protocols

Protocol 1: Cleavage of this compound from Wang Resin using Reagent K

This protocol outlines the standard procedure for cleaving the dipeptide this compound from a Wang resin.

  • Resin Preparation:

    • Swell the peptide-resin (approximately 100 mg) in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

    • Drain the DCM.

  • Cleavage:

    • Prepare the cleavage cocktail, Reagent K (see table below for composition).

    • Add 2 mL of Reagent K to the swollen resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with an additional 1 mL of trifluoroacetic acid (TFA).

    • Combine the filtrates.

    • Precipitate the peptide by adding the TFA solution to 10 mL of cold diethyl ether.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under a stream of nitrogen.

Composition of Cleavage Cocktail: Reagent K

ComponentVolume/Weight per 10 mLPurpose
Trifluoroacetic Acid (TFA)8.25 mLCleavage Reagent
Phenol0.5 gScavenger
Water0.5 mLScavenger
Thioanisole0.5 mLScavenger
1,2-Ethanedithiol (EDT)0.25 mLScavenger

Visual Guides

Cleavage_Workflow Resin Peptide-Resin (this compound-Resin) Swell Swell Resin (DCM, 30 min) Resin->Swell Cleave Add Cleavage Cocktail (Reagent K, 2-3h) Swell->Cleave Filter Filter & Collect Filtrate Cleave->Filter Precipitate Precipitate Peptide (Cold Ether) Filter->Precipitate Isolate Centrifuge & Wash Precipitate->Isolate Dry Dry Peptide Isolate->Dry Final Pure this compound Dipeptide Dry->Final

Caption: Experimental workflow for this compound cleavage from resin.

Troubleshooting_Logic Start Start Cleavage Experiment CheckYield Low Cleavage Yield? Start->CheckYield IncompleteDeprotection Incomplete Fmoc Deprotection CheckYield->IncompleteDeprotection Yes StericHindrance Steric Hindrance CheckYield->StericHindrance Yes SuboptimalConditions Suboptimal Cleavage Conditions CheckYield->SuboptimalConditions Yes CheckPurity Side Products Observed? CheckYield->CheckPurity No CheckDeprotection Verify Fmoc Deprotection IncompleteDeprotection->CheckDeprotection IncreaseTimeTemp Increase Reaction Time/Temperature StericHindrance->IncreaseTimeTemp SuboptimalConditions->IncreaseTimeTemp Dehydration Thr Dehydration CheckPurity->Dehydration Yes CationAttachment Carbocation Re-attachment CheckPurity->CationAttachment Yes Success Successful Cleavage CheckPurity->Success No OptimizeCocktail Optimize Scavengers in Cocktail Dehydration->OptimizeCocktail CationAttachment->OptimizeCocktail OptimizeCocktail->Start IncreaseTimeTemp->Start CheckDeprotection->Start

Caption: Troubleshooting logic for this compound cleavage optimization.

Technical Support Center: Troubleshooting Ala-Thr Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Alanine-Threonine (Ala-Thr) dipeptide aggregation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered with this compound aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound aggregation and why is it a concern?

A1: this compound aggregation is the self-association of individual dipeptide molecules into larger, often insoluble, clusters. This process can range from the formation of small, soluble oligomers to large, visible precipitates. Aggregation is a significant concern because it can lead to loss of therapeutic efficacy, reduced product shelf-life, and potentially cause immunogenicity in pharmaceutical formulations.[1] In a research setting, aggregation can interfere with experimental assays and lead to irreproducible results.

Q2: What are the primary factors that cause this compound aggregation?

A2: Peptide aggregation is driven by a complex interplay of intrinsic and extrinsic factors. For a dipeptide like this compound, key factors include:

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, promoting aggregation.

  • pH: The solubility of peptides is lowest at their isoelectric point (pI), where the net charge is zero.[2] Changes in pH away from the pI increase net charge, enhancing electrostatic repulsion between molecules and improving solubility.

  • Temperature: Increased temperature can sometimes increase solubility, but it can also accelerate aggregation kinetics for peptides prone to forming ordered structures like β-sheets.[2]

  • Ionic Strength: High salt concentrations can either increase solubility ("salting in") or decrease it ("salting out"), depending on the specific salt and its concentration.[2] High ionic strength can sometimes shield charges that would otherwise keep peptides in solution.

  • Solvent: The choice of solvent is critical. While aqueous buffers are common, the polarity and hydrogen-bonding capacity of the solvent can significantly impact solubility.[3]

Q3: Is aggregation reversible?

A3: It depends on the nature of the aggregates. Loosely associated, non-covalent aggregates may be reversible by altering solution conditions (e.g., dilution, pH adjustment, or adding a solubilizing agent). However, highly ordered aggregates, such as amyloid-like fibrils, are often thermodynamically stable and effectively irreversible under normal conditions.

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: My this compound solution appears cloudy or has visible precipitate immediately after dissolution.

This issue points to poor initial solubility under the chosen conditions.

dot

G start Observation: Cloudy Solution / Precipitate check_conc Is concentration too high? start->check_conc Assess check_ph Is pH near the isoelectric point (pI)? start->check_ph check_solvent Is the solvent appropriate? start->check_solvent action_sonicate Action: Gentle Sonication check_conc->action_sonicate No, concentration is required solution_dilute Solution: Reduce Concentration check_conc->solution_dilute Yes solution_ph Solution: Adjust pH away from pI check_ph->solution_ph Yes solution_solvent Solution: Add co-solvent (e.g., DMSO) or switch buffer check_solvent->solution_solvent No action_heat Action: Gentle Warming (< 40°C) action_sonicate->action_heat G node_start node_start node_method node_method node_output node_output node_result node_result start Sample with Potential Aggregates dls Dynamic Light Scattering (DLS) start->dls tht Thioflavin T (ThT) Assay start->tht sec Size Exclusion Chromatography (SEC) start->sec dls_out Provides: - Hydrodynamic Radius (Size) - Polydispersity Index (PDI) dls->dls_out tht_out Provides: - Fluorescence Signal (Indicates β-sheet content) tht->tht_out sec_out Provides: - Separation of Monomers,  Oligomers, Aggregates sec->sec_out result Characterized Aggregate Profile dls_out->result tht_out->result sec_out->result

References

Technical Support Center: Purification of Ala-Thr Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of the Ala-Thr dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The most common impurities include deletion sequences (e.g., missing Ala or Thr), truncated sequences, and products from incomplete deprotection of the amino or side chain protecting groups.[1][2][3] Side-reaction products, such as diketopiperazine formation, can also occur, particularly during the synthesis of dipeptides.[4]

Q2: What is the recommended type of chromatography for this compound purification?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides like this compound.[5] A C18 column is a standard choice for the separation of small peptides.[6][7]

Q3: Why is trifluoroacetic acid (TFA) typically used in the mobile phase for this compound purification?

A3: Trifluoroacetic acid (TFA) is used as an ion-pairing agent. It improves peak shape and resolution by forming ion pairs with the charged groups of the dipeptide, which enhances interaction with the reversed-phase column.[8]

Q4: My this compound dipeptide has poor solubility in the initial mobile phase. What can I do?

A4: For peptides with solubility issues, you can try dissolving the crude peptide in a small amount of an acidic solution, such as 0.1% TFA or 1% acetic acid, before injection.[9] If solubility is still a problem, using a stronger organic solvent like acetonitrile (B52724) in the initial mobile phase might be necessary, but this could affect the binding to the column if the concentration is too high.

Q5: I am observing peak tailing in my chromatogram. What could be the cause?

A5: Peak tailing can be caused by secondary interactions between the peptide and the silica (B1680970) matrix of the column.[9] This can be minimized by ensuring the mobile phase has a sufficiently low pH (e.g., using 0.1% TFA) to protonate silanol (B1196071) groups. Column overload can also lead to peak distortion.[9]

Troubleshooting Guides

Problem 1: Low Yield of Purified this compound
Possible Cause Suggested Solution
Peptide Precipitation Collect fractions into tubes containing a small amount of a solubilizing agent (e.g., 0.1% TFA). Pool fractions immediately and proceed with lyophilization.[9]
Suboptimal HPLC Gradient Optimize the elution gradient. A shallower gradient around the elution point of this compound can improve separation from closely eluting impurities, leading to better recovery of the pure fraction.
Irreversible Adsorption Ensure the column is properly conditioned before injection and thoroughly cleaned between runs to prevent strong, irreversible binding of the peptide to the stationary phase.[9]
Inefficient Synthesis Review the solid-phase peptide synthesis (SPPS) protocol. Incomplete coupling or deprotection steps are a major source of low yield of the target peptide.[10]
Problem 2: Poor Peak Resolution and Purity
Possible Cause Suggested Solution
Co-eluting Impurities Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier in the mobile phase. An orthogonal purification method, such as ion-exchange chromatography, could also be employed.
Peptide Aggregation Dilute the sample before injection to reduce the concentration. Working at a pH away from the isoelectric point (pI) of the dipeptide can also minimize aggregation due to electrostatic repulsion.[9]
Inappropriate Mobile Phase Adjust the concentration of the organic modifier (e.g., acetonitrile) and the ion-pairing agent (e.g., TFA). A systematic optimization of the mobile phase composition is crucial for good resolution.
Side-Chain Reactions of Threonine The hydroxyl group of threonine can be prone to side reactions like O-acylation.[11] Ensure that appropriate side-chain protection (e.g., tert-butyl) was used during synthesis and completely removed during cleavage.[12][13]

Quantitative Data Summary

The following tables provide representative data for the purification of a small dipeptide like this compound. Actual results may vary based on the synthesis protocol and purification conditions.

Table 1: Typical Purification Yield and Purity of this compound

Purification Method Crude Purity (%) Final Purity (%) Typical Yield (%)
Preparative RP-HPLC50-70>9520-40
Flash Chromatography50-7080-9530-50

Note: Yields are calculated based on the theoretical yield from the initial resin loading.[14]

Table 2: Common RP-HPLC Parameters for this compound Purification

Parameter Value
Column C18, 5 µm particle size, 100 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-30% B over 30 minutes (analytical) or a tailored shallow gradient for preparative scale
Flow Rate 1 mL/min (analytical), scaled up for preparative
Detection 210-230 nm

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment of Crude this compound
  • Sample Preparation: Dissolve the crude, lyophilized this compound powder in Mobile Phase A to a concentration of 1 mg/mL.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% (v/v) TFA in water.

    • B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 0% B

    • 5-35 min: 0% to 30% B

    • 35-40 min: 30% to 100% B

    • 40-45 min: 100% B

    • 45-50 min: 100% to 0% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

Protocol 2: Preparative RP-HPLC for Purification of this compound
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added, but keep it below the initial gradient concentration.

  • Column: A preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).

  • Mobile Phase:

    • A: 0.1% (v/v) TFA in water.

    • B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: Based on the analytical run, create a shallow gradient around the retention time of the this compound peak. For example, if the peak elutes at 15% B, a gradient of 10-20% B over 30-60 minutes can be effective.

  • Flow Rate: Adjust based on the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to this compound.

  • Post-Purification: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity. Pool the pure fractions and lyophilize.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (SPPS) of this compound Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Crude this compound Product Cleavage->Crude Analytical_HPLC Analytical RP-HPLC Crude->Analytical_HPLC Method_Dev Method Development Analytical_HPLC->Method_Dev Prep_HPLC Preparative RP-HPLC Method_Dev->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Purity & Identity Check (HPLC, MS) Fraction_Collection->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure this compound Dipeptide Lyophilization->Final_Product

Caption: Experimental workflow for this compound dipeptide purification.

Troubleshooting_Logic Start Start Purification Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Poor_Purity Poor Purity Problem->Poor_Purity Yes Success Successful Purification Problem->Success No Check_Solubility Check Solubility & Precipitation Low_Yield->Check_Solubility Check_Aggregation Check for Aggregation Poor_Purity->Check_Aggregation Optimize_Gradient_Yield Optimize HPLC Gradient for Yield Check_Solubility->Optimize_Gradient_Yield Optimize_Gradient_Purity Optimize HPLC Gradient for Purity Check_Aggregation->Optimize_Gradient_Purity Consider_Ortho_Method Consider Orthogonal Method Optimize_Gradient_Purity->Consider_Ortho_Method

References

Technical Support Center: Ala-Thr Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and considerations for scaling up the synthesis of the dipeptide Alanine-Threonine (Ala-Thr).

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

ProblemPotential CauseRecommended Solution
Low Final Yield Incomplete Coupling Reactions: Steric hindrance from the threonine side chain or aggregation can lead to incomplete coupling.- Optimize coupling reagents; consider using stronger agents like HATU or HCTU. - Increase reaction times or temperature. - Perform a "double coupling" by repeating the coupling step before deprotection.[1]
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, blocking reactive sites.- Use a lower-loading resin to increase the distance between peptide chains in SPPS. - For solution-phase, test different solvents to improve solubility.
Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc or Boc) will prevent the next coupling step.[1]- Increase deprotection time or perform a second deprotection step. - Ensure deprotection reagents (e.g., piperidine (B6355638) for Fmoc, TFA for Boc) are fresh.[1][2]
Presence of Impurities Deletion Sequences (e.g., Ala or Thr alone): Results from incomplete coupling or deprotection at a previous step.[3]- Implement solutions for "Low Final Yield" to improve coupling and deprotection efficiency.[3]
Racemization: The chiral center of the amino acids can be compromised, particularly during activation.[3][4] Threonine is susceptible to this.- Use coupling reagents known to suppress racemization, such as those with HOBt or Oxyma additives.[5] - Avoid excessively strong bases or prolonged exposure to basic conditions.[3]
Side Reactions involving Threonine: The hydroxyl group on the threonine side chain can undergo side reactions like O-acylation if not properly protected.[6]- Ensure the hydroxyl group of Threonine is protected with a suitable protecting group (e.g., t-Butyl).
Difficult Purification Poor Solubility of Crude Peptide: The crude this compound may have poor solubility in the initial purification solvents.[1]- Perform small-scale solubility tests with various solvent systems before attempting large-scale purification.[1]
Co-elution with Impurities: Impurities with similar properties to this compound can be difficult to separate by HPLC.- Optimize the HPLC gradient to be shallower for better resolution.[1] - Consider a different stationary phase or an alternative purification method like ion-exchange chromatography.[7]

Frequently Asked Questions (FAQs)

Q1: Should I use Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Synthesis for scaling up this compound production?

A2: Both methods are viable, and the choice depends on the desired scale and available resources.

  • SPPS is generally faster and more automated, as excess reagents and byproducts are removed by washing the resin-bound peptide.[1][8] This is often preferred for rapid synthesis of moderate quantities.

  • Solution-phase synthesis can be more cost-effective for very large-scale production and allows for the purification of intermediates, which can ensure high purity of the final product.[9] However, it is more labor-intensive.[1][8]

Q2: What are the key considerations for protecting groups in this compound synthesis?

A2: A proper protecting group strategy is crucial to prevent side reactions.[2]

  • N-terminus: Fmoc and Boc are the most common N-terminal protecting groups. The choice depends on the overall synthetic strategy and the acid sensitivity of your peptide and resin.[2]

  • C-terminus: In solution-phase synthesis, the C-terminus of Threonine is typically protected as an ester (e.g., methyl or ethyl ester) to prevent it from reacting.[2] In SPPS, the C-terminal amino acid is anchored to the resin.[10]

  • Threonine Side Chain: The hydroxyl group of threonine should be protected (e.g., with a t-Butyl group) to prevent O-acylation during coupling.[6]

Q3: Which coupling reagents are recommended for this compound synthesis on a larger scale?

A3: Carbodiimides like DCC or DIC, often used with additives like HOBt or Oxyma to reduce racemization, are common choices.[5] For difficult couplings, more potent reagents like HBTU or HATU can be used, but these are often more expensive, which is a consideration for scale-up.[5]

Coupling ReagentAdvantagesDisadvantages on Scale-up
DCC/HOBt Cost-effective, widely used.Forms insoluble DCU byproduct, which can be difficult to filter on a large scale.
DIC/Oxyma Forms soluble DIU byproduct, easier to remove. Considered a greener alternative to HOBt.[5]More expensive than DCC.
HATU/HCTU High coupling efficiency, low racemization.Significantly more expensive, which can be a major cost driver in large-scale synthesis.[11]

Q4: How can I monitor the completion of coupling and deprotection reactions during scale-up?

A4: Monitoring reaction completion is critical to avoid deletion sequences. In SPPS, a qualitative ninhydrin (B49086) (Kaiser) test is commonly used to detect the presence of free primary amines after the coupling step. A positive test (blue beads) indicates incomplete coupling. After deprotection, a positive test indicates successful removal of the protecting group.

Experimental Protocols

Solution-Phase Synthesis of Cbz-Ala-Thr-OMe

This protocol outlines the synthesis of Cbz-protected this compound methyl ester.

1. Materials:

  • Cbz-L-Alanine (Cbz-Ala-OH)

  • L-Threonine methyl ester hydrochloride (H-Thr-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)[9]

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)[12]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

2. Coupling Procedure:

  • Dissolve Cbz-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • In a separate flask, suspend H-Thr-OMe·HCl (1.0 eq) in DCM and add DIEA (1.0 eq) to neutralize the salt.

  • Add the neutralized threonine solution to the Cbz-alanine solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.[9]

3. Work-up and Purification:

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.[9][13]

Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc Strategy)

This protocol outlines the manual synthesis on a pre-loaded Threonine resin.

1. Materials:

  • Fmoc-Thr-Wang resin (or other suitable resin)

  • Fmoc-Ala-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol

2. Synthesis Cycle (for adding Alanine):

  • Resin Swelling: Swell the Fmoc-Thr-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat with fresh deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove piperidine.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-Ala-OH (3-5 eq) with HBTU (3-5 eq) and DIEA (6-10 eq) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a ninhydrin test to check for completion. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

3. Cleavage and Isolation:

  • After the final coupling and deprotection, wash the resin-bound dipeptide with DCM and dry it.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Filter to separate the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

  • Purify by reverse-phase HPLC.

Visualizations

G Solution-Phase this compound Synthesis Workflow cluster_coupling Coupling Step cluster_workup Work-up cluster_purification Purification Cbz-Ala-OH Cbz-Ala-OH Coupling Couple in DCM/THF Cbz-Ala-OH->Coupling H-Thr-OMe H-Thr-OMe H-Thr-OMe->Coupling CouplingReagents DCC/HOBt or DIC/Oxyma CouplingReagents->Coupling Filter Filter DCU/DIU Coupling->Filter Reaction Mixture Wash Aqueous Wash (Acid/Base) Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify Crude Product FinalProduct Pure Cbz-Ala-Thr-OMe Purify->FinalProduct

Caption: Solution-Phase Synthesis Workflow for Cbz-Ala-Thr-OMe.

G SPPS Workflow for this compound (Fmoc) Start Start with Fmoc-Thr-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Couple Fmoc-Ala-OH (HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cleavage Cleave from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification FinalProduct Pure H-Ala-Thr-OH Purification->FinalProduct

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

G Troubleshooting Low Yield in this compound Synthesis LowYield Low Yield Observed CheckCoupling Was coupling incomplete? (Ninhydrin Test) LowYield->CheckCoupling CheckDeprotection Was deprotection incomplete? CheckCoupling->CheckDeprotection No ImproveCoupling Solution: - Use stronger coupling agent - Double couple - Increase reaction time CheckCoupling->ImproveCoupling Yes CheckPurity Are there side products? CheckDeprotection->CheckPurity No ImproveDeprotection Solution: - Increase deprotection time - Use fresh reagents CheckDeprotection->ImproveDeprotection Yes OptimizeConditions Solution: - Check protecting groups - Optimize purification CheckPurity->OptimizeConditions Yes

Caption: Troubleshooting Logic for Low this compound Synthesis Yield.

References

Technical Support Center: L-Alanyl-L-Threonine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L-alanyl-L-threonine. The information is designed to help identify and resolve common issues related to byproduct formation and to provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of L-alanyl-L-threonine?

The synthesis of L-alanyl-L-threonine, particularly using solid-phase peptide synthesis (SPPS), is susceptible to several side reactions, primarily involving the hydroxyl group of the threonine residue. The most prevalent byproducts include:

  • Dehydration Product (Loss of 18 Da): This results from O-acylation of the threonine hydroxyl group followed by β-elimination, leading to the formation of a dehydroamino acid residue.[1]

  • O-Acylated Threonine: The hydroxyl group of threonine can act as a nucleophile and attack the activated carboxyl group of the incoming amino acid, forming an ester linkage.[1]

  • Deletion Sequences: Incomplete coupling or deprotection steps can lead to peptides missing one or more amino acid residues.[2][3][4]

  • Insertion Sequences: Excess use of amino acid reagents or impurities in the starting materials can cause the insertion of an extra amino acid.[2][4]

  • Racemization Products: The chiral center of the amino acids can undergo epimerization during the activation step, leading to diastereomeric impurities.[4][5]

  • O-Sulfonated Threonine: A less common side reaction where the hydroxyl group of threonine is modified to form a peptide sulfuric acid mono-ester, particularly during the cleavage of peptides containing arginine protected with Pmc or Mtr groups.[1][6]

Q2: How can I prevent the formation of the dehydration byproduct?

The formation of the dehydration byproduct, which presents as a mass loss of 18 Da in mass spectrometry analysis, is a strong indicator of an issue with the threonine residue.[1] To mitigate this, consider the following strategies:

  • Side-Chain Protection: The most effective method is to use a threonine derivative with its hydroxyl group protected. In Fmoc-SPPS, Fmoc-Thr(tBu)-OH is the standard choice. The tert-butyl (tBu) group is stable under the basic conditions used for Fmoc removal but is cleaved by strong acids like Trifluoroacetic acid (TFA) during the final cleavage from the resin.[1]

  • Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides, such as Fmoc-Ala-Thr(ΨMe,Mepro)-OH, can be highly effective. These derivatives mask the hydroxyl group and the amide nitrogen, which also helps to disrupt interchain hydrogen bonding that can lead to aggregation.[1]

  • Optimize Coupling Conditions: If you are already using a protected threonine, the protecting group might be partially labile, or the coupling conditions could be too harsh. Reducing the pre-activation times for the amino acid being coupled to the threonine residue can help minimize this side reaction.[1]

Q3: What is the impact of the choice of coupling reagent on byproduct formation?

Yes, the choice of coupling reagent and the activation time can significantly influence the extent of side reactions.[1] For sterically hindered amino acids or difficult couplings, more powerful reagents like HATU are often used.[1] However, prolonged pre-activation times can sometimes increase the formation of side products, including dehydration products.[1] It is crucial to optimize coupling conditions for problematic sequences.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Final Yield 1. Incomplete coupling reactions due to steric hindrance. 2. Peptide aggregation on the resin.[1] 3. Diketopiperazine formation.1. Use a more potent activating agent (e.g., HATU, HCTU). Double couple the amino acids. Monitor coupling completion with a ninhydrin (B49086) test. 2. Use a resin with a more hydrophilic linker (e.g., PEG-based). Synthesize at a higher temperature or use chaotropic salts. 3. Use a 2-chlorotrityl chloride resin. Couple the third amino acid immediately after deprotection of the second.
HPLC analysis shows a peak with a mass corresponding to the target peptide minus 18 Da. Dehydration of the threonine residue has occurred. This happens when an unprotected hydroxyl group gets O-acylated during a coupling step, followed by β-elimination.[1]1. Verify Protection: Ensure you are using side-chain protected threonine, such as Fmoc-Thr(tBu)-OH.[1] 2. Optimize Coupling: Reduce pre-activation times for the amino acid being coupled to the threonine residue. 3. Alternative Strategy: For difficult sequences, consider using a pseudoproline dipeptide at the problematic threonine position.[1]
Multiple unidentified peaks in the chromatogram. 1. Incomplete reactions leading to deletion sequences.[2][3] 2. Side reactions such as O-acylation and dehydration of threonine.[1] 3. Racemization of amino acids.[5]1. Ensure complete coupling and deprotection at each step using monitoring tests (e.g., ninhydrin). 2. Employ side-chain protection for threonine (Fmoc-Thr(tBu)-OH). 3. Use racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt).
Presence of a peak with the same mass but a different retention time. Diastereomeric impurities due to racemization of either the alanine (B10760859) or threonine residue during the activation step.[4][5]1. Use racemization-suppressing additives (e.g., HOBt, Oxyma). 2. Avoid prolonged activation times and excessive use of base.
Mass spectrometry shows a peak corresponding to the target peptide plus 80 Da. O-sulfonation of the threonine hydroxyl group. This can occur during the TFA cleavage of peptides containing arginine protected with Pmc or Mtr groups, especially without appropriate scavengers.[1][6]1. Ensure the use of appropriate scavengers in the cleavage cocktail (e.g., triisopropylsilane (B1312306), water, dithiothreitol).

Byproduct Formation Pathways

ByproductFormation ActivatedAla Activated L-Alanine PeptideBond L-Alanyl-L-Threonine (Desired Product) ActivatedAla->PeptideBond Peptide Bond Formation (Desired Pathway) Oacylation O-Acylation (Side Reaction) ActivatedAla->Oacylation Nucleophilic Attack by Thr -OH Threonine L-Threonine Residue (on resin) Threonine->PeptideBond Threonine->Oacylation EsterIntermediate O-Acyl Isopeptide Intermediate Oacylation->EsterIntermediate Dehydration β-Elimination (Dehydration) EsterIntermediate->Dehydration Dehydroalanine Dehydroalanine Byproduct (-18 Da) Dehydration->Dehydroalanine

Caption: Byproduct formation pathway in L-alanyl-L-threonine synthesis.

Experimental Protocols

Solid-Phase Synthesis of L-Alanyl-L-Threonine (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of L-alanyl-L-threonine on a Wang resin.

1. Resin Preparation and Swelling:

  • Accurately weigh 1.0 g of Fmoc-Thr(tBu)-Wang resin (assuming a loading of 0.5 mmol/g) and place it into a solid-phase synthesis vessel.

  • Add 10 mL of dimethylformamide (DMF) to the resin and allow it to swell for 1 hour at room temperature with gentle agitation.

  • After swelling, drain the DMF.

2. Fmoc Deprotection:

  • To the swollen resin, add 10 mL of 20% (v/v) piperidine (B6355638) in DMF.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the solution.

  • Add another 10 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

3. Amino Acid Coupling (L-Alanine):

  • Activation: In a separate vial, dissolve 3 equivalents of Fmoc-Ala-OH (relative to the resin loading, i.e., 1.5 mmol, 0.47 g) and 3 equivalents of HBTU (1.5 mmol, 0.57 g) in 5 mL of DMF. Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 0.52 mL) to the solution and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Monitoring: Perform a ninhydrin (Kaiser) test to ensure the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (5 x 10 mL).

4. Final Fmoc Deprotection:

  • Repeat step 2 to remove the Fmoc group from the newly added L-alanine.

5. Cleavage and Deprotection:

  • Treat the peptide-resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude L-alanyl-L-threonine by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Analytical Workflow for Byproduct Identification

AnalyticalWorkflow CrudePeptide Crude Peptide Product RPHPLC Reverse-Phase HPLC CrudePeptide->RPHPLC Purification & Separation LCMS LC-MS Analysis CrudePeptide->LCMS Initial Analysis PurifiedPeptide Purified L-Alanyl-L-Threonine RPHPLC->PurifiedPeptide Byproducts Byproduct Fractions RPHPLC->Byproducts MSMS MS/MS Sequencing Byproducts->MSMS Fragmentation Analysis NMR NMR Spectroscopy Byproducts->NMR Structural Analysis StructureElucidation Byproduct Structure Elucidation MSMS->StructureElucidation NMR->StructureElucidation

References

Technical Support Center: Optimizing Deprotection of Ala-Thr Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of Alanine-Threonine (Ala-Thr) dipeptide building blocks during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used for this compound building blocks in solid-phase peptide synthesis (SPPS)?

A1: In SPPS, the selection of protecting groups follows two main orthogonal strategies: Fmoc/tBu and Boc/Bzl.

  • Fmoc/tBu Strategy:

    • N-terminal Alanine: Protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.

    • Threonine Side Chain: The hydroxyl group is typically protected with the acid-labile tert-Butyl (tBu) group.

  • Boc/Bzl Strategy:

    • N-terminal Alanine: Protected with the acid-labile tert-Butoxycarbonyl (Boc) group.

    • Threonine Side Chain: The hydroxyl group is commonly protected with a Benzyl (Bzl) ether, which is also acid-labile but requires stronger acidic conditions for removal compared to the Boc group.

Q2: What are the primary challenges encountered during the deprotection of this compound sequences?

A2: The primary challenges include:

  • Incomplete Deprotection: This can be caused by peptide aggregation, where the growing peptide chain folds and hinders access of the deprotection reagents to the protecting group. This compound sequences can sometimes contribute to aggregation-prone sequences.

  • Diketopiperazine (DKP) Formation: This is a significant side reaction, especially at the dipeptide stage after the second amino acid has been coupled. The deprotected N-terminal amine of the Ala can attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic dipeptide.

  • Side Reactions during TFA Cleavage: When using the Fmoc/tBu strategy, the final cleavage from the resin and deprotection of the Threonine side chain is typically performed with Trifluoroacetic acid (TFA). This strong acid can generate reactive carbocations from the tBu group, which may lead to side reactions with sensitive residues if not properly scavenged.

Q3: How can I minimize aggregation during the synthesis of peptides containing this compound?

A3: To minimize aggregation, several strategies can be employed:

  • Use of Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide, such as Fmoc-Ala-Thr(ΨMe,Mepro)-OH, is a highly effective method. The oxazolidine (B1195125) ring structure of the pseudoproline disrupts the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation, thereby improving coupling efficiency and final yield.[1][2]

  • Chaotropic Agents and Alternative Solvents: Adding chaotropic salts like LiCl to the reaction mixture or using solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can help to disrupt secondary structures.

  • Microwave-Assisted Synthesis: The use of microwave energy can accelerate both coupling and deprotection reactions and the associated heating can help to break up aggregates.

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection of the N-terminal Alanine

Symptom:

  • Positive Kaiser test (blue beads) after the deprotection step, indicating free amines are not fully deprotected.

  • Presence of deletion sequences (missing this compound) in the final peptide, detected by Mass Spectrometry.

Possible Causes and Solutions:

Possible CauseSolution
Peptide Aggregation 1. Extend Deprotection Time: Increase the piperidine (B6355638) treatment time or perform a second deprotection step. 2. Use a Stronger Base: Employ a deprotection cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), such as 2% DBU / 5% piperazine (B1678402) in NMP. This has been shown to be more efficient than 20% piperidine in DMF for difficult sequences.[3][4] 3. Incorporate a Pseudoproline Dipeptide: Synthesize the peptide using Fmoc-Ala-Thr(ΨMe,Mepro)-OH to disrupt aggregation.
Insufficient Reagent Concentration or Volume 1. Ensure Adequate Reagent Volume: Use a sufficient volume of deprotection solution to fully swell and immerse the resin. 2. Check Reagent Concentration: Ensure the piperidine concentration in DMF is at the recommended level (typically 20%).
Issue 2: Significant Diketopiperazine (DKP) Formation

Symptom:

  • Low yield of the final peptide.

  • A major peak in the HPLC of the crude product corresponding to the mass of cyclo(this compound).

Possible Causes and Solutions:

Possible CauseSolution
Base-catalyzed Cyclization at the Dipeptide Stage 1. Use a 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance of the 2-CTC resin significantly suppresses DKP formation. 2. Couple the Third Amino Acid Immediately: After deprotection of the Ala residue, proceed immediately to the coupling of the next amino acid to minimize the time the free N-terminal amine is available to initiate cyclization. 3. Use a Pseudoproline Dipeptide: The conformational constraint imposed by the pseudoproline ring reduces the propensity for DKP formation.
Issue 3: Side Reactions During Final TFA Cleavage (Thr(tBu) Deprotection)

Symptom:

  • Unexpected peaks in the final HPLC/MS analysis, potentially corresponding to modifications of sensitive amino acids.

  • Incomplete removal of the tBu group from Threonine.

Possible Causes and Solutions:

Possible CauseSolution
Alkylation by tBu Cations Use an Effective Scavenger Cocktail: The tert-butyl cation generated from the deprotection of Thr(tBu) is a reactive electrophile that can modify nucleophilic residues like Trp or Met. A standard and effective cleavage cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). TIS is an excellent scavenger for these carbocations. For peptides containing multiple sensitive residues, Reagent K (TFA/phenol/water/thioanisole/EDT) can be used.[5]
Incomplete tBu Deprotection 1. Extend Cleavage Time: For longer peptides or those with multiple tBu-protected residues, extending the TFA cleavage time to 3-4 hours may be necessary. 2. Increase TFA Concentration: Ensure a high concentration of TFA (at least 90%) in the cleavage cocktail. Reducing the TFA content can lead to incomplete removal of the tBu group.[6]

Data Presentation

Table 1: Comparison of Deprotection Reagents for Fmoc Removal

Deprotection ReagentHalf-life (t1/2) of Fmoc RemovalTime for Complete DeprotectionNotes
20% Piperidine in DMF~7 seconds< 1.5 minutesStandard, effective for most sequences.
5% Piperazine in DMF~50 seconds~11 minutesSlower than piperidine, but can be a less toxic alternative.
5% Piperazine + 2% DBU in DMF~4 seconds< 1 minuteFaster than 20% piperidine, highly effective for difficult or aggregation-prone sequences.[7]

Table 2: Impact of Pseudoproline Dipeptides on Peptide Synthesis Yield

Peptide SequenceSynthesis StrategyCrude Purity (%)Isolated Yield (%)
"Difficult" 10-mer peptideStandard Fmoc-amino acids< 10% (multiple deletion products)Very low
"Difficult" 10-mer peptideWith Fmoc-Ala-Thr(ΨMe,Mepro)-OH> 70%Significantly improved

Data is representative and compiled from studies on difficult peptide sequences where aggregation is a major issue. Absolute values are sequence-dependent.[1][8]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of N-terminal Alanine
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Drain: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes at room temperature. For difficult sequences, this step can be repeated.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test to confirm the complete deprotection of the N-terminal amine. A yellow/colorless result indicates a successful deprotection.

Protocol 2: Final Cleavage and Deprotection of Thr(tBu)
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

Visualizations

Deprotection_Workflow cluster_fmoc Fmoc-Ala Deprotection cluster_tfa Final Cleavage & Thr(tBu) Deprotection Resin Peptide-Resin (Fmoc-Ala-Thr(tBu)-...) Swell Swell Resin in DMF Resin->Swell Add_Piperidine Add 20% Piperidine/DMF Swell->Add_Piperidine Agitate Agitate 5-10 min Add_Piperidine->Agitate Wash_DMF Wash with DMF Agitate->Wash_DMF Kaiser_Test Kaiser Test Wash_DMF->Kaiser_Test Kaiser_Test->Add_Piperidine Failure (Blue) Deprotected_Resin Deprotected Resin (H-Ala-Thr(tBu)-...) Kaiser_Test->Deprotected_Resin Success (Yellow) Dry_Resin Dry Deprotected Resin Deprotected_Resin->Dry_Resin Add_TFA Add TFA/TIS/H2O (95:2.5:2.5) Dry_Resin->Add_TFA Cleave Agitate 2-3 hours Add_TFA->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Isolate Isolate & Dry Peptide Precipitate->Isolate Crude_Peptide Crude Peptide Isolate->Crude_Peptide

Caption: Standard workflow for deprotection of Fmoc-Ala-Thr(tBu) peptides.

Troubleshooting_Deprotection Start Deprotection Issue Observed Issue What is the primary symptom? Start->Issue Incomplete_Deprotection Incomplete Deprotection (Positive Kaiser Test) Issue->Incomplete_Deprotection Deletion Sequences DKP High DKP Formation Issue->DKP Low Yield / Cyclic Dipeptide TFA_Side_Reactions Side Reactions during TFA Cleavage Issue->TFA_Side_Reactions Unexpected Adducts Cause_Aggregation Is aggregation suspected? Incomplete_Deprotection->Cause_Aggregation Use_Pseudoproline Solution: Use Pseudoproline Dipeptide Cause_Aggregation->Use_Pseudoproline Yes Stronger_Base Solution: Use DBU/Piperazine Cause_Aggregation->Stronger_Base Yes Extend_Time Solution: Extend Deprotection Time Cause_Aggregation->Extend_Time No Resin_Type What resin is being used? DKP->Resin_Type Use_2CTC Solution: Switch to 2-CTC Resin Resin_Type->Use_2CTC Wang or other ester-based Immediate_Coupling Solution: Immediate coupling of 3rd AA Resin_Type->Immediate_Coupling Any Scavengers Are scavengers being used? TFA_Side_Reactions->Scavengers Use_TIS Solution: Use TFA/TIS/H2O cocktail Scavengers->Use_TIS No or Ineffective Check_Cleavage_Time Solution: Optimize cleavage time Scavengers->Check_Cleavage_Time Yes

Caption: Troubleshooting decision tree for this compound deprotection issues.

References

Technical Support Center: Mass Spectrometry Analysis of Ala-Thr

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry fragmentation of the dipeptide Alanine-Threonine (Ala-Thr).

Troubleshooting Guides

Q1: Why am I seeing a low signal or no peak at all for my this compound sample?

A1: Low signal intensity is a common issue in mass spectrometry.[1] Several factors could be contributing to this problem:

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, you may not achieve a strong enough signal. Conversely, an overly concentrated sample can lead to ion suppression.[1]

  • Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity. Experiment with different methods, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to optimize the ionization of this compound.

  • Instrument Calibration and Tuning: Regular calibration and tuning of the mass spectrometer are crucial for optimal performance. This includes verifying the settings for the ion source, mass analyzer, and detector.[1]

  • Sample Purity: Contaminants in your sample can interfere with the ionization of the target peptide. Ensure proper sample cleanup and use high-purity solvents and reagents.

Q2: My observed m/z values for this compound fragments do not match the theoretical values. What could be the cause?

A2: Discrepancies between observed and theoretical m/z values can arise from several sources:

  • Mass Calibration: The mass spectrometer must be properly calibrated. Perform regular mass calibration with appropriate standards to ensure accurate mass measurements.[1]

  • Instrument Resolution: Insufficient mass resolution can make it difficult to distinguish between ions with similar m/z values. Ensure your instrument is operating at the appropriate resolution for your experiment.

  • Adduct Formation: The peptide may have formed adducts with salts (e.g., sodium or potassium) present in the sample or mobile phase, leading to a higher than expected m/z value.

  • Incorrect Precursor Ion Selection: If performing tandem mass spectrometry (MS/MS), ensure that the correct precursor ion for this compound was isolated.

Q3: I am observing unexpected peaks in my mass spectrum. How can I identify them?

A3: Unexpected peaks can originate from various sources:

  • Contaminants: Common contaminants include keratins from skin and hair, polymers from lab equipment, and detergents used in sample preparation.

  • In-source Fragmentation: The this compound peptide may be fragmenting in the ion source before entering the mass analyzer. This can be influenced by source conditions such as temperature and voltage.

  • Post-Translational or Chemical Modifications: The peptide may have undergone modifications such as oxidation or deamidation, resulting in mass shifts.

  • Presence of Other Peptides: If your sample is not pure, you may be observing fragments from other peptides.

Q4: The fragmentation of my this compound sample is poor, and I am not seeing the expected b- and y-ions. How can I improve fragmentation?

A4: Optimizing fragmentation is key to obtaining structural information:

  • Collision Energy: The collision energy used in collision-induced dissociation (CID) is a critical parameter. A systematic optimization of the collision energy is necessary to achieve the desired fragmentation pattern.

  • Charge State: Higher charge states of the precursor ion often fragment more efficiently. You can try to promote the formation of multiply charged ions by adjusting the ESI source conditions.

  • Fragmentation Method: Besides CID, other fragmentation techniques like Higher-energy C-trap Dissociation (HCD) or Electron-Transfer Dissociation (ETD) can provide complementary fragmentation information.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical monoisotopic mass of the this compound dipeptide?

A1: The monoisotopic mass of a peptide is calculated by summing the monoisotopic masses of its constituent amino acid residues and the mass of a water molecule.

  • Monoisotopic mass of Alanine (Ala): 71.03711 u

  • Monoisotopic mass of Threonine (Thr): 101.04768 u

  • Monoisotopic mass of Water (H₂O): 18.01056 u

  • Theoretical Monoisotopic Mass of this compound: 71.03711 + 101.04768 + 18.01056 = 190.09535 u

The protonated molecule [M+H]⁺ would have an m/z of 191.10263 .

Q2: What are b- and y-ions in peptide fragmentation?

A2: In tandem mass spectrometry, peptides are fragmented along the peptide backbone.

  • b-ions are N-terminal fragments, meaning the charge is retained on the N-terminus of the peptide.

  • y-ions are C-terminal fragments, where the charge is retained on the C-terminus. The analysis of the m/z values of these fragment ions allows for the determination of the peptide's amino acid sequence.

Q3: What are the expected m/z values for the b- and y-ions of this compound?

A3: The fragmentation of this compound will primarily produce a b₁ ion and a y₁ ion.

Ion TypeSequenceTheoretical m/z ([M+H]⁺)
Precursor IonThis compound191.1026
b₁Ala72.04439
y₁Thr119.05596

Q4: How can I predict the fragmentation pattern of a peptide?

A4: Several online tools and software packages can predict the m/z values of fragment ions for a given peptide sequence. These tools are invaluable for interpreting experimental mass spectra. Some examples include PeptideCutter and various other peptide analysis tools available through proteomics resources like ExPASy.

Experimental Protocol: Tandem Mass Spectrometry of this compound

This protocol outlines a general procedure for the analysis of the dipeptide this compound using tandem mass spectrometry.

1. Sample Preparation: a. Dissolve the synthetic this compound peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1-10 pmol/µL. b. Ensure all solvents and reagents are of high purity (LC-MS grade) to minimize contamination.

2. Mass Spectrometer Setup and Calibration: a. Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution. b. Set up the instrument in positive ion mode for electrospray ionization (ESI).

3. MS1 Scan: a. Infuse the sample into the mass spectrometer. b. Acquire a full scan (MS1) to identify the precursor ion of this compound, which is the protonated molecule [M+H]⁺ at an m/z of approximately 191.10.

4. Tandem MS (MS/MS) Analysis: a. Isolate the precursor ion of this compound (m/z 191.10) in the mass analyzer. b. Subject the isolated precursor ion to collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen). c. Optimize the collision energy to achieve efficient fragmentation. This may require performing several experiments with varying collision energies. d. Acquire the product ion spectrum (MS2), which will show the m/z values of the resulting fragment ions (b₁ and y₁).

5. Data Analysis: a. Analyze the MS2 spectrum to identify the peaks corresponding to the b₁ and y₁ ions. b. Compare the experimentally observed m/z values with the theoretical values to confirm the identity of the fragments and the sequence of the dipeptide.

This compound Fragmentation Pathway

Ala_Thr_Fragmentation cluster_precursor Precursor Ion (this compound) Ala_Thr H-Ala-Thr-OH [M+H]⁺ = 191.10 b1 b₁ ion (Ala) m/z = 72.04 Ala_Thr->b1 Fragmentation y1 y₁ ion (Thr) m/z = 119.06 Ala_Thr->y1 Fragmentation

Caption: Fragmentation of the this compound dipeptide into its corresponding b₁ and y₁ ions.

References

Technical Support Center: NMR Analysis of Ala-Thr Synthesis Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of Alanine-Threonine (Ala-Thr) dipeptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR spectra for impurities encountered during this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in my crude this compound NMR spectrum?

A1: Common impurities in solid-phase peptide synthesis (SPPS) of this compound include unreacted N-protected starting materials (e.g., Fmoc-Ala-OH, Boc-Ala-OH, Fmoc-Thr(tBu)-OH), deletion sequences (unreacted threonine resin coupled with a capping agent like acetic anhydride), and side-products formed during synthesis and workup.[1][2][3] One common side-product is the formation of a diketopiperazine (a cyclic dipeptide, cyclo(this compound))[4], especially if the N-terminal protection is removed while the dipeptide is still attached to the resin. Racemization during amino acid activation can also lead to the formation of diastereomers (e.g., D-Ala-L-Thr, L-Ala-D-Thr).[3]

Q2: My ¹H NMR spectrum is very complex. How can I begin to assign the peaks?

A2: A systematic approach is crucial. Start by identifying the distinct spin systems for each amino acid using a 2D TOCSY (Total Correlation Spectroscopy) experiment. Alanine will show a characteristic correlation between the amide proton (NH), the α-proton (Hα), and the β-methyl protons (Hβ). Threonine has a more extended spin system, with correlations between the NH, Hα, Hβ, and the γ-methyl protons (Hγ). Once you identify the spin systems for the desired L-Ala-L-Thr product, you can look for other, less intense spin systems that may correspond to impurities. 2D COSY (Correlation Spectroscopy) will help confirm direct J-coupling between adjacent protons.

Q3: How can I confirm the presence of unreacted, protected amino acids?

A3: Unreacted starting materials will have characteristic signals for their protecting groups. For Fmoc-protected amino acids, look for the aromatic protons of the fluorenyl group, typically between 7.3 and 7.8 ppm. For Boc-protected amino acids, a strong singlet for the nine equivalent protons of the tert-butyl group will be present around 1.4 ppm. Comparing the spectrum of your crude product to reference spectra of the starting materials is the most direct way to confirm their presence.

Q4: I suspect I have a diastereomer (e.g., D-Ala-L-Thr) in my sample. How can I identify it using NMR?

A4: Diastereomers are distinct chemical compounds and, in a chiral environment (like a deuterated solvent), will have different NMR spectra. You should look for a second, less intense set of peaks with similar multiplicity and coupling patterns to your main L-Ala-L-Thr product. The chemical shifts of the Hα protons are particularly sensitive to changes in stereochemistry. High-field NMR may be required to resolve these small differences in chemical shifts.

Q5: What do the signals for a diketopiperazine impurity look like?

A5: The formation of cyclo(this compound) results in a more rigid cyclic structure. This leads to distinct chemical shifts, often with the Hα protons shifted compared to the linear dipeptide. Due to the cyclic nature, there are no terminal amine or carboxylic acid groups, which simplifies the spectrum in those regions. The amide protons will still be present and will show coupling to their respective Hα protons.

Troubleshooting Guides: Impurity Identification

This section provides a structured approach to identifying common impurities in this compound synthesis via NMR.

Problem 1: Unexpected peaks in the aromatic region (7.0-8.0 ppm).
  • Possible Cause: Presence of unreacted Fmoc-protected Alanine or Threonine.

  • Troubleshooting Steps:

    • Run a ¹H NMR of your crude product.

    • Compare the aromatic region of your spectrum to a reference spectrum of your Fmoc-protected starting materials.

    • The characteristic multiplet pattern of the fluorenyl group protons between ~7.3 and 7.8 ppm is a strong indicator of this impurity.

Problem 2: A large, uncoupled singlet around 1.4 ppm.
  • Possible Cause: Presence of unreacted Boc-protected Alanine or Threonine, or residual tert-butyl protecting groups on the threonine side chain.

  • Troubleshooting Steps:

    • Examine the ¹H NMR spectrum for a strong singlet at approximately 1.4 ppm.

    • This peak corresponds to the nine equivalent protons of the tert-butoxycarbonyl (Boc) group or the tert-butyl (tBu) side-chain protecting group.

    • Its presence indicates incomplete deprotection of the starting materials or the threonine side chain.

Problem 3: A second set of dipeptide signals with slightly different chemical shifts.
  • Possible Cause: Diastereomeric impurity due to racemization.

  • Troubleshooting Steps:

    • Carefully analyze the regions corresponding to the Hα, Hβ, and methyl protons of both Alanine and Threonine.

    • The presence of a minor set of peaks with identical splitting patterns but slightly shifted chemical shifts is indicative of a diastereomer (e.g., D-Ala-L-Thr).

    • The integration of the minor set of signals relative to the major (desired) product can be used to quantify the level of diastereomeric impurity.

Data Presentation: NMR Chemical Shifts

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in D₂O

ProtonL-Ala-L-Thr (Product)Unreacted Boc-Ala-OHUnreacted Fmoc-Thr(tBu)-OHcyclo(this compound)
Ala Hα ~4.15 (q)~4.10 (m)-~4.05 (m)
Ala Hβ (CH₃) ~1.45 (d)~1.40 (d)-~1.50 (d)
Thr Hα ~4.25 (d)-~4.30 (m)~4.10 (m)
Thr Hβ ~4.10 (m)-~4.20 (m)~4.20 (m)
Thr Hγ (CH₃) ~1.20 (d)-~1.25 (d)~1.30 (d)
Boc (CH₃)₃ -~1.45 (s)--
Fmoc Aromatic --~7.3-7.8 (m)-
tBu (CH₃)₃ --~1.30 (s)-

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in D₂O

CarbonL-Ala-L-Thr (Product)Unreacted Boc-Ala-OHUnreacted Fmoc-Thr(tBu)-OHcyclo(this compound)
Ala Cα ~52.5~51.5-~54.0
Ala Cβ ~19.0~19.5-~20.0
Ala C=O ~175.0~177.0-~172.0
Thr Cα ~61.0-~60.0~62.0
Thr Cβ ~68.0-~75.0~69.0
Thr Cγ ~20.0-~20.5~21.0
Thr C=O ~174.0-~173.0~171.0
Boc Cq -~80.0--
Boc CH₃ -~28.5--
Fmoc Carbons --~47.5, ~67.0, ~120-144-
tBu Cq --~75.0-
tBu CH₃ --~28.0-

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 1-5 mg of the crude or purified peptide. Dissolve the sample in 0.5 mL of a deuterated solvent. For peptides, D₂O is common, but DMSO-d₆ can also be used if solubility is an issue.

  • Adjust pH (for D₂O samples): The chemical shifts of amide and carboxyl protons are pH-dependent. For consistent results, adjust the pH of the D₂O solution to a defined value (e.g., pH 5.0) using small amounts of DCl or NaOD. The uncorrected pH meter reading (pD) can be estimated as pD = pH_reading + 0.4.

  • Add Internal Standard: Add a small, known amount of an internal reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt). These compounds provide a reference signal at 0.00 ppm for accurate chemical shift calibration.

  • Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is sufficient for the NMR spectrometer's receiver coil (typically ~4 cm).

  • Equilibrate: Allow the sample to equilibrate to the desired temperature inside the NMR spectrometer before starting any experiments.

Protocol 2: Acquiring a 2D TOCSY Spectrum
  • Setup 1D Proton Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate transmitter offset.

  • Select TOCSY Pulse Program: Choose a TOCSY pulse sequence with water suppression if the sample is in D₂O (e.g., dipsi2esgpph on Bruker instruments).

  • Set TOCSY Mixing Time: The mixing time determines the extent of magnetization transfer through the spin system. For a dipeptide, a mixing time of 60-80 ms (B15284909) is typically sufficient to observe correlations between the amide proton and all other protons within the same amino acid residue.

  • Set Acquisition Parameters: Set the number of scans and increments in the indirect dimension (F1) to achieve the desired resolution and signal-to-noise ratio. For a moderately concentrated sample, 8-16 scans per increment and 256-512 increments are a good starting point.

  • Process and Analyze: After acquisition, Fourier transform the data in both dimensions. Phase the spectrum and analyze the cross-peaks to identify the spin systems of Alanine and Threonine.

Visualization of Workflows and Relationships

Workflow for Impurity Identification```dot

impurity_identification_workflow start Crude this compound Product prepare_sample Prepare NMR Sample (D2O or DMSO-d6 with reference) start->prepare_sample acquire_1h Acquire 1D 1H NMR Spectrum prepare_sample->acquire_1h analyze_1h Analyze 1D 1H Spectrum acquire_1h->analyze_1h check_protecting_groups Check for Protecting Group Signals (~1.4 ppm for Boc, ~7.3-7.8 ppm for Fmoc) analyze_1h->check_protecting_groups unreacted_impurity Impurity Identified: Unreacted Starting Material check_protecting_groups->unreacted_impurity Yes no_pg No Protecting Group Signals check_protecting_groups->no_pg No acquire_2d Acquire 2D NMR (COSY, TOCSY) no_pg->acquire_2d analyze_tocsy Analyze TOCSY for Spin Systems acquire_2d->analyze_tocsy main_product Identify L-Ala-L-Thr Spin Systems analyze_tocsy->main_product other_spin_systems Are other spin systems present? main_product->other_spin_systems no_other_systems Primarily Pure Product other_spin_systems->no_other_systems No yes_other_systems Analyze Minor Spin Systems other_spin_systems->yes_other_systems Yes check_diastereomer Compare minor signals to main product. Slightly shifted? Same J-coupling? yes_other_systems->check_diastereomer diastereomer Impurity Identified: Diastereomer check_diastereomer->diastereomer Yes other_impurity Potential other impurity (e.g., Diketopiperazine, Deletion Sequence). Further analysis needed (e.g., HSQC, MS). check_diastereomer->other_impurity No

Caption: Relationship and typical workflow of key NMR experiments for peptide analysis.

References

Validation & Comparative

A Comparative Guide to Ala-Thr and Thr-Ala Dipeptides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the physicochemical and biological properties of the isomeric dipeptides L-Alanyl-L-Threonine (Ala-Thr) and L-Threonyl-L-Alanine (Thr-Ala) is crucial for their application in therapeutic and research contexts. The sequence of amino acids in a dipeptide, even when the constituent residues are the same, can significantly influence its structural and functional characteristics.

This guide provides a comprehensive comparison of this compound and Thr-Ala, summarizing their key physicochemical properties and outlining experimental protocols for their synthesis and evaluation. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate dipeptide for their specific applications.

Physicochemical Properties: A Tale of Two Isomers

The arrangement of alanine (B10760859) and threonine residues imparts distinct physicochemical characteristics to the resulting dipeptides. While both share the same molecular formula and weight, their spatial arrangement affects properties such as isoelectric point, hydrophobicity, and potentially, their solubility and stability.

PropertyThis compoundThr-AlaReference
Molecular Formula C7H14N2O4C7H14N2O4[1][2]
Molecular Weight 190.20 g/mol 190.20 g/mol [1][2]
Predicted Isoelectric Point (pI) ~5.6~5.6
Predicted XLogP3 -3.9-3.9[1]

Note: Predicted values are generated using computational models and should be experimentally verified.

The isoelectric point (pI) is a critical parameter influencing a peptide's solubility and its interaction with biological membranes and other molecules. For both this compound and Thr-Ala, with a non-ionizable side chain in alanine and a neutral polar side chain in threonine, the pI is predicted to be in the weakly acidic range. This is due to the presence of the N-terminal amino group and the C-terminal carboxyl group.

Biological Activity: An Area Ripe for Exploration

Currently, there is a notable lack of specific comparative data on the biological activities of this compound and Thr-Ala. While dipeptides, in general, are known to possess a range of biological functions, including antioxidant and signaling roles, the specific activities of these two isomers remain largely uncharacterized.[3] The difference in the terminal amino acid could influence their recognition by cellular transporters, receptors, and enzymes, potentially leading to distinct biological effects.

Cell Permeability: The sequence of amino acids can impact a dipeptide's ability to cross cell membranes. The differing presentation of the alanine and threonine side chains in this compound versus Thr-Ala may result in differential interactions with membrane components, affecting their passive diffusion or transport via carrier proteins.

Enzymatic Stability: The susceptibility of a dipeptide to degradation by peptidases is heavily dependent on the amino acid residues at the N- and C-termini. Therefore, it is expected that this compound and Thr-Ala will exhibit different rates of hydrolysis in the presence of various proteases and peptidases. For instance, the rate of cleavage by aminopeptidases would likely differ due to the different N-terminal residues.

Further experimental investigation is required to elucidate and compare the specific biological activities of these two dipeptides.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound and Thr-Ala dipeptides.

Dipeptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. The following outlines a general protocol using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis

Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Wash1 Wash Deprotection1->Wash1 Piperidine (B6355638) Coupling 3. Amino Acid Coupling Wash2 Wash Coupling->Wash2 Coupling Reagents (e.g., HBTU/DIPEA) Wash1->Coupling Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Repeat for next amino acid Wash3 Wash Cleavage 4. Cleavage from Resin Wash3->Cleavage Purification 5. Purification (HPLC) Cleavage->Purification Cleavage Cocktail (e.g., TFA) Deprotection2->Wash3

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Thr(tBu)-OH)

  • Rink Amide or Wang resin

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • First Amino Acid Coupling (for this compound):

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate Fmoc-Thr(tBu)-OH with coupling reagents and couple it to the resin.

    • Wash the resin with DMF.

  • Second Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin-bound threonine.

    • Wash the resin with DMF.

    • Activate Fmoc-Ala-OH and couple it to the N-terminus of the threonine.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the dipeptide and remove the side-chain protecting group.

  • Purification: Purify the crude peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the dipeptide using mass spectrometry and analytical HPLC.

For the synthesis of Thr-Ala, the order of amino acid coupling is reversed.

Determination of Isoelectric Point (pI)

The isoelectric point can be determined experimentally using isoelectric focusing (IEF) or by titration.

Workflow for Isoelectric Point Determination by Titration

SamplePrep 1. Dissolve Peptide in Acidic Solution Titration 2. Titrate with Standard Base SamplePrep->Titration DataAcq 3. Record pH vs. Titrant Volume Titration->DataAcq Analysis 4. Plot Titration Curve DataAcq->Analysis pICalc 5. Determine pKa values and Calculate pI Analysis->pICalc

Caption: Experimental workflow for determining the isoelectric point by potentiometric titration.[4]

Materials:

  • Purified dipeptide

  • Standardized strong acid (e.g., HCl)

  • Standardized strong base (e.g., NaOH)

  • pH meter and electrode

  • Stir plate and stir bar

Procedure:

  • Dissolve a known amount of the dipeptide in a known volume of standardized acid.

  • Titrate the solution with a standardized base, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of base added to generate a titration curve.

  • Determine the pKa values from the inflection points of the titration curve.

  • Calculate the pI as the average of the pKa values for the N-terminal amino group and the C-terminal carboxyl group.[5]

Solubility Assay

The aqueous solubility of the dipeptides can be determined using the shake-flask method.[6][7]

Materials:

  • Purified dipeptide

  • Distilled or deionized water

  • Shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Add an excess amount of the dipeptide to a known volume of water.

  • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).[7]

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Determine the concentration of the dipeptide in the supernatant using a calibrated analytical method.

Enzymatic Stability Assay

The stability of the dipeptides against enzymatic degradation can be assessed by incubating them with relevant enzymes and monitoring their degradation over time.[8]

Workflow for In Vitro Enzymatic Degradation Assay

Incubation 1. Incubate Peptide with Enzyme Sampling 2. Collect Aliquots at Time Points Incubation->Sampling Quenching 3. Quench Reaction Sampling->Quenching e.g., add acid or organic solvent Analysis 4. Analyze by LC-MS Quenching->Analysis Data 5. Quantify Remaining Peptide Analysis->Data

Caption: General workflow for an in vitro enzymatic degradation assay of a dipeptide.[9]

Materials:

  • Purified dipeptides

  • Relevant enzymes (e.g., pepsin, trypsin, chymotrypsin, plasma)

  • Incubation buffer (e.g., simulated gastric fluid, simulated intestinal fluid, phosphate-buffered saline)

  • Quenching solution (e.g., trichloroacetic acid, acetonitrile)

  • LC-MS system

Procedure:

  • Incubate a known concentration of the dipeptide with the selected enzyme in the appropriate buffer at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding a quenching solution.

  • Centrifuge to precipitate the enzyme.

  • Analyze the supernatant by LC-MS to quantify the amount of remaining intact dipeptide.

  • Calculate the degradation rate and half-life of the dipeptide.

Conclusion

The isomeric dipeptides this compound and Thr-Ala, while simple in composition, are expected to exhibit distinct physicochemical and biological properties due to the sequential arrangement of their constituent amino acids. This guide provides a foundational comparison based on predicted properties and outlines detailed experimental protocols to enable researchers to further investigate and characterize these dipeptides. The presented methodologies for synthesis, pI determination, solubility, and stability assays will facilitate the generation of robust experimental data, which is essential for the informed selection and application of this compound and Thr-Ala in drug development and scientific research. Further studies are crucial to elucidate the specific biological activities of these dipeptides and to understand how their isomeric nature influences their function.

References

A Comparative Guide to the Biological Activity of Ala-Thr and Its Modified Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Alanine-Threonine (Ala-Thr) serves as a fundamental building block in numerous proteins and peptides. Its inherent simplicity, however, belies the potential for significant modulation of biological activity through targeted chemical modifications. This guide provides a comparative overview of the biological activity of the parent dipeptide, this compound, against a selection of its modified analogs. The data presented herein, while illustrative and based on established principles of peptidomimetic chemistry, aims to guide researchers in the rational design of novel dipeptide-based therapeutics.

Data Presentation: Comparative Biological Activity

The following table summarizes the hypothetical biological activities of this compound and its modified analogs against a panel of assays, including antimicrobial, anti-inflammatory, and cytotoxic evaluations. Modifications include substitution of the Alanine or Threonine residue with amino acids of varying properties (e.g., hydrophobic, charged), N-methylation of the peptide bond, and C-terminal modification to an amide.

Compound IDSequence/ModificationAntimicrobial Activity (MIC, µg/mL) vs. E. coliAnti-inflammatory Activity (IC50, µM) - NO Inhibition in RAW 264.7 cellsCytotoxicity (IC50, µM) vs. HeLa Cells
AT-01 This compound>1000>500>500
AT-02 Phe-Thr250150200
AT-03 Ala-Val500300400
AT-04 Ala-Lys125250350
AT-05 N-Me-Ala-Thr>1000450>500
AT-06 This compound-NH₂800400450

Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes. It is based on established principles of structure-activity relationships in peptides and is intended to demonstrate potential trends resulting from the described modifications.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strain and Culture Conditions: Escherichia coli (ATCC 25922) is cultured in Mueller-Hinton Broth (MHB) at 37°C with continuous agitation.

  • Preparation of Peptide Stock Solutions: Peptides are dissolved in sterile deionized water or a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Microdilution Assay:

    • A 96-well microtiter plate is used.

    • Serial two-fold dilutions of each peptide are prepared in MHB, ranging from 1000 µg/mL to 1.95 µg/mL.

    • A bacterial suspension is prepared and diluted to a final concentration of 5 x 10⁵ CFU/mL.

    • 100 µL of the bacterial suspension is added to each well containing 100 µL of the diluted peptide solutions.

    • Positive (bacteria in MHB without peptide) and negative (MHB only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
  • Cell Line and Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Peptide Treatment and Stimulation:

    • The culture medium is replaced with fresh medium containing various concentrations of the test peptides.

    • Cells are pre-incubated with the peptides for 1 hour.

    • Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Nitrite (B80452) Quantification (Griess Assay):

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system according to the manufacturer's instructions.

    • The absorbance at 540 nm is measured using a microplate reader.

  • Calculation of IC50: The concentration of peptide that inhibits 50% of the LPS-induced NO production (IC50) is calculated from a dose-response curve.

Cytotoxicity Assay: MTT Assay
  • Cell Line and Culture: HeLa (human cervical cancer) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Peptide Treatment: The medium is replaced with fresh medium containing serial dilutions of the test peptides. A vehicle control (medium with the same concentration of solvent used to dissolve the peptides) is also included.

  • MTT Incubation:

    • After 48 hours of incubation with the peptides, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Calculation of IC50: The IC50 value, the concentration of peptide that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Visualizations

Signaling Pathway Diagram

cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Peptide Bioactive Dipeptide (e.g., AT-04) Peptide->Receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Biological_Response Biological Response (e.g., Anti-inflammatory) Transcription_Factor->Biological_Response

Caption: Hypothetical signaling pathway for a bioactive dipeptide.

Experimental Workflow Diagram

cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis AlaThr This compound (Parent) Antimicrobial Antimicrobial Assay (MIC) AlaThr->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) AlaThr->Anti_inflammatory Cytotoxicity Cytotoxicity Assay (MTT) AlaThr->Cytotoxicity Analogs Modified Analogs (AT-02 to AT-06) Analogs->Antimicrobial Analogs->Anti_inflammatory Analogs->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anti_inflammatory->SAR Cytotoxicity->SAR

Caption: Experimental workflow for comparative bioactivity screening.

Comparative analysis of Ala-Thr synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Ala-Thr (Alanyl-Threonine)

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of peptides is a cornerstone of innovation. This guide provides a comparative analysis of the three primary methodologies for synthesizing the dipeptide this compound: solution-phase peptide synthesis (SPPS), solid-phase peptide synthesis (SPPS), and enzymatic synthesis. We will delve into the experimental protocols, quantitative performance, and workflow of each method to provide a comprehensive resource for selecting the optimal approach for your research needs.

Quantitative Performance Comparison

The choice of synthesis method is often a trade-off between scale, speed, purity, and cost. The following table summarizes the key performance indicators for each method in the context of this compound synthesis.

FeatureSolution-Phase Synthesis (SPS)Solid-Phase Synthesis (SPPS)Enzymatic Synthesis
Typical Yield 60-80%>95% (crude)38-92%
Purity (crude) Variable, requires purification at each stepHighHigh
Reaction Time Days to weeksHours to daysHours
Scalability Highly scalable (grams to kilograms)Milligrams to gramsMilligrams to grams
Purification Complex, multiple stepsSimplified, single final cleavage and purificationSimplified, often minimal purification needed
Automation LimitedHighly automatablePotential for automation in flow chemistry
Cost Lower reagent cost for large scale, but labor-intensiveHigher reagent and resin costPotentially lower cost with reusable enzymes

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using each of the three techniques.

Solution-Phase Peptide Synthesis (SPS)

This classical approach involves the coupling of amino acids in a homogenous solution. Protecting groups are used to control the reaction, and intermediates are isolated and purified after each step.

Protocol:

  • Protection of Alanine (B10760859):

    • Protect the amino group of L-Alanine with a tert-butyloxycarbonyl (Boc) group. Dissolve L-Alanine in a 1:1 mixture of dioxane and water. Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O and stir at room temperature. Maintain the pH at 9-10 by adding 2N NaOH.

    • After the reaction is complete (monitored by TLC), acidify the solution to pH 2-3 with cold 1N HCl.

    • Extract the Boc-Ala-OH with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the protected amino acid.

  • Protection of Threonine:

    • Protect the carboxylic acid group of L-Threonine as a methyl ester. Suspend L-Threonine in methanol (B129727) and bubble dry HCl gas through the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain H-Thr-OMe·HCl.

  • Peptide Coupling:

    • Dissolve Boc-Ala-OH (1 equivalent), H-Thr-OMe·HCl (1 equivalent), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a suitable solvent like dichloromethane (B109758) (DCM).

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (1 equivalent), to neutralize the hydrochloride salt.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • The byproduct, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.

  • Deprotection:

    • To remove the Boc group, dissolve the protected dipeptide (Boc-Ala-Thr-OMe) in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25% TFA/DCM).

    • Stir for 1-2 hours at room temperature.

    • Evaporate the solvent and excess TFA.

    • To remove the methyl ester, dissolve the resulting peptide in a mixture of methanol and water and add LiOH.

    • Monitor the reaction by TLC and neutralize with a mild acid upon completion.

  • Purification:

    • The final dipeptide, this compound, is purified by recrystallization or column chromatography.

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves assembling the peptide chain on an insoluble resin support, which simplifies the purification process as excess reagents and byproducts are removed by washing.[1] The Fmoc/tBu strategy is a widely used approach.[2]

Protocol:

  • Resin Preparation:

    • Swell Fmoc-Thr(tBu)-Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the threonine on the resin by treating it with a 20% solution of piperidine (B6355638) in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF to remove the piperidine and the deprotection byproducts.

  • Amino Acid Coupling:

    • In a separate vial, activate Fmoc-Ala-OH (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and a base such as DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF to remove excess reagents.

  • Final Fmoc Deprotection:

    • Remove the Fmoc group from the N-terminal alanine using 20% piperidine in DMF as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIPS), for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group.[1]

    • Filter the resin and collect the filtrate.

  • Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Wash the peptide pellet with cold ether and dry it under vacuum.

    • Purify the crude this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly specific alternative for peptide bond formation. L-threonine transaldolases can be used for the synthesis of β-hydroxy amino acids.[5] While not a direct peptide ligation, a chemoenzymatic approach can be envisioned. A more direct enzymatic peptide synthesis can be achieved using engineered ligases. For this guide, a transaldolase-based chemoenzymatic route is outlined.

Protocol:

  • Enzyme Preparation:

    • Express and purify a suitable L-threonine transaldolase, such as ObiH, from an E. coli expression system.[5]

  • Generation of Glycine (B1666218) Intermediate:

    • In a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5), incubate L-threonine with the purified L-threonine transaldolase. The enzyme will catalyze the retro-aldol cleavage of L-threonine to generate a glycine-enzyme intermediate and acetaldehyde.

  • Aldol (B89426) Addition with a Protected Alanine Aldehyde:

    • Introduce an N-protected alanine aldehyde (e.g., Boc-L-alaninal) to the reaction mixture. The enzyme will catalyze the aldol addition of the glycine intermediate to the alanine aldehyde.

  • Deprotection and Purification:

    • After the reaction, the resulting protected dipeptide alcohol is deprotected.

    • The final product is purified using chromatographic methods.

Visualization of Workflows

To better illustrate the processes described, the following diagrams outline the experimental workflows for each synthesis method.

Solution_Phase_Synthesis cluster_Ala Alanine Protection cluster_Thr Threonine Protection cluster_Coupling Peptide Coupling cluster_Deprotection Deprotection & Purification Ala L-Alanine Boc_Ala Boc-Ala-OH Ala->Boc_Ala Boc₂O, Dioxane/H₂O Boc_Ala_Thr_OMe Boc-Ala-Thr-OMe Boc_Ala->Boc_Ala_Thr_OMe Thr L-Threonine Thr_OMe H-Thr-OMe Thr->Thr_OMe MeOH, HCl Thr_OMe->Boc_Ala_Thr_OMe Ala_Thr This compound Boc_Ala_Thr_OMe->Ala_Thr 1. TFA/DCM 2. LiOH 3. Purification Coupling_Reagent DCC, DIPEA, DCM Coupling_Reagent->Boc_Ala_Thr_OMe

Caption: Workflow for the solution-phase synthesis of this compound.

Solid_Phase_Synthesis Resin Fmoc-Thr(tBu)-Wang Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Coupling Couple Fmoc-Ala-OH (HBTU, DIPEA, DMF) Deprotect1->Coupling Deprotect2 Final Fmoc Deprotection (20% Piperidine/DMF) Coupling->Deprotect2 Cleavage Cleavage & Deprotection (TFA, H₂O, TIPS) Deprotect2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

Enzymatic_Synthesis cluster_Enzyme Enzymatic Reaction cluster_Final Final Steps Thr L-Threonine Gly_Intermediate Glycine-Enzyme Intermediate Thr->Gly_Intermediate Enzyme L-Threonine Transaldolase Enzyme->Gly_Intermediate Protected_Dipeptide Protected Dipeptide Alcohol Gly_Intermediate->Protected_Dipeptide Ala_Aldehyde Boc-L-Alaninal Ala_Aldehyde->Protected_Dipeptide Deprotection Deprotection Protected_Dipeptide->Deprotection Purification Purification Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the chemoenzymatic synthesis of this compound.

References

Unveiling the Molecular Architecture of Ala-Thr: A Comparative Guide to Structural Validation by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

The precise three-dimensional structure of peptides is fundamental to understanding their biological function and for the rational design of therapeutics. For the dipeptide L-Alanyl-L-Threonine (Ala-Thr), single-crystal X-ray crystallography has provided a definitive atomic-resolution structure. This guide offers a comparative analysis of this gold-standard technique with alternative methods for structural validation, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy. We present a summary of the key experimental data and detailed protocols for each method to assist researchers in selecting the most appropriate techniques for their specific needs.

At a Glance: Comparing Structural Validation Methods for this compound

The table below summarizes the key quantitative data obtained from X-ray crystallography for L-Alanyl-L-Threonine and provides a comparative overview of the expected data from NMR, Mass Spectrometry, and Circular Dichroism.

ParameterX-ray CrystallographyNMR SpectroscopyMass SpectrometryCircular Dichroism
Structural Information Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packingThrough-bond and through-space atomic correlations, secondary structure, conformational dynamics in solutionMolecular weight, amino acid sequence, fragmentation patternSecondary structure content (e.g., α-helix, β-sheet, random coil) in solution
Sample Phase Solid (crystal)Liquid (solution)Gas (ionized)Liquid (solution)
Key Quantitative Data
Unit Cell Dimensionsa = 10.338(2) Å, b = 5.267(1) Å, c = 15.289(3) Å, β = 108.88(3)°
Space GroupP2₁
ResolutionHigh (atomic)Variable (atomic to residue level)Low (molecular to fragment level)Low (secondary structure level)
¹H Chemical Shifts (ppm)Not ApplicableAla α-H: ~3.7, Ala β-H₃: ~1.4; Thr α-H: ~4.2, Thr β-H: ~4.1, Thr γ-H₃: ~1.2 (Predicted)Not ApplicableNot Applicable
¹³C Chemical Shifts (ppm)Not ApplicableAla α-C: ~51, Ala β-C: ~17; Thr α-C: ~60, Thr β-C: ~67, Thr γ-C: ~20 (Predicted)Not ApplicableNot Applicable
Parent Ion (m/z)Not ApplicableNot Applicable191.10 [M+H]⁺Not Applicable
Major Fragment Ions (m/z)Not ApplicableNot Applicableb₂: 190.1, y₁: 119.1 (Predicted)Not Applicable
Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Not ApplicableNot ApplicableNot ApplicableWavelength-dependent values indicative of secondary structure

Delving Deeper: Experimental Methodologies

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of L-Alanyl-L-Threonine reveals a specific conformation stabilized by an intramolecular hydrogen bond between the side-chain hydroxyl group of threonine and the main-chain carboxylate group[1].

Experimental Protocol:

  • Crystallization: Single crystals of L-Alanyl-L-Threonine are grown by slow evaporation of an aqueous solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 105 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The intensities and positions of the diffracted X-ray spots are measured and integrated. These data are used to determine the unit cell dimensions and the symmetry of the crystal (space group).

  • Structure Solution and Refinement: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. This allows for the calculation of an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final, highly accurate structure.

experimental_workflow cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis AlaThr_Solution This compound Solution Slow_Evaporation Slow Evaporation AlaThr_Solution->Slow_Evaporation Crystal Single Crystal Slow_Evaporation->Crystal Goniometer Goniometer Crystal->Goniometer XRay_Source X-ray Source XRay_Source->Goniometer Detector Detector Goniometer->Detector Diffraction_Pattern Diffraction Pattern Detector->Diffraction_Pattern Structure_Solution Structure Solution Diffraction_Pattern->Structure_Solution Refinement Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure comparison_logic cluster_methods Validation Methods cluster_info Information Obtained AlaThr This compound Structure Validation XRay X-ray Crystallography AlaThr->XRay NMR NMR Spectroscopy AlaThr->NMR MS Mass Spectrometry AlaThr->MS CD Circular Dichroism AlaThr->CD SolidState Solid-State 3D Structure XRay->SolidState Provides SolutionState Solution Conformation NMR->SolutionState Provides Sequence Sequence & MW MS->Sequence Provides SecondaryStruct Secondary Structure CD->SecondaryStruct Provides

References

A Head-to-Head Comparison of Coupling Reagents for Ala-Thr Peptide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of the peptide bond between Alanine (Ala) and Threonine (Thr) represents a common challenge in peptide synthesis. The steric hindrance posed by the beta-branched side chain of Threonine can impede the reaction, leading to lower yields and increased risk of epimerization. The choice of coupling reagent is therefore a critical determinant of success for sequences containing this junction. This guide provides an objective, data-driven comparison of commonly used coupling reagents for this and other "difficult" couplings, offering insights into their relative performance.

Performance Overview: Efficiency and Epimerization

While direct comparative studies on the Ala-Thr coupling are not extensively available in the literature, data from the synthesis of other sterically hindered and "difficult" peptide sequences provide a strong basis for comparison. The efficiency of a coupling reagent in these cases is assessed by the yield of the desired peptide and the degree of epimerization at the alpha-carbon of the activated amino acid.

Modern uronium/aminium and phosphonium (B103445) salt-based reagents are generally favored over traditional carbodiimides for challenging couplings due to their higher reactivity and ability to suppress side reactions.

Quantitative Data Summary

The following tables summarize the performance of various coupling reagents in the synthesis of difficult peptide sequences. It is important to note that yields and epimerization levels are highly dependent on the specific reaction conditions, including the solvent, base, and temperature used.

Table 1: Comparative Coupling Efficiency for Difficult Peptide Sequences

Coupling ReagentPeptide SequenceCrude Peptide Purity (%)Yield (%)Reference
HATU Acyl Carrier Protein (ACP) fragment 65-74~75High[1]
HBTU Acyl Carrier Protein (ACP) fragment 65-74~60High[1]
HCTU Acyl Carrier Protein (ACP) fragment 65-74~75High[1]
COMU Acyl Carrier Protein (ACP) fragment 65-74~70High[1][2]
PyBOP VariousModerate-HighModerate-High[3]
DIC/HOBt VariousModerateModerate[4]

Note: Data is compiled from studies on model "difficult" peptides and serves as a proxy for this compound coupling performance.

Table 2: Epimerization in a Model Difficult Coupling (Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu)

Coupling Reagent/Additive% D-Isomer Formed
HATU/DIPEA 0.5
HBTU/DIPEA 1.2
HCTU/DIPEA 0.8
PyBOP/DIPEA 1.5
DIC/HOBt 2.5
DIC/Oxyma 0.7

This data, while not specific to this compound, illustrates the relative propensity of different reagents to cause epimerization during a challenging coupling.[5]

In-Depth Reagent Analysis

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

HATU is a third-generation uronium/aminium salt that is widely regarded as one of the most effective coupling reagents for difficult sequences.[6] Its high reactivity is attributed to the formation of a highly reactive OAt-active ester.[7] The presence of the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety accelerates the coupling reaction and effectively minimizes epimerization.[7] For sterically hindered couplings like this compound, HATU's rapid kinetics are advantageous in driving the reaction to completion before significant side reactions can occur.[6]

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

A widely used and cost-effective coupling reagent, HBTU is effective for many standard couplings. However, for difficult sequences, it can be less efficient than HATU, as reflected in the lower crude purity of the model peptide.[1] The addition of HOBt can help to suppress racemization.[8]

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

COMU is a third-generation uronium salt based on OxymaPure.[9] It is considered a safer alternative to benzotriazole-based reagents like HBTU and HATU, as its byproducts are non-explosive and water-soluble, simplifying purification.[3][9] COMU has demonstrated high coupling efficiency, particularly for sterically hindered amino acids, and is effective at suppressing racemization.[9][10] Its performance can be comparable or even superior to HATU in certain contexts.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving optimal results in peptide synthesis. Below are representative protocols for solid-phase peptide synthesis (SPPS) using some of the discussed coupling reagents.

Protocol 1: Peptide Coupling using HATU in SPPS

Materials:

  • Fmoc-protected Alanine (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)[11]

  • Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)[11]

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal Threonine

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-Ala and HATU in DMF. Add DIPEA to the solution and allow for pre-activation for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes. For the sterically hindered this compound coupling, the reaction time may be extended to 2-4 hours.[11]

  • Washing: Once the coupling is complete (as monitored by a negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF and Dichloromethane (DCM).[11]

Protocol 2: Peptide Coupling using COMU in SPPS

Materials:

  • Fmoc-protected Alanine (3 equivalents)

  • COMU (3 equivalents)[12]

  • Diisopropylethylamine (DIEA) (6 equivalents)[12]

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal Threonine

Procedure:

  • Resin Preparation: Swell the resin in DMF and perform Fmoc deprotection as described for the HATU protocol.

  • Activation: In a separate vessel, dissolve the Fmoc-Ala and COMU in DMF. Add DIEA to the solution and pre-activate for 1 minute at room temperature.[12]

  • Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 10-30 minutes at room temperature. For hindered residues like Threonine, a longer reaction time of up to 1 hour may be necessary.[10][12]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF.[12]

Visualizing the Process

Peptide Coupling Reaction Mechanism

PeptideCoupling AA1_COOH Fmoc-Ala-COOH Activated_AA Activated Fmoc-Ala (Active Ester) AA1_COOH->Activated_AA CouplingReagent Coupling Reagent (e.g., HATU, COMU) CouplingReagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA PeptideBond Fmoc-Ala-Thr-Resin Activated_AA->PeptideBond AA2_NH2 H-Thr-Resin AA2_NH2->PeptideBond Byproducts Byproducts

Caption: General mechanism of peptide bond formation using a coupling reagent.

Experimental Workflow for Comparing Coupling Reagents

Workflow Start Start: Resin with free N-terminal Thr Split Split Resin into Aliquots Start->Split Coupling_HATU Couple with Fmoc-Ala using HATU Split->Coupling_HATU Coupling_HBTU Couple with Fmoc-Ala using HBTU Split->Coupling_HBTU Coupling_COMU Couple with Fmoc-Ala using COMU Split->Coupling_COMU Coupling_Other Couple with Fmoc-Ala using Other Reagents Split->Coupling_Other Wash Wash Resin Coupling_HATU->Wash Coupling_HBTU->Wash Coupling_COMU->Wash Coupling_Other->Wash Cleavage Cleave Peptide from Resin Wash->Cleavage Analysis Analyze Crude Peptide (HPLC, Mass Spec) Cleavage->Analysis Compare Compare Yield, Purity, and Epimerization Analysis->Compare

References

A Comparative Guide to Dipeptide Stability: Focus on Ala-Thr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ala-Thr Stability with Alternative Dipeptides Supported by Experimental Data.

The stability of dipeptides is a critical parameter in various research and development applications, including their use as therapeutic agents, components of drug delivery systems, and constituents in cell culture media. Understanding the relative stability of different dipeptides against enzymatic degradation is paramount for predicting their in vivo efficacy, bioavailability, and shelf-life. This guide provides a comparative analysis of the stability of Alanine-Threonine (this compound) against other dipeptides, supported by available experimental data and detailed methodologies.

Factors Influencing Dipeptide Stability

The intrinsic stability of a dipeptide is primarily governed by its amino acid composition and sequence, which dictates its susceptibility to enzymatic cleavage by peptidases present in biological fluids like plasma and the gastrointestinal tract. Key factors include:

  • N-terminal Amino Acid: The nature of the N-terminal amino acid significantly influences the rate of hydrolysis.

  • Amino Acid Side Chains: The size, charge, and hydrophobicity of the amino acid side chains can affect enzyme recognition and binding.

  • Stereochemistry: The use of D-amino acids in place of the natural L-amino acids can dramatically increase resistance to enzymatic degradation.

Comparative Stability of Dipeptides in Plasma

Key Observation: Dipeptides with an N-terminal glycine (B1666218) residue tend to be significantly more stable than those with an N-terminal alanine (B10760859) residue. This is attributed to the substrate specificity of dipeptidyl peptidases in the blood.

DipeptideN-Terminal Amino AcidC-Terminal Amino AcidPlasma Half-life (in vivo, human)Reference
Ala-Gln AlanineGlutamine46 ± 3 minutes[1]
Gly-Gln GlycineGlutamine553 ± 160 minutes[1]

This table illustrates the profound impact of the N-terminal residue on dipeptide stability in human plasma. While direct quantitative data for this compound is not available from the reviewed sources, the trend observed for Ala-Gln suggests that this compound would likely exhibit a shorter half-life compared to a corresponding Gly-Thr dipeptide.

Experimental Protocols for Assessing Dipeptide Stability

To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.

In Vitro Dipeptide Stability Assay in Human Plasma

This protocol is designed to determine the half-life of a dipeptide in human plasma.

1. Materials:

  • Test dipeptide(s)
  • Pooled human plasma (from at least 3 donors, anticoagulated with heparin or EDTA)
  • Internal standard (a stable, non-endogenous peptide or small molecule)
  • Trichloroacetic acid (TCA) or acetonitrile (B52724) for protein precipitation
  • Phosphate buffered saline (PBS), pH 7.4
  • Thermomixer or incubating water bath
  • Centrifuge
  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system

2. Procedure:

  • Prepare a stock solution of the test dipeptide in PBS.
  • Pre-warm the human plasma to 37°C.
  • Spike the test dipeptide into the pre-warmed plasma to a final concentration of 1-10 µM.
  • Incubate the mixture at 37°C with gentle agitation.
  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-dipeptide mixture.
  • Immediately quench the enzymatic reaction by adding 2-3 volumes of ice-cold acetonitrile or TCA (final concentration of 5-10%) containing the internal standard.
  • Vortex the samples and incubate on ice for at least 20 minutes to allow for complete protein precipitation.
  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Carefully collect the supernatant for analysis.
  • Analyze the concentration of the remaining dipeptide in the supernatant using a validated HPLC-MS method.
  • Calculate the percentage of the dipeptide remaining at each time point relative to the 0-minute sample.
  • Determine the half-life (t½) by fitting the data to a first-order decay model.

Signaling Pathways and Experimental Workflows

The stability of dipeptides is a critical factor in their interaction with biological systems. For instance, the degradation of certain dipeptides can influence signaling pathways by altering the availability of bioactive peptides or their constituent amino acids.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis start Spike Dipeptide into Plasma incubate Incubate at 37°C start->incubate aliquot Collect Aliquots at Time Points incubate->aliquot quench Quench Reaction & Precipitate Proteins aliquot->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_ms HPLC-MS Analysis supernatant->hplc_ms data_analysis Calculate Half-life (t½) hplc_ms->data_analysis

In Vitro Dipeptide Stability Assay Workflow

This workflow diagram illustrates the key steps in determining the in vitro stability of a dipeptide in a biological matrix such as plasma. The process begins with the introduction of the dipeptide into the matrix, followed by incubation under physiological conditions. At specific time intervals, aliquots are taken, and the enzymatic degradation is halted. Subsequent steps involve separating the remaining dipeptide from proteins and quantifying it using analytical techniques to determine its degradation rate and half-life. This systematic approach is fundamental for comparing the stability of different dipeptides like this compound with other candidates.

References

In Silico Showdown: A Comparative Guide to the Conformational Landscapes of Ala-Thr and Ala-Ala Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational preferences of dipeptides is a foundational aspect of molecular design and protein engineering. This guide provides an in-silico comparison of two fundamental dipeptides: the nonpolar Alanine-Alanine (Ala-Ala) and the polar Alanine-Threonine (Ala-Thr). By leveraging data from molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, we explore how the presence of a hydroxyl group and an additional methyl group on the threonine side chain influences the conformational landscape, intramolecular interactions, and solvation properties compared to the simpler Ala-Ala dipeptide.

This analysis reveals that the polar side chain of threonine introduces a more complex energetic landscape with the potential for additional stable conformations stabilized by intramolecular hydrogen bonds. In contrast, the conformational preferences of Ala-Ala are predominantly governed by backbone dihedral angles and steric effects.

Conformational Preferences: A Quantitative Comparison

The conformational flexibility of dipeptides is often visualized using Ramachandran plots, which map the potential energy as a function of the backbone dihedral angles phi (φ) and psi (ψ). Below, we summarize the key conformational states and their relative energies for both Ala-Ala and this compound.

DipeptideConformerφ (degrees)ψ (degrees)Relative Energy (kcal/mol)Key Intramolecular Interactions
Ala-Ala C7eq (β-turn)-82770.00Intramolecular H-bond (backbone)
C5 (extended)-1531560.8 - 1.2Steric favorability
αR (right-handed helix)-73-431.0 - 1.5Helical propensity
β2-13924~2.0Extended conformation
This compound C7eq-like~ -80~ 800.00Backbone H-bond, potential side-chain-backbone H-bond
C5-like~ -150~ 150Higher than Ala-AlaSteric hindrance from Thr side chain
αR-like~ -70~ -40Potentially stabilizedSide-chain H-bond with backbone
Additional minimaVariousVariousVariableSide-chain-mediated H-bonds

Note: Data for Ala-Ala is compiled from multiple computational studies in aqueous solution. Data for this compound is primarily inferred from studies on similar polar dipeptides (like Ser-Ala) and DFT calculations in a low dielectric medium, highlighting the need for further direct comparative studies in explicit water.

The Impact of the Threonine Side Chain

The primary differentiator between Ala-Ala and this compound is the β-hydroxyethyl side chain of threonine. This functional group introduces two key factors that alter the conformational landscape:

  • Intramolecular Hydrogen Bonding: The hydroxyl group of the threonine side chain can act as a hydrogen bond donor or acceptor, forming interactions with the peptide backbone. These interactions can stabilize conformations that are less favorable for Ala-Ala. For instance, the α-helical (αR) region of the Ramachandran plot may be more populated for this compound due to the formation of a hydrogen bond between the side-chain hydroxyl and the backbone carbonyl oxygen.

  • Steric Hindrance: The additional methyl group on the β-carbon of the threonine side chain, compared to serine, introduces greater steric bulk. This can destabilize certain conformations, such as the fully extended C5 state, which are more accessible to the smaller alanine (B10760859) side chain.

Experimental Protocols: A Look into the Computational Methodology

The data presented in this guide is derived from established in-silico methodologies. Understanding these protocols is crucial for interpreting the results and designing further computational experiments.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for exploring the conformational space of molecules over time. A typical MD protocol for dipeptide analysis involves:

  • System Setup: The dipeptide is placed in a periodic box of explicit solvent, commonly water models like TIP3P or TIP4P. Ions are added to neutralize the system.

  • Force Field Selection: A force field, such as AMBER, CHARMM, or OPLS-AA, is chosen to define the potential energy of the system.

  • Minimization and Equilibration: The system's energy is minimized to remove steric clashes. This is followed by a period of equilibration, where the temperature and pressure are brought to the desired values and stabilized.

  • Production Run: A long simulation (nanoseconds to microseconds) is run to sample the conformational landscape of the dipeptide.

  • Analysis: The trajectory from the production run is analyzed to calculate properties such as Ramachandran plots, free energy landscapes, hydrogen bond occupancies, and radial distribution functions.

Quantum Mechanics (QM) Calculations

QM calculations provide a more accurate description of the electronic structure and energetics of molecules, albeit at a higher computational cost. They are often used to refine the energies of conformations obtained from MD simulations. A common QM protocol includes:

  • Conformer Selection: Representative structures for each conformational minimum are extracted from MD simulations or generated through systematic searches.

  • Method and Basis Set Selection: A QM method, such as Density Functional Theory (DFT) with a functional like B3LYP, or Møller-Plesset perturbation theory (MP2), is chosen along with a suitable basis set (e.g., 6-31G* or aug-cc-pVDZ).

  • Geometry Optimization: The geometry of each conformer is optimized to find the nearest local energy minimum on the potential energy surface.

  • Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate relative energies of the conformers.

  • Analysis: The optimized geometries and energies are used to analyze intramolecular interactions, such as hydrogen bond lengths and angles, and to construct a more precise potential energy surface.

Visualizing the In Silico Workflow

The following diagram illustrates a typical workflow for the in-silico modeling of dipeptides, from initial structure preparation to final data analysis.

A typical workflow for in silico dipeptide modeling.

Conclusion

The in-silico modeling of Ala-Ala and this compound dipeptides reveals significant differences in their conformational preferences, driven by the distinct chemical nature of their side chains. Ala-Ala serves as a benchmark for backbone-driven conformational changes, while the polar and sterically more demanding side chain of this compound introduces a layer of complexity through intramolecular hydrogen bonding and steric constraints.

For drug development professionals and researchers, these findings underscore the importance of considering the specific amino acid sequence and the potential for side-chain interactions when designing peptides and proteins with desired structural and functional properties. Further computational and experimental studies focusing on a direct comparison of these two dipeptides in an aqueous environment are warranted to refine our understanding of these fundamental building blocks of life.

Comparative study of Ala-Thr in different biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the dipeptide Alanine-Threonine (Ala-Thr). Due to a scarcity of publicly available data specifically for this compound, this document focuses on established biological assays where dipeptides are commonly evaluated, presenting comparative data from related dipeptides to offer a predictive context for this compound's potential activity. Detailed experimental protocols and relevant biological pathways are also provided to facilitate further research.

Data Presentation: Comparative Biological Activity of Dipeptides

Biological AssayDipeptideIC50 ValueReference Compound
Antioxidant Activity (DPPH Assay) Gly-Pro-Pro6310 µMAscorbic Acid
Trp-Glu-Gly-Pro-Lys>10000 µMAscorbic Acid
Antioxidant Activity (ABTS Assay) Gly-Pro-Pro8100 µMTrolox
ACE Inhibition Ala-Tyr0.037 mg/mLCaptopril
Val-Trp0.58 µMCaptopril
Ile-Trp0.50 µMCaptopril
Leu-Trp1.11 µMCaptopril
KWLP5.5 µMCaptopril
KW7.8 µMCaptopril

Note: The IC50 value represents the concentration of the peptide required to inhibit 50% of the enzymatic or radical activity. Lower values indicate higher potency. The data presented is for comparative purposes and the activity of this compound may vary.

Key Biological Assays and Experimental Protocols

The following are detailed methodologies for key in vitro assays relevant to the evaluation of dipeptides like this compound.

Antioxidant Activity Assays

Antioxidant assays are crucial for determining the capacity of a compound to neutralize free radicals, which are implicated in various disease pathologies.

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[2]

  • Sample Preparation: Dissolve the peptide (this compound) and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent to prepare a series of dilutions.

  • Assay Procedure: In a 96-well microplate, add a specific volume of the sample or standard solutions at different concentrations to respective wells. Add the DPPH solution to each well. For the blank, use the solvent instead of the sample.[2]

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[2]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. The reduction in absorbance indicates radical scavenging activity.[3]

  • Calculation: The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined from the plot of percentage inhibition versus concentration.

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[4]

Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Sample Preparation: Prepare serial dilutions of the peptide sample and a positive control (e.g., Trolox).

  • Assay Procedure: Add a specific volume of the sample or standard solutions to a defined volume of the diluted ABTS•+ solution.[4]

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[4]

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay is used to identify potential inhibitors of ACE, a key enzyme in the regulation of blood pressure.

Protocol:

  • Reagent Preparation:

  • Sample Preparation: Dissolve the peptide (this compound) and a positive control (e.g., Captopril) in the assay buffer to create a range of concentrations.

  • Assay Procedure:

    • Pre-incubate the ACE solution with the peptide sample or control at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the HHL substrate.

    • Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).

    • Stop the reaction by adding an acid, such as HCl.

  • Detection: The amount of hippuric acid (HA) produced is quantified. This can be done by:

    • Spectrophotometry: Extracting the HA with an organic solvent (e.g., ethyl acetate) and measuring its absorbance at 228 nm.[6]

    • HPLC: Separating and quantifying the HA using reverse-phase high-performance liquid chromatography.[6]

    • Fluorometry: Using a fluorescent substrate like Abz-Gly-Phe(NO2)-Pro, where the cleavage by ACE generates a fluorescent product.[7]

  • Calculation: Determine the percentage of ACE inhibition for each peptide concentration and calculate the IC50 value.[8]

Anti-Inflammatory Activity Assay (In Vitro)

This assay evaluates the potential of a peptide to reduce inflammatory responses in a cell-based model.

Protocol:

  • Cell Culture: Culture a suitable cell line, such as murine macrophages (RAW 264.7) or human monocytic cells (THP-1), in appropriate media.[9]

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of pro-inflammatory mediators.[9][10]

  • Peptide Treatment: Treat the cells with various concentrations of the peptide (this compound) before or concurrently with LPS stimulation.

  • Measurement of Inflammatory Markers: After a suitable incubation period, measure the levels of key inflammatory markers in the cell culture supernatant or cell lysates. Common markers include:

    • Nitric Oxide (NO): Measured using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Data Analysis: Determine the ability of the peptide to reduce the production of inflammatory markers compared to the LPS-stimulated control.

Visualization of Pathways and Workflows

The following diagrams illustrate key experimental workflows and a relevant signaling pathway.

experimental_workflow_antioxidant_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation (DPPH/ABTS) mixing Mixing of Reagents & Samples reagent_prep->mixing sample_prep Sample Preparation (this compound & Control) sample_prep->mixing incubation Incubation mixing->incubation measurement Absorbance Measurement incubation->measurement calculation IC50 Calculation measurement->calculation

Antioxidant Assay Workflow

experimental_workflow_ace_inhibition cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (ACE, HHL) pre_incubation Pre-incubation (ACE + Sample) reagent_prep->pre_incubation sample_prep Sample Preparation (this compound & Captopril) sample_prep->pre_incubation reaction Reaction (Add HHL) pre_incubation->reaction stop_reaction Stop Reaction reaction->stop_reaction detection Detection of Hippuric Acid (HPLC/Spectrophotometry) stop_reaction->detection calculation IC50 Calculation detection->calculation anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates AlaThr This compound (Hypothesized) AlaThr->IKK inhibits? AlaThr->MAPK inhibits? Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines

References

Comparative Guide to Antibody Cross-Reactivity Against Ala-Thr Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody performance, specifically focusing on the cross-reactivity of antibodies targeting the Alanine-Threonine (Ala-Thr) dipeptide sequence, with a particular emphasis on post-translationally modified threonine (pThr). Understanding the specificity of such antibodies is critical for the accurate detection and quantification of target proteins in various research and diagnostic applications, including the study of signaling pathways.

Data Presentation: Quantitative Comparison of Antibody Specificity

The generation of antibodies that specifically recognize a short, unmodified dipeptide sequence like this compound is challenging due to the low immunogenicity of such small epitopes. Consequently, most commercially available and researched antibodies target post-translationally modified residues within a specific sequence context. A common and crucial modification is the phosphorylation of threonine (pThr). The amino acids flanking the phosphorylated residue play a significant role in antibody recognition and specificity.

Below is a comparative analysis of a hypothetical monoclonal antibody, mAb-A-pT, raised against a peptide containing the Ala-pThr motif, with a well-characterized commercial antibody that recognizes pThr only when it is adjacent to a proline residue (pThr-Pro). This comparison highlights the critical nature of the flanking amino acid in determining antibody specificity.

Table 1: Binding Affinity of Anti-pThr Monoclonal Antibodies to Various Peptide Sequences

Peptide SequencemAb-A-pT (Hypothetical)Anti-pThr-Pro mAb
Dissociation Constant (KD) in nM Dissociation Constant (KD) in nM
Target Peptide
Ac-X-Ala-pThr -Y-NH21.5 >1000
Control Peptides
Ac-X-This compound -Y-NH2>1000>1000
Ac-X-Gly-pThr -Y-NH250.2>1000
Ac-X-Val-pThr -Y-NH285.7>1000
Ac-X-Ser-pThr -Y-NH2150.4>1000
Ac-X-Thr-pThr -Y-NH2210.1>1000
Ac-X-pThr-Pro -Z-NH2>10002.0 [1][2][3]
Ac-X-pSer-Pro -Z-NH2>1000~500 (low cross-reactivity)[1][2][3]

Data for mAb-A-pT is hypothetical and for illustrative purposes. Data for Anti-pThr-Pro mAb is based on commercially available antibody characteristics.

Key Observations:

  • High Specificity for Target Sequence: Both antibodies exhibit high affinity (low KD) for their specific target sequences.

  • Context-Dependent Recognition: The Anti-pThr-Pro mAb demonstrates a stringent requirement for a proline residue immediately C-terminal to the phosphothreonine.[1][2][3] Its binding affinity is significantly reduced or abolished when proline is replaced by other amino acids.

  • Flanking Residue Influence: The hypothetical mAb-A-pT, while highly specific for the Ala-pThr motif, shows some degree of cross-reactivity with peptides where alanine (B10760859) is substituted with other small amino acids like glycine. This illustrates that even with high specificity, minor cross-reactivities can exist and should be experimentally verified.

  • Phospho-Specificity: Both antibodies are highly specific for the phosphorylated form of the threonine residue, with no significant binding to the non-phosphorylated peptide.

Experimental Protocols

Accurate assessment of antibody cross-reactivity is paramount. The following are detailed methodologies for key experiments used to characterize antibody specificity and affinity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Testing

ELISA is a widely used method to screen for antibody binding to a panel of peptides.

Protocol:

  • Peptide Coating: Dilute synthetic peptides (target and control sequences) to 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Add 100 µL of each peptide solution to individual wells of a 96-well microplate. Incubate overnight at 4°C or for 2-4 hours at 37°C.

  • Washing: Discard the coating solution and wash the wells three times with 200 µL/well of wash buffer (e.g., 1X PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in wash buffer) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the wells three times. Add 100 µL of the primary antibody, diluted in blocking buffer to the desired concentration, to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step (step 2).

  • Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG), diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 2).

  • Detection: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Allow the color to develop.

  • Measurement: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4). Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (kon), dissociation (koff), and affinity (KD) constants.

Protocol:

  • Sensor Chip Preparation: Covalently immobilize the target peptide and control peptides onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+).

  • Analyte Injection: Inject a series of concentrations of the purified monoclonal antibody (analyte) over the sensor chip surface.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time to observe the association of the antibody with the peptide. Following the injection, flow running buffer over the chip to monitor the dissociation phase.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound antibody.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (kon, koff) and the dissociation constant (KD).

Mandatory Visualization

Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Akt, a serine/threonine kinase, is a central node in this pathway. Full activation of Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473).[4][5][6][7][8] The sequence surrounding these phosphorylation sites is critical for recognition by upstream kinases and downstream substrates. An antibody specific for an Ala-pThr motif could potentially be used to study the phosphorylation of specific Akt substrates.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PDK1->Akt pThr308 mTORC2 mTORC2 mTORC2->Akt pSer473 Downstream Downstream Effectors Akt->Downstream PTEN->PIP2 -P

Caption: PI3K/Akt Signaling Pathway.

Experimental Workflow: Antibody Specificity Screening

The following workflow outlines the process for screening and characterizing the specificity of a newly developed monoclonal antibody.

Antibody_Screening_Workflow Immunization Immunization with Ala-pThr Peptide Hybridoma Hybridoma Production Immunization->Hybridoma ELISA_Screen ELISA Screening (Target vs. Non-pThr) Hybridoma->ELISA_Screen Cloning Subcloning of Positive Clones ELISA_Screen->Cloning Expansion Antibody Expansion & Purification Cloning->Expansion Cross_Reactivity Cross-Reactivity ELISA Panel Expansion->Cross_Reactivity SPR SPR Kinetic Analysis Expansion->SPR Final Characterized Monoclonal Antibody Cross_Reactivity->Final SPR->Final Cross_Reactivity_Factors CrossReactivity Cross-Reactivity EpitopeSimilarity Epitope Similarity EpitopeSimilarity->CrossReactivity SequenceHomology Sequence Homology SequenceHomology->EpitopeSimilarity StructuralMimicry Structural Mimicry StructuralMimicry->EpitopeSimilarity PTM Post-Translational Modifications PTM->EpitopeSimilarity AntibodyPlasticity Antibody Paratope Plasticity AntibodyPlasticity->CrossReactivity

References

Safety Operating Guide

Proper Disposal of Ala-Thr: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides essential, step-by-step procedures for the proper disposal of Ala-Thr (Alanyl-Threonine), a dipeptide, aligning with general laboratory safety and chemical handling protocols.

Immediate Safety and Handling

Before commencing any disposal procedure, a thorough hazard assessment is crucial. Although this compound is not classified as hazardous, it should be handled with care, assuming it to be a potentially bioactive chemical.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.

All handling should be conducted in a well-ventilated area to minimize the risk of inhalation of any dust or aerosols.

Quantitative Data Summary

Proper storage is vital for maintaining the integrity of peptides and ensuring safety. The following table summarizes general recommended storage conditions for peptides.

ParameterLyophilized PeptideReconstituted Peptide in Solution
Short-Term Storage -20°C (1-2 weeks)2°C to 8°C (up to a week)
Long-Term Storage -20°C or -80°C-20°C or -80°C (in aliquots)
Recommended pH for Solutions N/A5.0 - 7.0

Note: To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots of reconstituted peptides.

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its form (solid or liquid) and whether it has been contaminated with hazardous substances. Never dispose of peptides directly down the drain or in regular trash without explicit permission from your institution's EHS department.[3][4]

Uncontaminated this compound Waste

Solid Waste (Unused or Expired this compound):

  • Containerization: Place the solid this compound waste into a clearly labeled, sealed, and compatible waste container.

  • Labeling: Label the container as "Non-Hazardous Chemical Waste" and clearly identify the contents as "this compound (Alanyl-Threonine)." Include the quantity and date.

  • Disposal: The most prudent approach is to dispose of the container through your institution's chemical waste program, even for non-hazardous substances.[3] This ensures a documented and compliant disposal route. Consult your EHS for specific instructions.

Liquid Waste (Solutions containing only this compound):

  • Dilution: For small quantities, diluting the solution with a large amount of water may be a preliminary step, but this does not permit drain disposal without authorization.

  • Drain Disposal: Crucially, obtain explicit written permission from your institution's EHS department before considering drain disposal. [3] Generally, only small amounts of readily biodegradable, non-toxic substances may be approved for this method.[3]

  • Chemical Waste Collection: If drain disposal is not permitted, collect the liquid waste in a compatible, leak-proof container with a secure cap. Label it as "Non-Hazardous Chemical Waste: this compound (Alanyl-Threonine) solution" and arrange for pickup through your institution's EHS.

Contaminated this compound Waste

If this compound waste is mixed with any hazardous substance (e.g., solvents, cytotoxic agents), the entire mixture must be treated as hazardous waste.[3]

  • Segregation: Do not mix contaminated this compound with non-hazardous waste.[5]

  • Containerization: Use a designated, compatible, and leak-proof hazardous waste container with a secure screw-on cap.

  • Labeling: Attach a "Hazardous Waste" tag provided by your EHS department.[3] List all chemical constituents of the mixture and their approximate concentrations on the tag.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Collection: Arrange for collection by your institution's licensed hazardous waste disposal service.

Experimental Protocols

General Protocol for Chemical Inactivation of Peptide Waste

For some peptide waste, particularly those with known biological activity, chemical inactivation via hydrolysis may be recommended by your institution's EHS prior to disposal.

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl).

  • Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure complete hydrolysis.

  • Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.

  • Neutralization: After the reaction period, neutralize the solution. For acidic solutions, add a weak base, and for basic solutions, add a weak acid, monitoring the pH.

  • Collection and Labeling: Collect the neutralized waste in a clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name ("this compound, inactivated"), and any other known hazards.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.

Disposal Workflow Diagram

cluster_start cluster_assessment cluster_non_hazardous cluster_hazardous start Identify this compound Waste (Solid or Liquid) is_contaminated Is the waste contaminated with hazardous substances? start->is_contaminated nh_solid Solid Waste: Containerize and label as 'Non-Hazardous: this compound' is_contaminated->nh_solid No nh_liquid Liquid Waste: Seek EHS permission for drain disposal is_contaminated->nh_liquid No (Liquid) collect_haz Containerize and label as 'Hazardous Waste' is_contaminated->collect_haz Yes ehs_pickup_nh Arrange for EHS Pickup nh_solid->ehs_pickup_nh drain_approved Drain Disposal Approved? nh_liquid->drain_approved collect_nh_liquid Containerize and label as 'Non-Hazardous: this compound Solution' drain_approved->collect_nh_liquid No drain_approved->ehs_pickup_nh Yes collect_nh_liquid->ehs_pickup_nh store_haz Store in designated satellite accumulation area collect_haz->store_haz ehs_pickup_haz Arrange for EHS Pickup store_haz->ehs_pickup_haz

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Ala-Thr

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of dipeptides such as L-alanyl-L-threonine (Ala-Thr) is crucial for both personal safety and research integrity. This guide provides immediate, procedural information for the safe handling, storage, and disposal of this compound.

While specific hazard data for this compound is not extensively documented, it is prudent to handle it as a potentially hazardous chemical, taking precautions to prevent contact and inhalation.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for any specific laboratory task to determine if additional PPE is required.[2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coat.Chemical-resistant or disposable coveralls.
Hand Protection Disposable nitrile gloves.[3]Double gloving or Silver Shield gloves under nitrile gloves for enhanced protection.[3]
Eye & Face Protection Safety glasses with side-shields (ANSI Z87.1 approved).[3][4]Full-face shield or safety goggles for splash hazards.[1][3]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.[2]N95 respirator or higher if there is a risk of aerosolization or when handling powder.[2][4]
Foot Protection Closed-toe shoes.[1]Chemical-resistant boots may be necessary depending on the scale of work.[5]

Experimental Protocols

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals. Confirm that the product is correctly labeled.[1]

  • Long-term Storage (Lyophilized Powder): Store the lyophilized this compound powder at -20°C or colder in a tightly sealed, desiccated container, and protect it from light.[1][6]

  • Storage in Solution: It is not recommended to store peptides in solution for extended periods. If necessary, prepare single-use aliquots and store them frozen at -20°C (for up to one month) or -80°C (for up to six months) to prevent degradation from repeated freeze-thaw cycles.[1] Clearly label each aliquot with the compound name, concentration, and date.[1]

Handling and Use:

  • Preparation: When working with the lyophilized powder, especially when weighing, do so in a well-ventilated area or under a fume hood to minimize inhalation of fine particles.[1][4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[4]

  • Spill Response:

    • Minor Spills: For small spills, wear appropriate PPE, sweep up the solid material, and place it in a sealed container for disposal.[6] Avoid creating dust.[6] Clean the affected area with a suitable solvent.

    • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal:

This compound and any contaminated materials should be treated as chemical waste and disposed of according to institutional and local regulations. Do not dispose of it down the drain or in regular trash.[1]

  • Solid Waste: Collect all materials that have come into contact with this compound, such as pipette tips, gloves, and vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container designated for chemical waste.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal cluster_cleanup Post-Experiment prep_start Don PPE weigh Weigh this compound Powder (in ventilated area) prep_start->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment temp_storage Temporary Storage (Aliquot & Freeze) experiment->temp_storage If not all is used solid_waste Collect Solid Waste (Gloves, tips, etc.) experiment->solid_waste liquid_waste Collect Liquid Waste (Solutions) experiment->liquid_waste dispose Dispose as Chemical Waste (Follow institutional guidelines) solid_waste->dispose liquid_waste->dispose decontaminate Decontaminate Work Area dispose->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.